Dhx9-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23ClF3N5O3S |
|---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-[5-(4,4-difluoropiperidin-1-yl)-3-fluoro-2-pyridinyl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C23H23ClF3N5O3S/c1-31-13-14(22(33)29-16-8-15(24)9-17(10-16)30-36(2,34)35)7-20(31)21-19(25)11-18(12-28-21)32-5-3-23(26,27)4-6-32/h7-13,30H,3-6H2,1-2H3,(H,29,33) |
InChI Key |
AJOMVXCUXNVLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=C(C=C(C=N2)N3CCC(CC3)(F)F)F)C(=O)NC4=CC(=CC(=C4)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dhx9-IN-11
This document provides a detailed overview of the mechanism of action for Dhx9-IN-11, a small molecule inhibitor of the DExH-box helicase 9 (DHX9). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to DHX9
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and abundant enzyme belonging to the Superfamily 2 (SF2) of DExD/H-box helicases.[1] DHX9 is a multifunctional protein that plays critical roles in a multitude of cellular processes, including the regulation of transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[1][2][3] The enzyme utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid secondary structures, including double-stranded RNA (dsRNA), DNA-RNA hybrids (R-loops), and G-quadruplexes.[1][2][3][4][5][6]
Elevated expression of DHX9 is observed in numerous cancer types, including colorectal, lung, liver, and breast cancers, and is often associated with a poor prognosis.[2][7] Cancer cells, with their deregulated replication and transcription, can become highly dependent on DHX9's function to resolve nucleic acid structures that would otherwise lead to genomic instability and cell death.[1][2] This dependency makes DHX9 an attractive therapeutic target for oncology.
Core Mechanism of Action of this compound
This compound is a potent and specific small-molecule inhibitor of the DHX9 RNA helicase.[8] Its mechanism of action is centered on the direct inhibition of DHX9's enzymatic function, which leads to a cascade of downstream cellular events culminating in cancer cell death.
2.1. Direct Molecular Target: DHX9 Helicase
The primary molecular target of this compound is the DHX9 protein. By binding to DHX9, the inhibitor disrupts its ability to unwind complex RNA and DNA structures.[3] While the exact binding mode of this compound is not publicly detailed, a related potent DHX9 inhibitor, ATX968, was found to be an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site.[9] This binding fully inhibits the helicase's unwinding activity while only partially inhibiting its ATPase activity.[9] This suggests that inhibitors like this compound function by preventing the conformational changes necessary for substrate unwinding, rather than by blocking energy supply.
2.2. Quantitative Data: Cellular Potency
The potency of this compound has been quantified in cellular assays, demonstrating its effectiveness in engaging with its target in a biological context.
| Compound | Assay Type | Value | Unit |
| This compound | DHX9 Cellular Target Engagement | EC50 = 0.0838 | µM[8] |
Downstream Cellular Consequences of DHX9 Inhibition
The inhibition of DHX9's enzymatic activity by this compound prevents the resolution of specific nucleic acid structures, triggering distinct cellular stress pathways.
3.1. Accumulation of dsRNA and R-loops
DHX9 is crucial for unwinding endogenous dsRNA and R-loops, which are formed during transcription.[2][6][10] Inhibition of DHX9 leads to the accumulation of these structures in the cytoplasm.[10]
3.2. Induction of a Tumor-Intrinsic Interferon Response (Viral Mimicry)
The buildup of cytoplasmic dsRNA is recognized by innate immune sensors, such as MDA5 and PKR, as a sign of viral infection.[10] This phenomenon, known as "viral mimicry," triggers a tumor-intrinsic interferon (IFN) response.[10] This activation of innate immunity can convert immunologically "cold" tumors, which are typically unresponsive to immunotherapy, into "hot," immune-inflamed tumors, thereby enhancing the efficacy of treatments like immune checkpoint blockade (ICB).[10][11]
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The enigmatic helicase DHX9 as a candidate prognostic biomarker for resected pancreatic ductal adenocarcinoma [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Biological Target Validation of DHX9 for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, has emerged as a compelling therapeutic target in oncology.[1] Its multifaceted roles in maintaining genomic stability, regulating transcription and translation, and resolving R-loop structures are frequently exploited by cancer cells for survival and proliferation.[2][3] Elevated DHX9 expression is correlated with poor prognosis in numerous cancers, including colorectal, lung, and ovarian cancers.[2][4] Notably, tumors with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H) exhibit a significant dependency on DHX9, making it a prime candidate for targeted therapy.[2][5] This document provides an in-depth technical guide on the biological target validation of DHX9, with a focus on the mechanism and experimental validation of small-molecule inhibitors such as DHX9-IN-11.
DHX9: The Biological Rationale for a Therapeutic Target
DHX9 is a crucial enzyme that unwinds complex nucleic acid structures like double-stranded RNA, DNA, and RNA/DNA hybrids (R-loops) using the energy from NTP hydrolysis.[3][6][7] Its functions are integral to several cellular processes that are hallmarks of cancer:
-
Genomic Stability and DNA Replication: DHX9 resolves R-loops that form during transcription, which can otherwise collide with replication forks, leading to DNA damage and genomic instability.[8][9] Cancer cells, particularly those with deficiencies in DNA repair pathways like dMMR, rely heavily on DHX9 to manage the resulting replication stress.[2][10]
-
Transcriptional Regulation: DHX9 acts as a transcriptional coactivator for numerous oncogenes and signaling pathways. It can interact with critical proteins such as EGFR, NF-κB (p65 subunit), and BRCA1 to modulate gene expression programs that drive tumor growth and survival.[8][11][12]
-
Tumor-Intrinsic Immune Response: DHX9 acts as a repressor of innate immune signaling.[9] Its depletion leads to the accumulation of double-stranded RNAs (dsRNAs), triggering a tumor-intrinsic interferon response, which can enhance the efficacy of immunotherapies.[9][13]
This dependency makes DHX9 an attractive "non-oncogene addiction" target, where its inhibition can be synthetically lethal in specific cancer contexts.
Small-Molecule Inhibitors: this compound and ATX968
The validation of DHX9 as a druggable target has been significantly advanced by the development of potent and selective small-molecule inhibitors. These compounds serve as critical tools for probing the biological function of DHX9 and as potential therapeutic agents.
-
This compound: A reported RNA helicase DHX9 inhibitor with a cellular target engagement EC50 of 0.0838 μM.[14]
-
ATX968: A well-characterized, potent, and selective allosteric inhibitor of DHX9.[2][15] It has been shown to abrogate the proliferation of MSI-H/dMMR cancers and induce durable tumor regression in preclinical models.[2][15]
The following sections will detail the experimental validation cascade, using data primarily from studies on ATX968 as a representative DHX9 inhibitor.
Quantitative Data for DHX9 Inhibitors
The table below summarizes key quantitative metrics for DHX9 inhibitors, providing a basis for comparing their potency and binding characteristics.
| Compound | Assay Type | Target | Metric | Value | Reference(s) |
| This compound | Cellular Target Engagement | DHX9 | EC50 | 0.0838 µM | [14] |
| ATX968 | Surface Plasmon Resonance (SPR) | DHX9 | KD | 1.3 ± 0.3 nM | [2] |
| ATX968 | Antiproliferation Assay | MSI-H Colorectal Cancer Cells | IC50 | < 1 µM | [2] |
| Compound 1 | Helicase Unwinding Assay | DHX9 | IC50 | 21.4 µM | [15] |
| Compound 1 | Surface Plasmon Resonance (SPR) | DHX9 | KD | 0.40 µM | [15] |
Biological Target Validation Workflow
A multi-step, evidence-based approach is required to robustly validate a biological target. The workflow for DHX9 involves genetic validation to confirm dependency, followed by biochemical, biophysical, and cellular assays with small-molecule inhibitors to confirm the mechanism of action and therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies.
Genetic Validation: siRNA-Mediated Knockdown
This protocol validates that the cellular phenotype is a direct result of DHX9 depletion.
-
Cell Culture: Plate MSI-H colorectal cancer cells (e.g., SNU407, LS411N) in 6-well dishes to achieve 30-50% confluency at the time of transfection.[2]
-
Transfection Reagent Preparation: Dilute Lipofectamine RNAiMAX in Opti-MEM medium according to the manufacturer's instructions.[2]
-
siRNA Preparation: Prepare solutions of DHX9-targeting siRNAs (e.g., Silencer Select s4021, s4020) and a non-targeting negative control siRNA to a final concentration of 25 pmol per well.[2]
-
Transfection: Combine the diluted siRNA and Lipofectamine solutions, incubate for 5-10 minutes at room temperature, and add the complexes to the cells.
-
Incubation: Incubate cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Harvest a subset of cells for Western blot analysis to confirm a significant reduction in DHX9 protein levels.[2]
-
Phenotypic Analysis (Colony Formation Assay):
-
Re-plate the remaining transfected cells at a low density in fresh 6-well plates.
-
Culture for 14 days, allowing colonies to form.[2]
-
Fix the colonies with methanol and stain with crystal violet.
-
Quantify the number and size of colonies to assess the impact of DHX9 depletion on cell proliferation and survival.[2]
-
Biochemical Validation: Helicase Unwinding Assay
This assay directly measures the enzymatic activity of DHX9 and its inhibition by a test compound.
-
Assay Plate Preparation: Serially dilute the test compound (e.g., ATX968) in DMSO and stamp 100 nL into a 384-well assay plate. Include DMSO-only (high control) and a known inhibitor (low control) wells.[2]
-
Enzyme Addition: Add purified, recombinant DHX9 protein to a final concentration of 2.5 nmol/L to all wells containing the test compound and incubate for 15 minutes at room temperature.[2]
-
Reaction Initiation: Start the reaction by adding a solution containing a fluorophore/quencher-labeled oligonucleotide substrate (final concentration = 12.5 nmol/L) and ATP (final concentration = 5 µmol/L).[2] The substrate is typically a double-stranded RNA with a 3' overhang, which is the preferred substrate for DHX9.[6][7]
-
Signal Measurement: Monitor the increase in fluorescence over time as DHX9 unwinds the duplex, separating the fluorophore from the quencher.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the rates against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is used to measure the direct binding affinity (KD) and kinetics of an inhibitor to its target protein.
-
Chip Preparation: Immobilize purified DHX9 protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of increasing concentrations of the test compound (analyte) over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the surface as the compound binds to the immobilized DHX9. This generates sensorgrams showing association and dissociation phases.
-
Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[2] This protocol was used to determine a KD of 1.3 nM for ATX968 binding to DHX9.[2]
DHX9 Signaling and Mechanism of Action
DHX9 is a central node in pathways controlling genomic integrity and gene expression. Its inhibition has profound downstream consequences, particularly in dMMR/MSI-H cancer cells.
DHX9's Role in R-Loop Resolution and Replication Stress
DHX9's primary function is to resolve R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA. In cancer cells with deficient mismatch repair, an increased mutational load and transcriptional dysregulation can lead to the accumulation of these R-loops.
Involvement in NF-κB and Immune Signaling
DHX9 also plays a role in innate immunity and inflammatory signaling. It can interact directly with the p65 subunit of NF-κB and RNA Polymerase II to enhance the transcription of NF-κB target genes, which are often involved in cell survival and proliferation.[11] Furthermore, by suppressing the accumulation of endogenous dsRNA, DHX9 dampens the activation of antiviral pathways like the STING-TBK1-IRF3 axis.[9][13]
Conclusion and Future Directions
The comprehensive validation of DHX9 as a therapeutic target provides a strong foundation for the clinical development of its inhibitors. The selective dependency of dMMR/MSI-H tumors on DHX9 presents a clear precision medicine strategy.[2][5] Future work should focus on expanding the patient populations that could benefit from DHX9 inhibition, potentially through combination therapies. For instance, by inducing a tumor-intrinsic interferon response, DHX9 inhibitors could be combined with immune checkpoint blockade to treat immunologically "cold" tumors.[9] Continued development of robust pharmacodynamic biomarkers and a deeper understanding of resistance mechanisms will be critical for the successful translation of DHX9 inhibitors into the clinic.
References
- 1. DHX9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Validate User [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accenttx.com [accenttx.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
The Multifaceted Roles of DHX9 Helicase: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme critical to numerous cellular processes.[1][2] As a member of the Superfamily 2 (SF2) of DExH/D-box helicases, DHX9 utilizes the energy from NTP hydrolysis to unwind a variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA-RNA hybrids.[1][2] Its multifaceted functions in DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability have positioned it as a key player in cellular homeostasis and a focal point in the study of various pathologies, including cancer and viral infections.[2][3] This technical guide provides a comprehensive overview of the core functions of DHX9, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a valuable resource for the scientific community.
Core Functions of DHX9 Helicase
DHX9's diverse functions are a reflection of its ability to interact with a multitude of proteins and nucleic acid structures.[4] Its activity is integral to the following cellular processes:
-
DNA Replication and Genomic Stability: DHX9 is essential for efficient DNA replication and the preservation of genomic integrity.[2] It associates with proteins at the replication fork, such as Proliferating Cell Nuclear Antigen (PCNA) and Topoisomerase IIα, and is crucial for nascent DNA production.[2][4] A primary role in this context is the resolution of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, which can impede replication and transcription.[2] DHX9 unwinds R-loops with an efficiency approximately 5-7 times greater than that for standard DNA and RNA forks.[2]
-
Transcriptional Regulation: DHX9 functions as a transcriptional coactivator by bridging transcription factors and the RNA Polymerase II (Pol II) holoenzyme.[5][6] It is known to interact directly with the p65 subunit of NF-κB, enhancing its transcriptional activity.[5] This interaction is crucial for the expression of genes involved in inflammation and immune responses.
-
RNA Processing and Transport: The helicase activity of DHX9 is vital for various aspects of RNA metabolism, including pre-mRNA splicing, microRNA biogenesis, and the transport of mRNA from the nucleus to the cytoplasm.[1][4]
-
Role in Cancer: Aberrant expression of DHX9 has been implicated in the development and progression of numerous cancers.[3][7] Overexpression of DHX9 is a common feature in many tumor types, including lung, colorectal, breast, and liver cancers, and often correlates with a poor prognosis.[3][8][9] In cancer cells, DHX9 contributes to malignant phenotypes by promoting cell proliferation, preventing apoptosis, and facilitating metastasis, often through the activation of signaling pathways like NF-κB.[5][6]
-
Involvement in Viral Infections: DHX9 plays a dual role in the context of viral infections. Many viruses exploit DHX9's helicase activity to facilitate their own replication and gene expression.[4] Conversely, DHX9 is also involved in the innate immune response to viral infections, where it can act as a sensor for viral nucleic acids, triggering antiviral signaling pathways.[2][6]
Quantitative Data on DHX9 Function
Table 1: Substrate Unwinding Efficiency of DHX9 Helicase
| Substrate | Relative Unwinding Efficiency | Reference |
| RNA G-quadruplexes | Most Efficient | [2] |
| R-loops | ~5-7 fold higher than forks | [2] |
| DNA G-quadruplexes | High | [2] |
| D-loops | High | [2] |
| RNA forks | Moderate | [2] |
| DNA forks | Least Efficient | [2] |
Table 2: Kinetic Parameters of DHX9 ATPase Activity
| Substrate | Km | kcat | Reference |
| ATP | 5.1 ± 0.5 µM | 46.6 ± 0.8 min⁻¹ | [10] |
| dsRNA | 35 ± 8 nM | 28.2 ± 1.8 min⁻¹ | [10] |
Table 3: Expression of DHX9 in Various Cancers (TCGA Data)
| Cancer Type | Expression Status | Prognostic Significance (High Expression) | Reference |
| Adrenocortical carcinoma (ACC) | High | Poor Overall Survival & Disease-Free Survival | [3] |
| Liver hepatocellular carcinoma (LIHC) | High | Poor Overall Survival & Disease-Free Survival | [3][8] |
| Lung adenocarcinoma (LUAD) | High | Poor Overall Survival & Disease-Free Survival | [3][9] |
| Kidney renal clear cell carcinoma (KIRC) | Low | Favorable Overall Survival | [3] |
| Breast cancer (BRCA) | High | Poor Relapse-Free, Distant Metastasis-Free, & Post-Progression Survival | [3] |
| Colorectal cancer (CRC) | High | Poor Prognosis | [5] |
| Small Cell Lung Cancer (SCLC) | High | Poor Prognosis | [9] |
Table 4: Inhibitor Activity against DHX9
| Inhibitor | IC50 / EC50 | Assay Type | Reference |
| ATX968 | 8 nM | Helicase Unwinding Assay | [1][11] |
| ATX968 | 54 nM | circBRIP1 Cellular Assay | [3] |
Experimental Protocols
DHX9 Helicase Activity Assay
This fluorogenic assay is designed to screen for inhibitors of DHX9's RNA unwinding activity. The principle involves a dsRNA substrate with a fluorophore (TAMRA) on one strand and a quencher (BHQ) on the other. Unwinding of the dsRNA by DHX9 separates the fluorophore and quencher, leading to an increase in fluorescence.
Materials:
-
Purified recombinant DHX9 protein
-
Fluorogenic DHX9 substrate (e.g., TAMRA- and BHQ-labeled dsRNA)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test compounds
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a defined amount of DHX9 protein to each well of the 384-well plate, except for the negative control wells.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (DHX9 without inhibitor) and a negative control (no DHX9).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic DHX9 substrate and ATP to all wells.
-
Immediately place the plate in a pre-warmed plate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of the reaction for each well. Determine the percent inhibition of the test compound relative to the positive control and calculate the IC50 value.
Immunoprecipitation of DHX9
This protocol describes the immunoprecipitation of endogenous DHX9 from cell lysates to study its protein-protein interactions.
Materials:
-
Cell culture plates with cells expressing DHX9
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-DHX9 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Equipment for Western blotting
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-DHX9 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against DHX9 and potential interacting partners.[12][13]
Quantitative Real-Time PCR (qRT-PCR) for DHX9 mRNA Expression
This protocol allows for the quantification of DHX9 mRNA levels in different cell or tissue samples.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for DHX9 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Isolate total RNA from the cells or tissues of interest.[14]
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[14]
-
Set up the qPCR reactions in a 96- or 384-well plate, including reactions for the target gene (DHX9), the reference gene, a no-template control, and a no-reverse-transcriptase control.
-
Perform the qPCR using a standard thermal cycling program.[14][15][16]
-
Analyze the data using the ΔΔCt method to determine the relative expression of DHX9 mRNA, normalized to the reference gene.
Signaling Pathways and Workflows
DHX9 in the NF-κB Signaling Pathway
DHX9 plays a crucial role in activating the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[5][6] Upon stimulation by various signals, such as inflammatory cytokines or viral components, DHX9 interacts with the p65 (RelA) subunit of NF-κB. This interaction enhances the phosphorylation and subsequent nuclear translocation of p65.[5] In the nucleus, DHX9 acts as a scaffold, facilitating the interaction between p65 and the transcriptional coactivator CBP/p300, as well as RNA Polymerase II, leading to the transcription of NF-κB target genes.[6]
DHX9 in the ATR-Mediated DNA Damage Response
In response to genotoxic stress that causes replication fork stalling and DNA damage, the ATR kinase is activated and phosphorylates a range of downstream targets to orchestrate the DNA damage response (DDR).[17][18][19] DHX9 is a key substrate of ATR.[17][18] Upon DNA damage, ATR phosphorylates DHX9 at Serine 321.[17][18] This phosphorylation event is crucial for the recruitment of DHX9 to sites of DNA damage and R-loops.[17] Phosphorylated DHX9 then interacts with key DDR proteins, including BRCA1 and RPA, to promote the resolution of R-loops and facilitate DNA repair, thereby maintaining genome stability.[17][19]
Experimental Workflow for Studying DHX9-Protein Interactions
This workflow outlines the key steps to identify and validate protein interaction partners of DHX9.
References
- 1. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. accenttx.com [accenttx.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. usbio.net [usbio.net]
- 14. mcgill.ca [mcgill.ca]
- 15. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pcrbio.com [pcrbio.com]
- 17. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntubeats.ntu.edu.tw [ntubeats.ntu.edu.tw]
Unraveling the Downstream Consequences of DHX9 Inhibition: A Technical Guide
For Immediate Release
A Deep Dive into the Downstream Signaling Pathways of the Novel DHX9 Inhibitor, Dhx9-IN-11, for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the core downstream signaling pathways affected by the inhibition of DEAH-box helicase 9 (DHX9), a critical enzyme in various cellular processes, by the potent and selective inhibitor, this compound and its analogs like ATX968. The inhibition of DHX9 presents a promising therapeutic strategy, particularly in oncology, by triggering a dual mechanism of action: the induction of a tumor-intrinsic interferon response and the promotion of replication stress, leading to selective cancer cell death.
Core Mechanism of DHX9 Inhibition
DHX9 is a multifunctional helicase crucial for unwinding RNA and DNA duplexes, as well as resolving complex nucleic acid structures such as R-loops and G-quadruplexes.[1][2] Its roles are integral to transcription, translation, DNA replication, and the maintenance of genomic stability.[1][3][4] this compound and similar inhibitors function by binding to DHX9 and impeding its enzymatic activity. This interference with DHX9's ability to resolve nucleic acid structures is the initiating event for the downstream signaling cascades.
Quantitative Data Summary
The following table summarizes the quantitative data for DHX9 inhibitors from various in vitro and cellular assays.
| Inhibitor | Assay Type | Parameter | Value (µM) | Cell Line/Conditions | Reference |
| This compound | Cellular Target Engagement | EC50 | 0.0838 | - | - |
| ATX968 | circBRIP1 Reporter Assay | EC50 | 0.054 | - | [5] |
| ATX968 | ATPase Assay | EC50 | - | - | [6] |
| ATX968 | Unwinding Assay | IC50 | - | - | [6] |
| ATX968 | Proliferation Assay | IC50 | <1 (sensitive lines) | MSI-H/dMMR colorectal cancer cells | [1] |
| ATX968 | Proliferation Assay | IC50 | >1 (insensitive lines) | MSS/pMMR colorectal cancer cells | [1] |
Downstream Signaling Pathways
Inhibition of DHX9 by this compound triggers two primary, interconnected downstream signaling pathways:
-
Tumor-Intrinsic Interferon Response: The accumulation of unprocessed nucleic acids due to DHX9 inhibition mimics a viral infection, activating innate immune signaling within the cancer cells.[7][8][9]
-
Replication Stress and DNA Damage: The inability to resolve R-loops and other secondary structures during DNA replication leads to replication fork stalling, DNA damage, and cell cycle arrest.[1][3][10]
Tumor-Intrinsic Interferon Response Pathway
The inhibition of DHX9 leads to the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids).[8][11] These cytosolic nucleic acids are recognized by pattern recognition receptors (PRRs), initiating an antiviral-like signaling cascade.
-
dsRNA Sensing: Cytosolic dsRNA is primarily sensed by Melanoma Differentiation-Associated protein 5 (MDA5) .[11] MDA5 activation leads to the recruitment of Mitochondrial Antiviral-Signaling protein (MAVS) .
-
DNA Sensing: The accumulation of R-loops and subsequent DNA damage results in an increase of cytosolic DNA fragments. These are detected by the cyclic GMP-AMP synthase (cGAS) , which synthesizes the second messenger cGAMP. cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein.[8][11]
Both the MAVS and STING pathways converge on the activation of downstream transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB) .[12][13][14] These transcription factors then translocate to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[12]
Replication Stress and DNA Damage Pathway
The inhibition of DHX9 leads to the accumulation of RNA/DNA secondary structures, such as R-loops and G-quadruplexes, which are potent impediments to DNA replication.[3][10]
-
Replication Fork Stalling: These unresolved nucleic acid structures cause the stalling of replication forks.
-
DNA Damage Response: Stalled replication forks are fragile and prone to collapse, leading to DNA double-strand breaks. This triggers the DNA Damage Response (DDR) , activating kinases such as ATM and ATR .
-
Cell Cycle Arrest: The DDR signaling cascade leads to the activation of checkpoint proteins, resulting in cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[10]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis.[1][3]
This pathway is particularly effective in cancer cells with pre-existing deficiencies in their DNA damage repair machinery, such as those with mutations in BRCA1 or BRCA2 , or with deficient mismatch repair (dMMR) .[1][10] These cells are more reliant on helicases like DHX9 to maintain genome stability, making them exquisitely sensitive to DHX9 inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound and its analogs are outlined below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct engagement of an inhibitor with its target protein in a cellular context.[15][16]
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Methodology:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures to induce protein denaturation and precipitation.
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble DHX9 protein at each temperature is quantified by Western blotting or other detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Proliferation Assays
These assays measure the effect of the inhibitor on cancer cell growth.
-
Colony Formation Assay:
-
Cells are seeded at a low density in multi-well plates and treated with the inhibitor or vehicle.
-
The cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
-
Click-iT™ EdU Cell Proliferation Assay:
-
This assay measures DNA synthesis as a marker of cell proliferation.
-
Cells are treated with the inhibitor, followed by incubation with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine.
-
EdU incorporated into newly synthesized DNA is detected by a copper-catalyzed "click" reaction with a fluorescently labeled azide.
-
The fluorescence intensity, proportional to the level of cell proliferation, is measured by imaging or flow cytometry.[1][4]
-
Helicase and ATPase Assays
These biochemical assays directly measure the enzymatic activity of DHX9 and its inhibition.
-
ATPase Assay:
-
Measures the hydrolysis of ATP to ADP by DHX9, which is coupled to its helicase activity.
-
The assay can be performed in a high-throughput format using a luminescent ADP detection system.[17]
-
-
Helicase Assay:
-
Directly measures the unwinding of a double-stranded nucleic acid substrate by DHX9.
-
A common method involves a fluorescently labeled oligonucleotide duplex. Unwinding separates the fluorophore and a quencher, resulting in an increase in fluorescence.[17]
-
Conclusion
The inhibition of DHX9 by molecules such as this compound represents a promising, multi-faceted approach to cancer therapy. By simultaneously inducing a tumor-intrinsic interferon response and exacerbating replication stress, these inhibitors can selectively target cancer cells, particularly those with compromised DNA damage repair pathways. This technical guide provides a foundational understanding of the downstream signaling pathways and the experimental methodologies used to characterize these novel therapeutic agents. Further research into the intricate molecular details of these pathways will be crucial for the clinical development and application of DHX9 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accenttx.com [accenttx.com]
The Core Role of DHX9 in DNA Damage Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme critical to the maintenance of genomic stability. Primarily known for its roles in transcription, translation, and RNA processing, DHX9 has emerged as a pivotal player in the DNA Damage Response (DDR). Its ability to unwind a variety of nucleic acid structures, including DNA:RNA hybrids (R-loops), G-quadruplexes, and triplex DNA, places it at the crossroads of DNA replication, transcription, and repair. This technical guide provides an in-depth analysis of DHX9's function in DNA damage repair, focusing on its mechanistic contributions to Homologous Recombination (HR), the resolution of transcription-associated DNA stress, and its interactions with the Non-Homologous End Joining (NHEJ) pathway. We present a synthesis of key quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for professionals in the field.
Introduction to DHX9
DHX9 is a highly conserved SF2 type DExH-box helicase that utilizes ATP hydrolysis to unwind double-stranded DNA, double-stranded RNA, and DNA:RNA hybrids with a 3' to 5' polarity.[1][2] Its structure includes two N-terminal double-stranded RNA-binding domains (dsRBDs) and a C-terminal RGG box for single-stranded nucleic acid binding, which collectively enable its diverse functions.[2] A primary role of DHX9 in maintaining genome integrity is to resolve non-B DNA structures and R-loops, which are potent sources of replication stress and DNA double-strand breaks (DSBs).[3][4][5] Consequently, DHX9 is essential for preventing genomic instability, and its dysregulation is increasingly linked to cancer and other human diseases.[5][6]
DHX9 in Homologous Recombination (HR)
DHX9 is a bona fide HR factor, playing a critical role in the initial step of DSB repair: DNA end resection. Cells deficient in DHX9 are impaired in the recruitment of essential HR proteins like RPA and RAD51 to sites of DNA damage and fail to properly repair DSBs via HR.[7][8] This deficiency renders them hypersensitive to agents that induce DSBs requiring HR for repair, such as PARP inhibitors (Olaparib) and topoisomerase inhibitors (Camptothecin).[2][9]
The DHX9-BRCA1 Axis
A central mechanism of DHX9 function in HR is its interaction with BRCA1. In response to DNA damage, DHX9 forms a complex with BRCA1.[2][9] DHX9 is crucial for recruiting BRCA1 to DSBs, a process that appears to be linked to nascent RNA transcripts at the damage site.[9][10] This recruitment is essential for initiating DNA end resection, the process that generates 3' single-stranded DNA overhangs necessary for RPA binding and subsequent RAD51 loading.[9][11] The helicase activity of DHX9 is indispensable for this function.[9]
Signaling and Regulation
The recruitment of DHX9 to damage sites is a regulated process. Studies have shown that its localization to damage foci is dependent on the activity of the upstream DNA damage sensor kinases, ATM and ATR.[12] Furthermore, in response to genotoxic stress, ATR phosphorylates DHX9 at Serine 321. This phosphorylation event is critical, as it promotes DHX9's interaction with γH2AX, BRCA1, and RPA, thereby targeting it to R-loops associated with DNA damage sites.[13]
References
- 1. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative-NHEJ Is a Mechanistically Distinct Pathway of Mammalian Chromosome Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Response Factors from Diverse Pathways, Including DNA Crosslink Repair, Mediate Alternative End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
The Double-Edged Sword: A Technical Guide to DHX9 and Its Inhibition in R-loop Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DExH-box helicase 9 (DHX9) is a multifaceted enzyme central to nucleic acid metabolism, implicated in transcription, translation, and the maintenance of genomic stability. A critical function of DHX9 is its role in the regulation of R-loops—three-stranded nucleic acid structures that can be both beneficial for gene regulation and detrimental to genome integrity. DHX9 exhibits a paradoxical function, capable of both promoting the formation of R-loops under certain conditions, such as splicing stress, and actively resolving them to prevent DNA damage and replication stress. This dual activity makes DHX9 a compelling therapeutic target, particularly in cancers characterized by high levels of replication stress and dependency on specific DNA repair pathways. This technical guide provides an in-depth overview of the mechanism of DHX9 in R-loop resolution, the impact of its inhibition by small molecules like ATX968, and detailed protocols for its study.
The Core Mechanism: DHX9 in R-loop Homeostasis
DHX9, an ATP-dependent 3' to 5' helicase, unwinds a variety of nucleic acid secondary structures, including DNA:RNA hybrids, which are the hallmark of R-loops.[1][2] Its role in R-loop metabolism is not monolithic; it is highly dependent on the cellular context.
-
R-loop Resolution: In its canonical role, DHX9 is recruited to sites of R-loop accumulation, often associated with transcriptional stress or DNA damage.[3][4] It utilizes the energy from ATP hydrolysis to translocate along the nucleic acid and unwind the DNA:RNA hybrid, thereby resolving the R-loop and preventing collisions between the transcription and replication machineries.[4][5] This function is critical for preventing replication fork stalling and the accumulation of DNA double-strand breaks.[6]
-
R-loop Formation: Conversely, in cells with impaired RNA splicing, DHX9 can paradoxically promote the formation of pathological R-loops.[7] It is hypothesized that by unwinding the nascent RNA, DHX9 generates a free RNA end that can invade the DNA duplex.[7] In the absence of splicing factors that would normally bind the nascent RNA, this leads to the formation of stable, damage-inducing R-loops.[7]
This context-dependent duality underscores the complexity of targeting DHX9 and highlights the need for a thorough understanding of its regulatory networks.
Regulation of DHX9 Activity by the ATR Pathway
The function of DHX9 in R-loop resolution is tightly controlled by the DNA damage response (DDR) network, particularly the ATR (Ataxia Telangiectasia and Rad3-related) kinase signaling pathway. In response to genotoxic stress, which can induce R-loop formation, ATR phosphorylates DHX9.[3] This phosphorylation is a critical step that promotes DHX9's interaction with key DDR proteins, including BRCA1 and RPA, and enhances its recruitment to R-loop sites to facilitate their resolution.[3] Inhibition of ATR prevents this crucial phosphorylation event, leading to the accumulation of stress-induced R-loops.[3]
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
DHX9 as a Therapeutic Target in Oncology: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The DExH-box helicase 9 (DHX9), an NTP-dependent helicase, is a crucial player in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation is increasingly implicated in the hallmarks of cancer, positioning it as a significant biomarker and a compelling target for novel cancer therapies.[3][4] Elevated DHX9 expression often correlates with poor prognosis in various cancers, including colorectal, lung, and ovarian cancers.[5][6][7] DHX9's role in resolving R-loops and interacting with key DNA damage response (DDR) proteins, such as BRCA1, makes it particularly critical for the survival of cancer cells exhibiting high levels of replication stress and genomic instability.[8][9] Consequently, tumors with deficiencies in mismatch repair (dMMR) or mutations in BRCA genes show a strong dependence on DHX9.[10][11][12] This guide provides a comprehensive overview of DHX9's function in oncology, summarizes therapeutic strategies, presents quantitative data on its expression and inhibition, details key experimental protocols, and visualizes the complex pathways and workflows associated with its study.
Introduction to DHX9: Structure and Cellular Functions
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a member of the Superfamily 2 (SF2) of DExD/H-box helicases.[2][3] It is a multi-domain protein featuring a conserved helicase core, two N-terminal double-stranded RNA-binding domains (dsRBDs), and a C-terminal RGG box for single-stranded DNA binding.[1][13] This structural complexity allows it to unwind a variety of nucleic acid structures, including DNA:DNA duplexes, RNA:RNA duplexes, and DNA:RNA hybrids (R-loops), with a 3' to 5' polarity.[2]
Its primary functions are central to nucleic acid metabolism and include:
-
DNA Replication and Repair: DHX9 associates with origins of replication and is essential for efficient DNA synthesis.[2] It interacts with key DDR proteins like BRCA1, ATR, and Ku86, playing a critical role in homologous recombination and maintaining genomic stability.[5][8][14]
-
Transcription and R-loop Resolution: It resolves R-loops, three-stranded nucleic acid structures that can form during transcription and cause genomic instability if they accumulate.[8][9] This function is vital for preventing transcription-replication collisions.
-
RNA Processing and Transport: DHX9 is involved in various steps of RNA metabolism, including pre-mRNA splicing and microRNA biogenesis.[1][13]
-
Translation: It participates in the regulation of protein translation.[1]
Due to its central role in these fundamental processes, the aberrant activity of DHX9 can disrupt cellular homeostasis and contribute significantly to tumorigenesis.[3]
The Dual Role of DHX9 in Oncology
The function of DHX9 in cancer is enigmatic and highly context-dependent, with reports suggesting it can act as both an oncogene and a tumor suppressor.[3][8]
-
Oncogenic Functions: In many cancers, DHX9 is overexpressed and promotes malignancy. It can enhance the transcription of oncogenes like Cyclin D1 through interactions with EGFR or facilitate pro-survival pathways like NF-κB and Wnt/β-catenin.[3][4][7][15] Its ability to resolve R-loops helps cancer cells manage high levels of replication stress, thereby promoting their survival.[9]
-
Tumor-Suppressive Functions: Conversely, there are instances where DHX9 exhibits tumor-suppressive roles. For example, it can act as a transcriptional coactivator for the tumor suppressor p16 INK4a.[4] In neuroblastoma, higher nuclear DHX9 expression has been linked to tumor suppression.[16] This duality depends on the specific cancer type, the availability of its binding partners, and the status of interconnected signaling pathways.[3][4]
DHX9's Involvement in Cancer Hallmarks
DHX9 dysregulation is connected to several key hallmarks of cancer.
Sustaining Proliferative Signaling
DHX9 directly contributes to uncontrolled cell proliferation. In breast cancer, for instance, DHX9 facilitates the binding of EGFR to the promoter of the CCND1 gene, leading to the transcriptional activation of Cyclin D1, a key regulator of the G1/S cell cycle transition.[3] It also interacts with the EWS-FLI1 fusion protein in Ewing sarcoma to promote Cyclin D1 transcription.[4]
Evading Growth Suppressors
DHX9's interaction with the p53 pathway is complex. While it can contribute to p16 activation, its knockdown in several cancer cell lines has been shown to induce p53-mediated apoptosis.[3] Silencing DHX9 can activate a p53-dependent stress response, leading to either apoptosis in tumor cells or senescence in normal cells.[17] This suggests that cancer cells exploit DHX9 to bypass p53-mediated checkpoints.
Genome Instability and DNA Damage Response (DDR)
DHX9 is a critical guardian of genomic integrity, primarily through its function in resolving R-loops.[8] R-loops can expose single-stranded DNA, leading to DNA breaks and replication fork stalling. DHX9 unwinds the RNA:DNA hybrid, allowing for proper transcription and replication.[4][8] It also directly participates in DNA repair by recruiting the tumor suppressor BRCA1 to sites of double-strand breaks and transcription/replication conflicts, facilitating homologous recombination.[4][8] Cancers with inherent genomic instability, therefore, become highly dependent on DHX9 for survival.
Invasion and Metastasis
DHX9 can promote cancer cell invasion and metastasis. In colorectal cancer (CRC), DHX9 activates the NF-κB signaling pathway by promoting the nuclear translocation of p65 and enhancing the transcription of downstream targets like Snail, a key driver of the epithelial-mesenchymal transition (EMT).[7] It has also been shown to regulate circular RNAs (circRNAs) to promote invasion and metastasis in hepatocellular carcinoma (HCC).[3]
DHX9 as a Therapeutic Target
Rationale for Targeting DHX9
The high expression of DHX9 in many cancers, coupled with its essential roles in managing replication stress and repairing DNA damage, makes it an attractive therapeutic target.[3][5] Importantly, while DHX9 depletion is lethal to many cancer cells, normal adult tissues appear to tolerate its long-term suppression, suggesting a viable therapeutic window.[17] Targeting DHX9 is particularly promising for tumors that are already genomically unstable and thus have a heightened dependency on its functions.
Patient Stratification
The efficacy of DHX9 inhibition is greatest in specific molecular contexts, making patient stratification key.
-
Microsatellite Instable-High (MSI-H)/Deficient Mismatch Repair (dMMR) Cancers: These tumors accumulate mutations due to a faulty DNA repair system and exhibit a strong dependence on DHX9 for survival.[5][10][11] DHX9 inhibition leads to a lethal accumulation of replication stress and apoptosis in MSI-H/dMMR cells.[10]
-
BRCA1/BRCA2 Deficient Cancers: Tumors with loss-of-function mutations in BRCA1 or BRCA2 have impaired homologous recombination. These cells rely heavily on other mechanisms, including R-loop resolution by DHX9, to maintain genomic stability.[12] Inhibition of DHX9 in this context is synthetically lethal.
Quantitative Data on DHX9 Expression and Prognosis
DHX9 is frequently overexpressed across a wide range of human cancers, and this overexpression often correlates with negative clinical outcomes.
| Cancer Type | DHX9 Expression Status | Correlation with Prognosis | Reference(s) |
| Colorectal Cancer (CRC) | Overexpressed in tumor tissues and cell lines. | High expression associated with poor overall and disease-free survival. | [7] |
| Small Cell Lung Cancer (SCLC) | Highly expressed compared to other cancer types. | High expression associated with poor patient prognosis. | [6][18] |
| Lung Adenocarcinoma (LUAD) | Significantly higher in tumor tissues. | Upregulated DHX9 indicates poor survival. | [15] |
| Liver Hepatocellular Carcinoma (LIHC) | Overexpressed in tumor tissues. | High expression correlates with poor survival. | [15][19] |
| Breast Cancer (BRCA) | Overexpressed in tumor tissues. | Upregulated DHX9 indicates poor survival. | [15] |
| Ovarian Cancer | Overexpressed in high-grade serous ovarian cancer. | High expression associated with poor patient prognosis. | [5][18] |
| Prostate Cancer (PRAD) | Overexpressed. | Upregulated DHX9 indicates poor survival. | [15][18] |
Therapeutic Strategies Targeting DHX9
Genetic Silencing (siRNA/shRNA)
Early research validated DHX9 as a target using RNA interference.
-
shRNA-mediated knockdown was shown to be lethal to various human cancer cell lines and murine lymphomas while having no detrimental effects on healthy tissue in vivo.[17]
-
siRNA screening in colorectal cancer cells identified DHX9 as a prominent promoter of proliferation.[7] Knockdown of DHX9 diminished malignant characteristics like proliferation, colony formation, and invasion.[7]
Small Molecule Inhibitors
The development of potent and selective small molecule inhibitors has enabled the pharmacological targeting of DHX9.
| Inhibitor | Mechanism | Preclinical Efficacy | Status/Reference(s) |
| ATX968 | Potent, selective, allosteric inhibitor of DHX9 helicase activity. | Induces cell-cycle arrest and apoptosis in MSI-H/dMMR cancer cells. Causes robust and durable tumor regression in MSI-H/dMMR xenograft models. | Preclinical.[5][10][11][20] |
| ATX-559 | First-in-class, orally bioavailable DHX9 inhibitor. | Shows robust anti-tumor activity in preclinical models of BRCA-deficient and MSI-H/dMMR solid tumors. | Phase 1/2 Clinical Trial (NCT06625515).[21][22][23] |
| Enoxacin | Quinolone antibiotic, proposed to inhibit DHX9 helicase activity. | Suppressed the proliferation of non-small cell lung cancer (NSCLC) cells in a DHX9-dependent manner. | Preclinical.[16][24] |
Inducing Viral Mimicry and Enhancing Immunotherapy
A novel strategy involving DHX9 inhibition is the concept of "viral mimicry."
-
Mechanism: Depletion of DHX9 leads to the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops in the cytoplasm of cancer cells.[6][25] These nucleic acids are recognized by innate immune sensors (like MDA5 and cGAS-STING), triggering a tumor-intrinsic Type I interferon (IFN) response, as if the cell were virally infected.[20][25]
-
Therapeutic Implication: This process can convert immunologically "cold" tumors (those with a non-inflamed microenvironment) into "hot," immunogenic tumors.[26][27] In preclinical SCLC models, DHX9 deletion increased immunogenicity and significantly enhanced the efficacy of immune checkpoint blockade (ICB) therapy.[6][18][25]
Key Experimental Protocols
siRNA-mediated Knockdown of DHX9
This protocol describes the transient silencing of DHX9 expression in cultured cancer cells to assess its functional role.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute DHX9-targeting siRNA and a non-targeting control (NC) siRNA separately in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation and Analysis:
-
Validation: Harvest cells to confirm DHX9 knockdown via RT-qPCR (for mRNA levels) and Western blot (for protein levels).
-
Functional Assays: Use the transfected cells for downstream functional analyses, such as cell viability assays, migration assays, or cell cycle analysis.
-
CRISPR/Cas9-mediated Knockout of DHX9
This method is used to create stable cell lines with permanent loss of DHX9 function.
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a constitutive exon of the DHX9 gene.[15] Synthesize and clone the sgRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect the sgRNA/Cas9 plasmid along with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduction: Harvest the lentivirus-containing supernatant and use it to infect the target cancer cell line.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) encoded by the vector.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening and Validation: Expand the clones and screen for DHX9 knockout using Western blot and confirm genomic edits by Sanger sequencing of the target locus.
-
Functional Characterization: Use the validated knockout and control cell lines for long-term functional studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell proliferation and cytotoxicity following DHX9 inhibition.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of a DHX9 inhibitor (e.g., ATX968) or use cells with genetic knockdown of DHX9. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for small molecule inhibitors.
Co-Immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol is used to verify interactions between DHX9 and other proteins (e.g., BRCA1, p65).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-DHX9) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.
-
Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting prey protein (e.g., anti-BRCA1).
Helicase Activity Assay
This assay measures the ability of DHX9 to unwind a nucleic acid substrate, and the effect of inhibitors on this activity.
-
Substrate Preparation: Prepare a radiolabeled (e.g., ³²P) or fluorescently labeled nucleic acid substrate. A common substrate is a short duplex of DNA or RNA with a 3' single-stranded overhang, mimicking a replication fork.
-
Reaction Setup: In a reaction tube, combine purified recombinant DHX9 protein, the labeled substrate, reaction buffer (containing Tris-HCl, MgCl₂, DTT), and ATP. For inhibitor studies, pre-incubate DHX9 with the inhibitor before adding the substrate and ATP.
-
Reaction Incubation: Initiate the unwinding reaction by adding ATP and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
-
Product Separation: Separate the unwound single-stranded product from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the labeled nucleic acids using autoradiography (for ³²P) or a fluorescence imager.
-
Quantification: Quantify the percentage of unwound substrate in each lane. This allows for the determination of helicase activity and the calculation of IC50 values for inhibitors.
Future Directions and Conclusion
DHX9 has emerged as a robust and promising target in oncology, particularly for cancers defined by genomic instability. The progression of the first-in-class inhibitor ATX-559 into clinical trials is a landmark achievement that will provide critical insights into the safety and efficacy of targeting DHX9 in patients.[21][23]
Future research should focus on:
-
Biomarker Discovery: Identifying reliable biomarkers beyond MSI and BRCA status that can predict response to DHX9 inhibitors.
-
Combination Therapies: Exploring rational combinations, such as pairing DHX9 inhibitors with PARP inhibitors or immune checkpoint blockers, to overcome resistance and enhance efficacy.[25]
-
Understanding Resistance Mechanisms: Investigating how tumors may develop resistance to DHX9 inhibition to devise strategies to counteract it.
-
Expanding to Other Cancers: Evaluating the potential of DHX9 inhibition in other cancer types with high replication stress.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT1 interacts with DHX9 to Mitigate R Loop–Induced Replication Stress in Ovarian Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 16. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | High Levels of DEAH-Box Helicases Relate to Poor Prognosis and Reduction of DHX9 Improves Radiosensitivity of Hepatocellular Carcinoma [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. precisionmedicineonline.com [precisionmedicineonline.com]
- 23. accenttx.com [accenttx.com]
- 24. e-century.us [e-century.us]
- 25. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
- 27. News: CRISPR screen identifies new cancer target - CRISPR Medicine [crisprmedicinenews.com]
Dhx9-IN-11 Target Engagement in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular target engagement of Dhx9-IN-11, a potent inhibitor of the DExH-Box Helicase 9 (DHX9). The document details the core methodologies for quantifying inhibitor-target interaction within a cellular context, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to DHX9 and its Inhibition
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes. It participates in DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability[1]. By unwinding DNA and RNA secondary structures, such as R-loops and G-quadruplexes, DHX9 plays a pivotal role in ensuring the fidelity of genetic information flow[1]. Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
This compound is a small molecule inhibitor designed to specifically target the helicase activity of DHX9. Demonstrating cellular target engagement is a critical step in the preclinical development of such inhibitors, confirming that the compound reaches its intended target in a complex cellular environment and exerts its mechanism of action. This guide focuses on the primary methods used to assess the cellular target engagement of DHX9 inhibitors like this compound.
Quantitative Data Summary
The efficacy of DHX9 inhibition can be quantified through various cellular assays. The following table summarizes the key quantitative data for a potent DHX9 inhibitor, ATX968, which serves as a surrogate for this compound, in the circBRIP1 induction assay, a primary method for determining cellular target engagement.
| Parameter | Cell Line | Value | Assay Type | Reference |
| EC50 | HCT116 | 101 nM | circBRIP1 Induction | [1] |
| EC50 | LS411N | 0.765 µM | circBRIP1 Induction | [2] |
Key Experimental Protocols for Target Engagement
Three primary methods are employed to measure the cellular target engagement of DHX9 inhibitors: the circBRIP1 Induction Assay, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Assay.
circBRIP1 Induction Assay
This assay is a highly specific and robust method for quantifying DHX9 target engagement in cells. Inhibition of DHX9 leads to an accumulation of circular RNAs (circRNAs) formed from back-splicing of inverted repeat Alu elements. circBRIP1 is a prominent and reliably induced circRNA upon DHX9 inhibition[3][4].
Principle: Treatment of cells with a DHX9 inhibitor, such as this compound, prevents the resolution of RNA secondary structures, leading to an increase in the formation of circBRIP1. The level of circBRIP1 induction can be quantified using reverse transcription quantitative PCR (RT-qPCR) and directly correlates with the extent of DHX9 inhibition in the cell.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT116, LS411N) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with varying concentrations of the inhibitor or DMSO as a vehicle control.
-
Incubate the cells for a defined period (e.g., 6 to 24 hours) at 37°C in a 5% CO2 incubator[3].
-
-
RNA Extraction:
-
Following treatment, lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green-based detection on a real-time PCR system[1].
-
Use specific primers that amplify the back-spliced junction of circBRIP1.
-
Use primers for a housekeeping gene (e.g., GAPDH) for normalization[1].
-
Primer Sequences (Example):
-
circBRIP1 Forward: [Sequence]
-
circBRIP1 Reverse: [Sequence]
-
GAPDH Forward: [Sequence]
-
GAPDH Reverse: [Sequence] (Note: Specific primer sequences should be obtained from the relevant literature or designed and validated)
-
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for circBRIP1 and the housekeeping gene for each sample.
-
Calculate the change in Ct (ΔCt) by normalizing the circBRIP1 Ct value to the housekeeping gene Ct value (ΔCt = Ct_circBRIP1 - Ct_GAPDH)[1].
-
Calculate the fold change in circBRIP1 expression relative to the DMSO control using the 2^-ΔΔCt method.
-
Plot the fold change against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: The binding of a ligand, such as this compound, to its target protein, DHX9, can increase the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. The amount of soluble DHX9 remaining at different temperatures can be quantified to assess target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble DHX9 in each sample using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble DHX9 against the temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein in real-time.
Principle: This technology uses a NanoLuc® luciferase-tagged DHX9 as the energy donor and a fluorescently labeled tracer that binds to DHX9 as the energy acceptor. When the tracer is bound to the tagged DHX9, BRET occurs. A test compound like this compound will compete with the tracer for binding to DHX9, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells with a vector expressing DHX9 fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
-
Assay Execution:
-
Add the fluorescent tracer to the cells at a concentration near its EC50 for binding to DHX9-NanoLuc®.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the plate to allow for compound and tracer binding to reach equilibrium.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
-
Signal Detection:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a competitive binding curve to determine the IC50 value, which reflects the compound's affinity for DHX9 in live cells.
-
Visualizations: Pathways and Workflows
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
References
The Pharmacology of DHX9-IN-11: A Technical Guide to a Novel RNA Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHX9, a DExH-box RNA/DNA helicase, has emerged as a critical regulator of genomic stability, transcription, and RNA processing. Its overexpression and aberrant activity are implicated in various malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth exploration of the pharmacology of DHX9-IN-11, a novel inhibitor of DHX9. While specific data on this compound is emerging, this document synthesizes the available information and draws upon the broader class of DHX9 inhibitors to present a comprehensive overview of its mechanism of action, experimental evaluation, and therapeutic potential.
Introduction to DHX9 and Its Role in Disease
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that unwinds DNA and RNA secondary structures, including DNA-RNA hybrids (R-loops).[1][2] Its helicase activity is essential for various cellular processes, including DNA replication, transcription, and the maintenance of genomic integrity.[1][3][4] Dysregulation of DHX9 has been linked to the progression of several cancers, where it can contribute to uncontrolled cell proliferation and resistance to therapy.[2] The inhibition of DHX9 represents a promising therapeutic strategy to selectively target cancer cells that are dependent on its activity for survival.[5]
Quantitative Pharmacological Data
The development of potent and selective DHX9 inhibitors is an active area of research. While comprehensive data for this compound is not yet publicly available, the following table summarizes the key quantitative metrics for this compound and other notable DHX9 inhibitors to provide a comparative landscape.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Cellular Target Engagement | DHX9 | EC50 | 0.0838 µM | [6] |
| DHX9-IN-9 | Cellular Target Engagement | DHX9 | EC50 | 0.0177 µM | [7] |
| DHX9-IN-14 | Cellular Target Engagement | DHX9 | EC50 | 3.4 µM | [8] |
| ATX968 (DHX9-IN-2) | Helicase Unwinding Assay | DHX9 | IC50 | 8 nM | [9] |
| ATX968 (DHX9-IN-2) | Surface Plasmon Resonance (SPR) | DHX9 | Kd | 1.3 nM | [10] |
| ATX968 (DHX9-IN-2) | circBRIP1 Reporter Assay | DHX9 | EC50 | 0.054 µM | [11] |
| Compound 63 | Binding Affinity | DHX9 | KD | 0.057 nM | [12] |
| Compound 64 | Binding Affinity | DHX9 | KD | 0.027 nM | [12] |
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors interfere with the enzymatic activity of the DHX9 protein.[5] DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures.[5] Inhibition of this process disrupts cellular functions that rely on DHX9. The primary mechanism of action for DHX9 inhibitors involves the accumulation of unresolved R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. This leads to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with high levels of genomic instability or deficiencies in DNA damage repair pathways.[13] Some inhibitors may act as allosteric modulators, binding to a site distinct from the ATP-binding pocket to induce conformational changes that inactivate the enzyme.[14]
Caption: Mechanism of action of this compound.
Key Experimental Protocols
The pharmacological evaluation of DHX9 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
DHX9 Helicase Unwinding Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of DHX9.
Methodology:
-
Substrate Preparation: A fluorescently labeled DNA or RNA duplex with a 3' overhang is prepared. This mimics the natural substrate of DHX9.
-
Enzyme Reaction: Recombinant human DHX9 protein is incubated with the substrate in a reaction buffer containing ATP.
-
Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of the test compound (e.g., this compound).
-
Detection: The unwinding of the duplex by DHX9 separates the fluorescent label from a quencher, resulting in an increase in fluorescence. This is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cellular Target Engagement Assay
Objective: To confirm that the compound interacts with DHX9 within a cellular context.
Methodology:
-
Cell Culture: A suitable cancer cell line is cultured and treated with varying concentrations of the test inhibitor for a defined period.
-
circRNA Reporter System: Cells are often engineered with a reporter system, such as one that measures the levels of circular RNAs (circRNAs) like circBRIP1, whose formation is regulated by DHX9.[11]
-
RNA Isolation and Analysis: Total RNA is extracted from the cells, and the levels of the reporter circRNA are quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
Data Analysis: The change in reporter levels is used to determine the EC50 value, representing the concentration at which the compound elicits a half-maximal response in engaging its target.
Cell Proliferation and Viability Assays
Objective: To assess the antiproliferative effects of the DHX9 inhibitor on cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines, particularly those with known dependencies on DHX9 (e.g., microsatellite instability-high [MSI-H] colorectal cancer cells), are seeded in multi-well plates.[13]
-
Compound Treatment: Cells are treated with a range of concentrations of the DHX9 inhibitor for an extended period (e.g., 72 hours to 14 days).
-
Viability Measurement: Cell viability is assessed using colorimetric assays (e.g., MTT, MTS) or fluorescence-based assays (e.g., CellTiter-Glo) that measure metabolic activity or ATP content, respectively.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Experimental and Drug Discovery Workflow
The discovery and development of a DHX9 inhibitor like this compound follows a structured workflow from initial screening to preclinical evaluation.
Caption: A typical drug discovery workflow for DHX9 inhibitors.
Conclusion and Future Directions
This compound and other inhibitors of this critical helicase hold significant promise as novel anticancer agents. The therapeutic strategy is underpinned by a strong biological rationale, targeting a key vulnerability in cancer cells with high replication stress and genomic instability. Future research will focus on fully characterizing the pharmacological profile of this compound, including its selectivity, pharmacokinetic properties, and in vivo efficacy. Further exploration of predictive biomarkers will be crucial for identifying patient populations most likely to benefit from DHX9-targeted therapies. The continued development of potent and selective DHX9 inhibitors represents an exciting frontier in precision oncology.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
The Impact of Dhx9-IN-11 on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the DEAH-box helicase 9 (DHX9) in maintaining genomic stability and the consequences of its inhibition by the small molecule inhibitor, Dhx9-IN-11. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DHX9 in cancers characterized by genomic instability.
Introduction to DHX9 and its Role in Genomic Stability
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays a critical role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] DHX9 is an ATP-dependent helicase that can unwind a variety of nucleic acid structures, including double-stranded DNA and RNA, as well as DNA/RNA hybrids.[3] Its ability to resolve non-B DNA structures, such as R-loops, is crucial for preventing genomic instability.[4][5]
R-loops are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. While R-loops can have physiological roles, their accumulation can lead to transcription-replication collisions, DNA double-strand breaks, and ultimately, genomic instability.[5] DHX9 helps to prevent the harmful accumulation of these structures, thereby safeguarding the integrity of the genome.[4][6]
Given its critical role in maintaining genomic stability, DHX9 has emerged as an attractive therapeutic target in oncology, particularly for cancers with pre-existing defects in DNA damage repair (DDR) pathways, such as those with high microsatellite instability (MSI-H) or mutations in BRCA1/2.[2][7] Inhibition of DHX9 in such cancer cells is expected to exacerbate genomic instability, leading to synthetic lethality.
This compound: A Potent Inhibitor of DHX9
This compound is a small molecule inhibitor of the RNA helicase DHX9.[8] Limited publicly available data for this specific compound indicates its potency in cellular assays.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Due to the limited public information on this compound, data for other well-characterized DHX9 inhibitors, ATX968 and ATX-559, are included for comparative purposes and to illustrate the typical potency of this class of inhibitors.
| Compound | Assay Type | Metric | Value | Reference |
| This compound | DHX9 Cellular Target Engagement | EC50 | 0.0838 µM | [8] |
| ATX968 | DHX9 Unwinding Assay | IC50 | 8 nM | [4] |
| ATX968 | circBRIP1 Induction (Cellular) | EC50 | 0.054 µM | |
| ATX-559 | Proliferation (MSI-H/dMMR cells) | IC50 | ≤ 1 µM in ~55% of lines |
Signaling Pathways and Mechanism of Action
Inhibition of DHX9 by compounds like this compound disrupts the normal processing of nucleic acid structures, leading to increased genomic instability. The central mechanism involves the accumulation of R-loops and other non-B DNA conformations that would otherwise be resolved by DHX9.
Caption: Mechanism of Action of this compound.
Inhibition of DHX9 leads to an accumulation of R-loops, causing replication stress and DNA damage, which can ultimately trigger apoptosis, particularly in cancer cells with compromised DNA damage repair pathways.
Experimental Protocols
Detailed experimental protocols for characterizing DHX9 inhibitors are crucial for reproducible research. The following sections provide representative methodologies based on studies of similar DHX9 inhibitors.
DHX9 Helicase Unwinding Assay
This biochemical assay measures the ability of an inhibitor to block the unwinding activity of DHX9 on a nucleic acid substrate.
Protocol:
-
Substrate Preparation: A fluorescently labeled RNA or DNA oligonucleotide is annealed to a complementary quencher-labeled strand to form a duplex substrate.
-
Reaction Mixture: Recombinant human DHX9 protein is incubated with the inhibitor (e.g., this compound) at various concentrations in a reaction buffer containing ATP.
-
Initiation and Detection: The reaction is initiated by the addition of the duplex substrate. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is measured over time. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement Assay (circBRIP1 Induction)
This cell-based assay provides evidence of target engagement in a cellular context by measuring the induction of a specific circular RNA (circBRIP1), a downstream biomarker of DHX9 inhibition.
Protocol:
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HCT116) is cultured and treated with a dilution series of the DHX9 inhibitor for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using reverse transcriptase.
-
qPCR Analysis: Quantitative PCR is performed using primers specific for circBRIP1 and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of circBRIP1 is calculated, and EC50 values are determined by plotting the fold induction of circBRIP1 against the inhibitor concentration.
Immunofluorescence for DNA Damage (γH2AX Foci)
This assay visualizes and quantifies the extent of DNA double-strand breaks, a key indicator of genomic instability, through the detection of phosphorylated H2AX (γH2AX).
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the DHX9 inhibitor or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Caption: Workflow for assessing genomic instability.
Conclusion
This compound is a potent inhibitor of the DHX9 helicase, a key enzyme in the maintenance of genomic stability. By disrupting the resolution of R-loops and other non-B DNA structures, inhibition of DHX9 leads to increased replication stress and DNA damage. This mechanism provides a strong rationale for the development of DHX9 inhibitors as therapeutic agents for cancers with inherent genomic instability and deficiencies in DNA damage repair pathways. Further characterization of this compound and similar compounds will be crucial in realizing the full therapeutic potential of targeting DHX9 in oncology.
References
- 1. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Basic Research Applications of DHX9 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme critical to numerous cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its multifaceted roles have positioned it as a compelling therapeutic target, particularly in oncology and virology.[3] This technical guide provides an in-depth overview of the basic research applications of DHX9 inhibition, summarizing key findings, detailing experimental protocols, and illustrating relevant cellular pathways. While information on a specific inhibitor designated "Dhx9-IN-11" is not publicly available, this document will draw upon data from well-characterized DHX9 inhibitors and genetic knockdown studies to provide a comprehensive resource for researchers in the field.
Core Functions of DHX9 and Rationale for Inhibition
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[1][4][5] Its activities are essential for:
-
DNA Replication and Repair: DHX9 interacts with key proteins in DNA replication and the DNA damage response, such as BRCA1, to resolve nucleic acid structures that can impede these processes.[1][4]
-
Transcription and RNA Processing: It acts as a transcriptional co-activator for various transcription factors and is involved in pre-mRNA splicing and the biogenesis of microRNAs.[1][6]
-
Genomic Stability: By resolving R-loops (three-stranded nucleic acid structures of a DNA-RNA hybrid and a displaced single-stranded DNA), DHX9 prevents DNA damage and genomic instability.[2][7]
-
Innate Immune Response: DHX9 can function as a sensor for viral DNA and dsRNA, triggering innate immune responses through pathways like NF-κB.[4][6]
Given its central role in processes often dysregulated in cancer, such as proliferation and DNA repair, DHX9 is a prime target for therapeutic intervention.[2][4] DHX9 is overexpressed in several cancers, including colorectal, lung, and breast cancer, and this is often associated with a poor prognosis.[8] Inhibition of DHX9 is being explored as a strategy to induce replication stress and trigger an anti-tumor immune response.[7][8]
Quantitative Data on DHX9 Inhibition
The following tables summarize quantitative data from studies on DHX9 inhibition, primarily using the small molecule inhibitor ATX968 or siRNA-mediated knockdown.
Table 1: Anti-proliferative Activity of DHX9 Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | MSI Status | Method of Inhibition | IC50 / Effect | Reference |
| LS411N | Colorectal | MSI-H/dMMR | ATX968 | < 1 µM | [8] |
| SNU407 | Colorectal | MSI-H | DHX9 siRNA | Reduced colony formation | [8] |
| HCT116 | Colorectal | MSI-H/dMMR | ATX968 | Sensitive | [8] |
| H446 | Small Cell Lung | - | DHX9 sgRNA | Upregulation of immune and inflammatory pathways | [7] |
MSI-H: Microsatellite Instability-High; dMMR: deficient Mismatch Repair
Table 2: In Vivo Efficacy of DHX9 Inhibition
| Model | Cancer Type | Treatment | Dosing | Outcome | Reference |
| LS411N Xenograft | Colorectal (MSI-H/dMMR) | ATX968 | 300 mg/kg, twice daily (oral) | Significant and durable tumor regression | [8] |
Key Signaling Pathways and Experimental Workflows
DHX9 in DNA Damage and Replication Stress
DHX9 plays a critical role in preventing replication stress by resolving R-loops.[7] Inhibition of DHX9 leads to the accumulation of these structures, causing DNA damage and cell cycle arrest, particularly in cancer cells with deficient mismatch repair (dMMR) which already have a high level of genomic instability.[8]
Caption: DHX9 inhibition leads to R-loop accumulation and replication stress.
DHX9 in the Tumor-Intrinsic Interferon Response
DHX9 suppresses the accumulation of double-stranded RNA (dsRNA), which can be recognized by cellular sensors to trigger a type I interferon (IFN) response.[7] By inhibiting DHX9, endogenous dsRNAs accumulate, mimicking a viral infection and activating an anti-tumor immune response.
Caption: DHX9 inhibition triggers a tumor-intrinsic interferon response.
Experimental Protocols
siRNA-Mediated Knockdown of DHX9
This protocol is for the transient knockdown of DHX9 expression in cultured cells to study its functional consequences.
Materials:
-
DHX9 siRNA (e.g., Silencer Select predesigned siRNA) and non-targeting control siRNA.[8]
-
Lipofectamine RNAiMAX transfection reagent.[8]
-
Opti-MEM Reduced Serum Medium.
-
Mammalian cell line of interest (e.g., HCT116, SNU407).[8]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation and Downstream Analysis:
-
Harvest a subset of cells to validate DHX9 knockdown by Western blot or qRT-PCR.
-
Use the remaining cells for downstream functional assays (e.g., proliferation, apoptosis, or cell cycle analysis).
-
Caption: Workflow for siRNA-mediated knockdown of DHX9.
Colony Formation Assay
This assay assesses the effect of DHX9 inhibition on the long-term proliferative capacity and survival of cancer cells.
Materials:
-
Transfected cells (from Protocol 4.1) or cells treated with a DHX9 inhibitor.
-
Complete growth medium.
-
Crystal Violet staining solution (0.5% w/v in 25% methanol).
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. For inhibitor studies, add the compound to the medium at desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing individual cells to form colonies.[8] Change the medium every 3-4 days.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Remove methanol and add Crystal Violet solution to cover the bottom of the wells. Incubate for 15-30 minutes.
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Scan the plates and quantify the colonies using software like ImageJ.
Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of DHX9 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line (e.g., LS411N) for implantation.[8]
-
DHX9 inhibitor (e.g., ATX968) formulated for oral gavage.[8]
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the DHX9 inhibitor (e.g., by oral gavage) according to the predetermined schedule (e.g., twice daily for 28 days).[8]
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
The inhibition of DHX9 represents a promising therapeutic strategy, particularly for cancers with inherent genomic instability like those with microsatellite instability.[8] The dual mechanism of inducing replication stress and stimulating a tumor-intrinsic interferon response makes DHX9 an attractive target for monotherapy and potentially in combination with immunotherapy.[7] Future basic research should focus on further elucidating the specific contexts in which DHX9 inhibition is most effective, identifying robust biomarkers of response, and exploring the broader roles of DHX9 in other diseases, including viral infections.[3] The development of potent and selective inhibitors will be crucial for translating these preclinical findings into clinical applications.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. uniprot.org [uniprot.org]
- 6. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for DHX9-IN-11 In Vitro Assay
These application notes provide a detailed protocol for the in vitro assessment of DHX9-IN-11, a known inhibitor of the DExH-Box Helicase 9 (DHX9). The following sections outline the principles of common assays, detailed experimental procedures, and data presentation for researchers in drug development and related scientific fields.
Introduction
DHX9, also known as RNA Helicase A (RHA), is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its role in resolving complex DNA and RNA structures, such as R-loops, makes it a compelling therapeutic target in oncology.[1] this compound has been identified as an inhibitor of DHX9, demonstrating an EC50 of 0.0838 µM in a cellular target engagement assay.[3] The following protocols describe two common in vitro methods to characterize the inhibitory activity of compounds like this compound: a helicase activity assay and an ATPase activity assay.
Data Presentation
The inhibitory activity of this compound and a reference compound are summarized below. This data is representative and may vary based on specific experimental conditions.
| Compound | Assay Type | Parameter | Value (µM) |
| This compound | Cellular Target Engagement | EC50 | 0.0838[3] |
| Compound 1 (Example) | ATPase Assay | EC50 | 2.9[4] |
| Compound 1 (Example) | Unwinding Assay | IC50 | 21.4[4] |
Signaling Pathway and Experimental Workflow
DHX9's Role in Genomic Stability
DHX9 plays a critical role in maintaining genomic stability by resolving complex nucleic acid structures that can obstruct DNA replication and lead to genome instability.[1]
Caption: Role of DHX9 in preventing genomic instability and the inhibitory action of this compound.
DHX9 Helicase Activity Assay Workflow
This workflow outlines the steps for a fluorescence-based helicase assay to measure the unwinding activity of DHX9.[5]
Caption: Experimental workflow for the DHX9 helicase unwinding assay.
Experimental Protocols
The following are detailed protocols for two common in vitro assays used to screen for DHX9 inhibitors.
DHX9 Helicase Activity Assay (Fluorescence-Based)
This assay measures the helicase activity of DHX9 by monitoring the unwinding of a dual-labeled RNA substrate. The substrate has a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other. In its double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[5]
Materials:
-
Recombinant human DHX9 protein
-
This compound (or other test inhibitor)
-
Dual-labeled RNA substrate (e.g., TAMRA/BHQ)
-
ATP
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, and 0.004 U/mL RNaseOUT.[1][2]
-
Black, non-binding, 384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Reaction Mixture Preparation:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing DHX9 enzyme (e.g., 2.5 nM final concentration) and the RNA substrate (e.g., 12.5 nM final concentration) in assay buffer.[1]
-
Add 12.5 µL of the master mix to each well.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.[1]
-
Reaction Initiation: Prepare a solution of ATP in assay buffer (e.g., 5 µM final concentration). Add 5 µL of the ATP solution to each well to initiate the reaction. The final reaction volume is 20 µL.[1]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
DHX9 ATPase Activity Assay (Luminescence-Based)
This assay quantifies the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The amount of ADP produced is measured using a commercially available kit (e.g., ADP-Glo™), which generates a luminescent signal proportional to the ADP concentration.[6]
Materials:
-
Recombinant human DHX9 protein
-
This compound (or other test inhibitor)
-
Double-stranded RNA or DNA substrate
-
ATP
-
Assay Buffer: 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20, and 0.004 U/mL RNaseOUT.[1]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, medium-binding, 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration should be kept below 1%.[6]
-
Reaction Mixture Preparation:
-
Reaction Initiation: Prepare a solution containing the dsRNA substrate (e.g., 15 nM final concentration) and ATP (e.g., 5 µM final concentration) in assay buffer. Add 5 µL of this solution to each well to start the reaction. The final reaction volume is 10 µL.[1]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well, mix, and incubate for another 30 minutes at room temperature.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the EC50 value.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of DHX9 inhibitors like this compound. Researchers can adapt these methodologies to suit their specific high-throughput screening and compound profiling needs. Careful optimization of enzyme and substrate concentrations may be necessary to achieve balanced assay conditions for reliable inhibitor potency determination.
References
Application Notes and Protocols for Dhx9-IN-11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhx9-IN-11, a potent inhibitor of the DExH-box helicase 9 (DHX9), in cell culture experiments. The protocols outlined below are designed to assist in investigating the cellular effects of DHX9 inhibition, a promising therapeutic strategy in oncology and virology.
Introduction
DHX9 is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Dysregulation of DHX9 has been implicated in various cancers and viral infections, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor of DHX9, with a reported EC50 of 0.0838 µM in a cellular target engagement assay. Inhibition of DHX9 has been shown to induce an antiviral-like state in cancer cells, characterized by the accumulation of double-stranded RNA (dsRNA) and R-loops (DNA:RNA hybrids). This triggers an innate immune response through the cGAS-STING and NF-κB signaling pathways, leading to the production of type I interferons and subsequent apoptosis and cell cycle arrest in susceptible cancer cell lines.
Mechanism of Action
Inhibition of DHX9's helicase activity by this compound is predicted to lead to the accumulation of endogenous dsRNA and R-loops. These nucleic acid species are recognized by cytosolic pattern recognition receptors, initiating a signaling cascade that mimics a viral infection.
Caption: Signaling pathway activated by DHX9 inhibition.
Data Presentation
The following tables summarize quantitative data from studies on potent DHX9 inhibitors, such as ATX968, which is structurally related to this compound and serves as a valuable reference.
Table 1: In Vitro Activity of the DHX9 Inhibitor ATX968
| Parameter | Value | Reference |
| DHX9 Helicase IC50 | 8 nM | |
| circBRIP1 EC50 | 0.054 µM |
Table 2: Anti-proliferative Activity of the DHX9 Inhibitor ATX968 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | MSI Status | Proliferation IC50 | Reference |
| MSI-H/dMMR CRC Lines | High | < 1 µM | |
| MSS/pMMR CRC Lines | Stable | > 1 µM |
Table 3: Effect of DHX9 Inhibition on Cell Fate
| Treatment | Cell Line | Effect | Fold Increase in Apoptosis | Reference |
| DHX9 Knockdown | Various Cancer Lines | Increased Apoptosis | 1.4 to 3.7-fold | |
| 1 µM ATX968 (48h) | Colorectal Cancer | Replication Stress, DNA Damage | Not specified |
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to investigate the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MSI-H colorectal cancer lines)
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cells treated with this compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
This protocol is for detecting changes in the phosphorylation status of key proteins in the cGAS-STING and NF-κB pathways.
Caption: Workflow for Western blot analysis.
Materials:
-
Cells treated with this compound (and vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3, anti-p-p65, and total protein controls)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound (e.g., 1 µM for 24-48 hours).
-
Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
Protocol 4: qRT-PCR Analysis of Interferon-Stimulated Genes (ISGs)
This protocol measures the upregulation of ISGs following DHX9 inhibition.
Materials:
-
Cells treated with this compound (and vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target ISGs (e.g., IFNB1, CXCL10, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound (e.g., 1 µM for 24-48 hours).
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for the target ISGs and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a valuable tool for studying the cellular functions of DHX9 and for exploring its therapeutic potential. The protocols provided here offer a framework for investigating the effects of DHX9 inhibition on cell viability, apoptosis, and the activation of innate immune signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Application Notes and Protocols for In Vivo Studies of DHX9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of DHX9 inhibitors, a promising class of anti-cancer agents. The information is compiled from recent preclinical studies on potent and selective DHX9 inhibitors like ATX968 and other tool compounds. While a specific compound named "Dhx9-IN-11" is not extensively documented in the available literature, the following data on well-characterized DHX9 inhibitors can serve as a strong foundation for designing in vivo studies with novel inhibitors of this target.
Introduction to DHX9 Inhibition
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 is observed in several cancer types and is often associated with poor prognosis.[1] DHX9 plays a critical role in resolving R-loops and G-quadruplexes, which are secondary DNA/RNA structures that can lead to DNA damage and replication stress if they accumulate.[3][4]
Inhibition of DHX9 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 loss-of-function mutations or deficient mismatch repair (dMMR).[1][2][3][4] By blocking DHX9's helicase activity, inhibitors cause an increase in these DNA/RNA secondary structures, leading to intolerable levels of replication stress and subsequent cell cycle arrest and apoptosis in cancer cells with compromised DDR.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of various DHX9 inhibitors.
Table 1: In Vivo Dosages and Administration of DHX9 Inhibitors
| Compound | Dosage | Dosing Schedule | Route of Administration | Study Duration | Animal Model | Cancer Type | Reference |
| Tool DHX9 Inhibitor | 100 mg/kg | Twice Daily (BID) | Oral | Up to 28 days | Human Xenografts | Triple Negative Breast Cancer, High-Grade Serous Ovarian Cancer | [3][4] |
| ATX-559 | 45 mg/kg | Twice Daily (BID) | Oral | Not Specified | PDX Mouse Clinical Trial | Triple Negative Breast Cancer, Colorectal, Endometrial, Gastric Cancers | [3] |
| ATX968 | 30, 100, 200, 300 mg/kg | Twice Daily (BID) | Oral | 21-28 days | Xenograft | Colorectal Cancer (MSI-H) | [5][6] |
| ATX666 | Not Specified | Not Specified | Oral | Up to 28 days | Human Xenografts | Triple Negative Breast Cancer, High-Grade Serous Ovarian Cancer | [4] |
Table 2: Pharmacodynamic Biomarkers
| Biomarker | Description | Utility | In Vivo Correlation | Reference |
| circBRIP1 | A circular RNA | Target engagement biomarker for DHX9 inhibition in tumors and PBMCs. | Dose-dependent induction correlates with plasma and tumor drug exposure, and with tumor growth inhibition. | [3][5] |
| Phospho-RPA32, γH2AX | Proteins involved in DNA damage response | Indicators of increased replication stress and DNA damage. | Increased phosphorylation observed in sensitive tumor cells following DHX9 inhibition. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving in vivo studies of DHX9 inhibitors.
Protocol 1: Tumor Growth Inhibition Study in Xenograft Mouse Models
Objective: To evaluate the anti-tumor efficacy of a DHX9 inhibitor in a xenograft mouse model.
Materials:
-
DHX9 inhibitor (e.g., ATX968)
-
Vehicle control (formulation vehicle)
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cell line with known DDR status (e.g., MSI-H colorectal cancer cells like LS411N, or BRCA-deficient breast cancer cells)
-
Matrigel (or similar basement membrane matrix)
-
Calipers
-
Analytical balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Prepare the DHX9 inhibitor formulation and vehicle control.
-
Administer the DHX9 inhibitor or vehicle control orally via gavage according to the specified dosage and schedule (e.g., 100 mg/kg BID).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess target engagement of the DHX9 inhibitor in vivo.
Materials:
-
Tumor tissue and/or peripheral blood mononuclear cells (PBMCs) from treated and control mice
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Antibodies for Western blotting or immunohistochemistry (e.g., anti-phospho-RPA32, anti-γH2AX)
Procedure for circBRIP1 Analysis (qRT-PCR):
-
Collect tumor tissue or PBMCs at a specified time point after the last dose (e.g., 12 hours).[5]
-
Isolate total RNA from the samples using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for circBRIP1 and a housekeeping gene for normalization.
-
Analyze the relative expression of circBRIP1 in the treated groups compared to the vehicle control group.
Procedure for DNA Damage Marker Analysis (Western Blot):
-
Prepare protein lysates from tumor tissues.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RPA32, γH2AX, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of the DNA damage markers.
Visualizations
Signaling Pathway of DHX9 Inhibition
Caption: Signaling pathway of DHX9 inhibition leading to cancer cell death.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a typical in vivo tumor growth inhibition study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accenttx.com [accenttx.com]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhx9-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhx9-IN-11 is a potent and selective inhibitor of DExH-box helicase 9 (DHX9), an enzyme involved in various cellular processes critical to cancer cell proliferation and survival. These application notes provide detailed information on the solubility, preparation, and application of this compound for preclinical research. The protocols and data presented herein are intended to serve as a guide for utilizing this compound in laboratory settings.
Physicochemical Properties
This compound is an ATP-dependent RNA helicase DHX9 inhibitor with a cellular target engagement EC50 of 0.0838 μM.
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₄O₄S₂ |
| Molecular Weight | 541.97 g/mol |
| EC₅₀ | 0.0838 µM (in DHX9 cellular target engagement assay) |
Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, data from structurally related DHX9 inhibitors suggest the following solubility profile. Researchers should perform their own solubility tests for precise concentrations.
| Solvent | Predicted Solubility | Notes |
| DMSO | ≥ 80 mg/mL (≥ 147.6 mM) | May require ultrasonication and/or gentle warming to achieve complete dissolution. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. |
| Water | Insoluble | Not suitable for preparing aqueous stock solutions. |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. This stock can then be diluted into aqueous buffers or cell culture media for experimental use. To minimize the effects of DMSO on cells, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol for 10 mM Stock Solution:
-
Accurately weigh out 5.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming (to no more than 37°C) may also aid in dissolution.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.542 mg |
| 5 mM | 2.71 mg |
| 10 mM | 5.42 mg |
| 50 mM | 27.1 mg |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound to assess its biological activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Reagents for the desired downstream analysis (e.g., cell viability assay kit, antibodies for western blotting)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the duration of the experiment and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, perform the desired analysis, such as:
-
Cell Viability/Proliferation Assays: Use assays like MTT, MTS, or CellTiter-Glo® to determine the effect of this compound on cell viability.
-
Western Blotting: Lyse the cells and perform western blotting to analyze the expression or phosphorylation status of proteins in relevant signaling pathways.
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure changes in gene expression.
-
In Vivo Formulation Protocol (Based on Related Compounds)
The following are example formulations for in vivo studies based on protocols for other DHX9 inhibitors. These should be optimized for this compound and the specific animal model.
Formulation 1: For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.
-
Ultrasonication may be required to obtain a clear solution.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Formulation 2: For Oral (p.o.) Gavage
-
Vehicle Composition: 10% DMSO, 90% Corn Oil
-
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing or sonication until a uniform suspension or solution is achieved.
-
Prepare this formulation fresh on the day of use.
-
Signaling Pathways and Experimental Workflows
Inhibition of DHX9 by this compound is expected to impact several cancer-relevant signaling pathways.
Caption: Signaling pathways modulated by DHX9 and the effects of its inhibition.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. The provided protocols are suggestions and may require optimization for specific applications.
Application Notes and Protocols for Dhx9-IN-11 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of Dhx9-IN-11, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9), for cancer research. This document outlines appropriate cell lines for studying the inhibitor's effects, detailed experimental protocols, and insights into its mechanism of action. This compound is also referenced in scientific literature as ATX968 and DHX9-IN-2.
Introduction to DHX9 and this compound
DExH-box helicase 9 (DHX9) is an enzyme critical for various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1] Elevated expression of DHX9 has been observed in multiple cancer types, and its inhibition has emerged as a promising therapeutic strategy.[2][3] Notably, cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9 for survival.[3][4]
This compound (ATX968) is a selective small-molecule inhibitor of DHX9's helicase activity.[2] It has been shown to effectively suppress the proliferation of cancer cells that are dependent on DHX9, providing a valuable tool for investigating the roles of DHX9 in cancer biology and for the development of novel cancer therapeutics.[2][3]
Recommended Cell Lines for this compound Studies
The sensitivity of cancer cell lines to this compound is strongly correlated with their microsatellite instability (MSI) and mismatch repair (MMR) status. MSI-H/dMMR cancer cells are particularly susceptible to DHX9 inhibition.
Colorectal Cancer (CRC)
MSI-H/dMMR colorectal cancer cell lines are highly sensitive to this compound and are recommended as positive controls for in vitro studies. Conversely, microsatellite stable (MSS)/proficient MMR (pMMR) CRC cell lines are largely insensitive and can serve as negative controls.
| Cell Line | MSI Status | MMR Status | This compound (ATX968) Anti-proliferative IC50 (µM) | Reference |
| Sensitive | ||||
| HCT116 | MSI-H | dMMR | < 1 | [4] |
| LS411N | MSI-H | dMMR | < 1 | [4] |
| SNU407 | MSI-H | dMMR | < 1 | [4] |
| RKO | MSI-H | dMMR | < 1 | [4] |
| LoVo | MSI-H | dMMR | < 1 | [4] |
| Insensitive | ||||
| NCI-H747 | MSS | pMMR | > 1 | [4] |
| SW480 | MSS | pMMR | > 1 | [4] |
| HT29 | MSS | pMMR | > 1 | [4] |
| COLO205 | MSS | pMMR | > 1 | [4] |
Acute Myeloid Leukemia (AML)
Recent studies have indicated that DHX9 is a pro-leukemic factor in AML. Treatment with a DHX9 inhibitor has shown a dose-dependent inhibition of AML cell growth.
| Cell Line | This compound (DHX9-IN2) Treatment Effect | Reference |
| THP-1 | Dose-dependent inhibition of cell growth | [1] |
| MOLM-13 | Dose-dependent inhibition of cell growth | [1] |
Small Cell Lung Cancer (SCLC)
Depletion of DHX9 in SCLC cell lines has been shown to decrease cell viability, suggesting that these cell lines may be sensitive to this compound.
| Cell Line | Effect of DHX9 Depletion | Reference |
| H446 | Decreased cell proliferation and increased apoptosis | [5] |
| H196 | Decreased cell proliferation and increased apoptosis | [5] |
| H82 | Accumulation of cytoplasmic dsRNA upon DHX9 depletion | [5] |
| DMS-114 | Accumulation of cytoplasmic dsRNA upon DHX9 depletion | [5] |
Mechanism of Action of this compound
Inhibition of DHX9 by this compound in sensitive cancer cells leads to an accumulation of R-loops (DNA:RNA hybrids) and G-quadruplexes.[4][6] This accumulation results in increased replication stress and DNA damage, evidenced by the phosphorylation of RPA32 and H2AX (γH2AX).[6] The culmination of this cellular stress is cell cycle arrest and, ultimately, apoptosis.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
Application of DHX9 Inhibitors in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEAH-box helicase 9 (DHX9) is an ATP-dependent RNA helicase crucial for maintaining genomic stability through its roles in transcription, replication, and RNA processing.[1][2] Overexpression of DHX9 is observed in various malignancies, including colorectal cancer (CRC), and is often associated with poor prognosis.[1][2][3] Notably, colorectal cancers characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) exhibit a strong dependency on DHX9, making it a compelling therapeutic target for this specific patient population.[1][2][3]
This document provides detailed application notes and protocols for the use of DHX9 inhibitors, focusing on the well-characterized compound ATX-968 (also known as DHX9-IN-2) and referencing Dhx9-IN-11 , in preclinical colorectal cancer models.[4][5] These small molecules offer a promising avenue for precision oncology by selectively targeting the vulnerabilities of MSI-H/dMMR tumors.
Mechanism of Action
Inhibition of DHX9's helicase activity in MSI-H/dMMR colorectal cancer cells disrupts the resolution of RNA/DNA secondary structures, such as R-loops.[1][3] This leads to an accumulation of these structures, inducing replication stress, which is evidenced by the phosphorylation of RPA and H2AX.[1][6][7] The unresolved replication stress triggers a cell cycle arrest, primarily in the S-phase, and ultimately culminates in apoptosis, leading to selective cancer cell death.[1][2][6][3]
Data Presentation
The following tables summarize the quantitative data for DHX9 inhibitors in colorectal cancer models.
Table 1: In Vitro Activity of DHX9 Inhibitors
| Compound | Assay | Cell Line | MSI Status | IC50 / EC50 (µM) | Reference |
| This compound | Cellular Target Engagement | - | - | 0.0838 | [3][8] |
| ATX-968 | DHX9 Unwinding Activity | - | - | 0.008 | [5][9] |
| ATX-968 | circBRIP1 Induction | HCT116 | MSI-H | ~0.054 | [4] |
| ATX-968 | Proliferation (10-day) | LS411N | MSI-H | < 1 | [1][10] |
| ATX-968 | Proliferation (10-day) | HCT116 | MSI-H | < 1 | [1][10] |
| ATX-968 | Proliferation (10-day) | RKO | MSI-H | < 1 | [1] |
| ATX-968 | Proliferation (10-day) | SW480 | MSS | > 1 | [8][10] |
| ATX-968 | Proliferation (10-day) | NCI-H747 | MSS | > 1 | [1][7] |
| ATX-968 | Proliferation (10-day) | HT-29 | MSS | > 1 | [1] |
Table 2: In Vivo Efficacy of ATX-968 in CRC Xenograft Models
| Cell Line | MSI Status | Mouse Model | Treatment | Dosage | Outcome | Reference |
| LS411N | MSI-H | Xenograft | ATX-968 | 30-300 mg/kg, b.i.d., oral | Dose-dependent, durable tumor regression (105% at 300 mg/kg) | [8] |
| SW480 | MSS | Xenograft | ATX-968 | - | No significant tumor growth inhibition | [8][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is used to assess the anti-proliferative effects of DHX9 inhibitors on CRC cell lines.
Methodology:
-
Cell Seeding: Plate colorectal cancer cells (e.g., LS411N for MSI-H, SW480 for MSS) in 96-well opaque-walled plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DHX9 inhibitor (e.g., ATX-968) in culture medium. Replace the medium in the cell plates with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period, typically 10 days, to account for the cytostatic and then cytotoxic effects of the inhibitor.
-
Luminescence Reading: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting to a four-parameter dose-response curve.[1]
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis following DHX9 inhibitor treatment.
Methodology:
-
Cell Treatment: Seed MSI-H (e.g., LS411N) and MSS (e.g., NCI-H747) cells and treat with the DHX9 inhibitor (e.g., 1 µM ATX-968) or vehicle control for various time points (e.g., 1 to 6 days).[1][7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add PE-conjugated Annexin V and a viability dye (e.g., LIVE/DEAD Fixable Violet) according to the manufacturer's protocol.[1][7] Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis. The viability dye distinguishes between early apoptotic (Annexin V+/Viability Dye-) and late apoptotic/necrotic (Annexin V+/Viability Dye+) cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in treated versus control samples.
Pharmacodynamic (PD) Biomarker Analysis (circBRIP1)
The induction of circular BRIP1 RNA (circBRIP1) serves as a robust and specific biomarker for DHX9 target engagement.[11][12]
Methodology:
-
Sample Collection: Collect cell pellets or tumor tissue from treated and control groups. For a non-invasive approach, peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood.[11][12]
-
RNA Extraction: Extract total RNA from the samples using a suitable kit (e.g., RNeasy Kit).
-
Reverse Transcription: Synthesize cDNA using a reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for circBRIP1 (spanning the back-splice junction) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of circBRIP1 using the ΔΔCt method. A dose-dependent increase in circBRIP1 levels indicates effective DHX9 inhibition.[8][12] The EC50 for circBRIP1 induction can be calculated from in vitro dose-response studies.[1]
In Vivo Xenograft Model
This protocol outlines the assessment of DHX9 inhibitor efficacy in a mouse xenograft model of colorectal cancer.
Methodology:
-
Cell Implantation: Subcutaneously implant MSI-H (e.g., LS411N) or MSS (e.g., SW480) colorectal cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer ATX-968 orally, twice daily (b.i.d.), at desired doses (e.g., 30, 100, 300 mg/kg).[8]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 28 days).[7] At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., circBRIP1 levels).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) or regression for the treated groups compared to the vehicle control.
Conclusion
DHX9 inhibitors like ATX-968 represent a targeted therapeutic strategy for colorectal cancers with MSI-H/dMMR status. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these compounds in preclinical models. The selective mechanism of action, coupled with a clear pharmacodynamic biomarker, supports the continued investigation and development of DHX9 inhibitors for this specific subset of colorectal cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. accenttx.com [accenttx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 11. accenttx.com [accenttx.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting DHX9 in Small Cell Lung Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The DExD/H-box helicase 9 (DHX9) has emerged as a promising therapeutic target in small cell lung cancer (SCLC), a historically challenging malignancy with limited treatment options.[1][2] DHX9 is an ATP-dependent RNA/DNA helicase that plays a crucial role in various cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[2][3] In the context of SCLC, DHX9 has been identified as a potent repressor of tumor-intrinsic innate immunity.[2][3][4] Targeting DHX9 has been shown to induce a "viral mimicry" state within cancer cells, converting immunologically "cold" tumors into "hot" tumors, thereby enhancing their susceptibility to immunotherapy.[1][4]
These application notes provide a comprehensive overview of the mechanism of action of DHX9 inhibition in SCLC, relevant quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action of DHX9 Inhibition in SCLC
Inhibition or depletion of DHX9 in SCLC cells leads to a cascade of events that ultimately renders the tumor more immunogenic and vulnerable to treatment. The central mechanism involves the accumulation of double-stranded RNA (dsRNA) and R-loops (RNA-DNA hybrids).[2][3][5]
Normally, DHX9 unwinds these nucleic acid structures.[2][3] When DHX9 is inhibited, the accumulation of cytoplasmic dsRNA triggers a tumor-intrinsic interferon response, mimicking a viral infection.[1][3][4] This leads to the activation of innate immune signaling pathways. Furthermore, the buildup of R-loops results in replication stress and DNA damage.[2][3][5][6] This DNA damage can lead to the presence of cytoplasmic DNA, which is sensed by the cGAS-STING pathway, further amplifying the innate immune response.[3][7] The combination of these effects creates a more immunogenic tumor microenvironment, enhancing the efficacy of immune checkpoint blockade therapies.[2][6]
Data Presentation
Table 1: DHX9 Expression in Lung Cancer
| Cancer Type | Tissue/Sample Type | DHX9 Expression Level | Reference |
| Small Cell Lung Cancer (SCLC) | Serum | Higher than NSCLC and controls | [8] |
| Small Cell Lung Cancer (SCLC) | Cell Line (H446) | Higher than NSCLC cell lines (A549, PC9) | [8] |
| Lung Adenocarcinoma | Tumor Tissue | Increased compared to normal tissue | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | Serum | Lower than SCLC | [8] |
Table 2: Effects of DHX9 Depletion in SCLC Preclinical Models
| Experimental Model | Effect of DHX9 Depletion | Quantitative Finding | Reference |
| SCLC Cell Lines (in vitro) | Cell Viability | Dramatic decrease | [2][3] |
| SCLC Mouse Models (in vivo) | Tumor Growth | Significant decrease | [1][2] |
| SCLC Mouse Models (in vivo) | Immunogenicity | More immunogenic tumor microenvironment | [2][6] |
| SCLC Mouse Models (in vivo) | Immunotherapy Response | Enhanced responsiveness to immune checkpoint blockade | [2][6] |
Experimental Protocols
Protocol 1: CRISPR-Based Screen for dsRNA Regulators in SCLC Cells
This protocol outlines a flow cytometry-based CRISPR screen to identify regulators of intracellular dsRNA levels in SCLC cell lines.[2][3]
Materials:
-
SCLC cell line (e.g., H446)
-
Lentiviral CRISPR library targeting RNA helicases
-
Lentivirus packaging plasmids
-
Polybrene
-
Puromycin
-
dsRNA-specific antibody (e.g., J2)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
-
Cell sorting reagents and equipment
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library and packaging plasmids to produce lentiviral particles.
-
Transduction of SCLC Cells: Transduce the SCLC cell line with the lentiviral CRISPR library at a low multiplicity of infection (MOI) to ensure single guide RNA (sgRNA) integration per cell. Add polybrene to enhance transduction efficiency.
-
Antibiotic Selection: Select for successfully transduced cells by treating with puromycin.
-
Cell Staining: After selection, fix and permeabilize the cells. Stain with the primary dsRNA-specific antibody followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry and Cell Sorting: Use a flow cytometer to analyze the fluorescence intensity of the stained cells. Sort the cell populations with the highest and lowest dsRNA signals.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the sorted cell populations and the unsorted control population. Amplify the sgRNA sequences by PCR and perform next-generation sequencing to determine the enrichment of specific sgRNAs in each population.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the high and low dsRNA populations, thus identifying genes that regulate dsRNA levels.
Protocol 2: Immunofluorescence Staining for dsRNA
This protocol describes the detection of intracellular dsRNA accumulation in SCLC cells following DHX9 depletion.[9]
Materials:
-
SCLC cells with and without DHX9 depletion (e.g., using CRISPR/Cas9)
-
Glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
dsRNA-specific primary antibody (J2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
RNase III (for control)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SCLC cells on glass coverslips in a culture plate and allow them to adhere.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the J2 primary antibody diluted in blocking buffer overnight at 4°C. For a negative control, treat a separate set of cells with RNase III before antibody incubation to specifically degrade dsRNA.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. [PDF] Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Colony Formation Assay with a DHX9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme integral to various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its elevated expression in several cancer types has made it a compelling target for therapeutic intervention.[1][3] DHX9 inhibitors, such as Dhx9-IN-11 and the potent, selective inhibitor ATX968, have emerged as promising anti-cancer agents.[1][2][3] These inhibitors function by impeding the ATP-dependent helicase activity of DHX9, which disrupts the unwinding of RNA and DNA structures necessary for various cellular functions. This disruption leads to increased replication stress, cell-cycle arrest, and ultimately apoptosis in cancer cells, particularly those with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).[1][2][3]
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.[4] This application note provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of a DHX9 inhibitor, using ATX968 (also known as DHX9-IN-2) as a representative compound, on colorectal cancer cell lines with different microsatellite stability statuses.
Experimental Workflow
The following diagram outlines the key steps of the colony formation assay with a DHX9 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis by Targeting DHX9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA) and Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and maintenance of genomic stability.[1][2][3] Dysregulation of DHX9 has been implicated in the development and progression of numerous cancers, where it often plays a pro-survival role.[4][5][6][7][8] Consequently, DHX9 has emerged as a promising therapeutic target for cancer treatment. Inhibition of DHX9 has been shown to induce apoptosis in a variety of cancer cell lines, making it an attractive strategy for anti-cancer drug development.[1][5][6][8][9] These application notes provide an overview of the mechanisms by which targeting DHX9 induces apoptosis and offer detailed protocols for relevant in vitro experiments.
Mechanism of Action: DHX9 Inhibition and Apoptosis Induction
Inhibition or depletion of DHX9 can trigger apoptosis through several interconnected pathways, primarily revolving around the induction of genomic instability and the activation of cellular stress responses.
-
Replication Stress and DNA Damage: DHX9 is essential for resolving complex DNA and RNA structures, such as R-loops, that can form during replication and transcription.[2][3][4] Inhibition of DHX9 leads to the accumulation of these structures, causing replication fork stalling, DNA damage, and the activation of the DNA Damage Response (DDR) pathway.[10][11] This sustained DNA damage can ultimately trigger apoptosis.
-
p53-Dependent and Independent Apoptosis: DHX9 inhibition has been shown to evoke both p53-mediated and p53-independent apoptosis. In p53-wildtype cancer cells, the DNA damage resulting from DHX9 depletion can lead to the stabilization and activation of p53, which in turn induces the expression of pro-apoptotic genes.[4][5] However, apoptosis can also be induced in p53-deficient cells, highlighting the existence of alternative cell death pathways.[4][5]
-
Innate Immune Response Activation: The accumulation of double-stranded RNA (dsRNA) and R-loops upon DHX9 depletion can be recognized by cellular sensors, leading to the activation of a tumor-intrinsic interferon response.[10][12] This antiviral-like signaling can contribute to cell death.
-
NF-κB Signaling Pathway: In some cancer types, such as colorectal cancer, DHX9 has been shown to activate the NF-κB signaling pathway, which promotes cell survival and apoptosis resistance.[6][13] Inhibition of DHX9 can therefore sensitize these cells to apoptosis by suppressing this pro-survival pathway.[13]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in apoptosis induction following DHX9 inhibition.
Caption: Signaling pathways activated by DHX9 inhibition leading to apoptosis.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison. Below are examples of how to present data from apoptosis and cell viability assays.
Table 1: Induction of Apoptosis by DHX9 Knockdown in Cancer Cell Lines
| Cell Line | Transfection | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| HCT116 | Control siRNA | 5.2 ± 0.8 | 1.0 |
| HCT116 | DHX9 siRNA | 25.7 ± 2.1 | 4.9 |
| A549 | Control siRNA | 3.1 ± 0.5 | 1.0 |
| A549 | DHX9 siRNA | 18.9 ± 1.5 | 6.1 |
| MDA-MB-231 | Control shRNA | 4.5 ± 0.7 | 1.0 |
| MDA-MB-231 | DHX9 shRNA | 22.3 ± 1.9 | 5.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of DHX9 Inhibitor on Cancer Cell Viability (IC50)
| Cell Line | DHX9 Inhibitor (e.g., ATX968) IC50 (µM) |
| HCT116 (MSI-H) | 0.5 |
| SW480 (MSS) | > 10 |
| NCI-H196 (SCLC) | 1.2 |
| NCI-H82 (SCLC) | 1.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the induction of apoptosis following DHX9 inhibition.
Protocol 1: DHX9 Knockdown using siRNA and Western Blotting
Objective: To transiently knockdown DHX9 expression in cancer cells and confirm the knockdown efficiency by Western blotting.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DHX9 siRNA and non-targeting control siRNA
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-DHX9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Caption: Workflow for siRNA-mediated knockdown and Western blot analysis.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation: a. Dilute DHX9 siRNA or control siRNA in Opti-MEM to the desired final concentration (e.g., 20 nM). b. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add RIPA buffer with protease inhibitors to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary antibodies against DHX9 and a loading control overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following DHX9 inhibition using flow cytometry.
Materials:
-
Cells treated with DHX9 inhibitor or siRNA (and appropriate controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest both adherent and floating cells by trypsinization and centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. c. Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Calculate the percentage of total apoptotic cells (early + late).
-
Protocol 3: Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of a DHX9 inhibitor on cell viability and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well white, clear-bottom plates
-
DHX9 inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: a. Prepare a serial dilution of the DHX9 inhibitor in cell culture medium. b. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control to obtain the percentage of cell viability. b. Plot the percentage of viability against the logarithm of the inhibitor concentration. c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dhx9-IN-11 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the cellular effects of Dhx9-IN-11, a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9). The protocols outlined below cover key assays for characterizing the inhibitor's impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.
Introduction to DHX9
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays crucial roles in various cellular processes.[1][2][3] It is involved in DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2] DHX9 unwinds double-stranded DNA and RNA, as well as DNA/RNA hybrids, and is implicated in the resolution of R-loops, which are three-stranded nucleic acid structures that can cause genomic instability.[4] Due to its central role in cellular homeostasis, dysregulation of DHX9 has been linked to several diseases, including cancer, making it an attractive therapeutic target.[4][5]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of DHX9 with a reported EC50 of 0.0838 μM in a cellular target engagement assay. As a research tool, this compound allows for the acute inhibition of DHX9 activity, enabling the study of its immediate cellular functions and the consequences of its pharmacological inhibition.
Expected Cellular Effects of DHX9 Inhibition
Based on studies involving genetic knockdown of DHX9 and other small molecule inhibitors, treatment with this compound is expected to induce a range of cellular effects, including:
-
Induction of Apoptosis: Inhibition of DHX9 has been shown to be lethal to various cancer cell lines.
-
Cell Cycle Arrest: DHX9 suppression can lead to cell cycle arrest, often in the S or G2/M phase, as a consequence of replication stress.
-
Increased DNA Damage: By impairing the resolution of R-loops and other non-canonical DNA structures, DHX9 inhibition can lead to DNA damage, marked by the phosphorylation of H2AX (γH2AX).
-
Modulation of Signaling Pathways: DHX9 is known to interact with components of the PI3K/AKT and ATR-Chk1 signaling pathways, which are critical for cell survival and DNA damage response, respectively.[5]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| HCT116 | Colorectal Carcinoma | Enter experimental value |
| HeLa | Cervical Cancer | Enter experimental value |
| A549 | Lung Carcinoma | Enter experimental value |
| MCF-7 | Breast Adenocarcinoma | Enter experimental value |
| Add other cell lines as needed |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | Enter experimental value | Enter experimental value |
| This compound | 0.1 | Enter experimental value | Enter experimental value |
| This compound | 1 | Enter experimental value | Enter experimental value |
| This compound | 10 | Enter experimental value | Enter experimental value |
| Staurosporine (Positive Control) | 1 | Enter experimental value | Enter experimental value |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound | 0.1 | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound | 1 | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound | 10 | Enter experimental value | Enter experimental value | Enter experimental value |
| Nocodazole (Positive Control) | 0.1 | Enter experimental value | Enter experimental value | Enter experimental value |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain cellular DNA. The fluorescence intensity of the stained cells is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-DHX9, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and the potential signaling pathways involved in the cellular response to this compound.
Figure 1. Experimental workflow for studying this compound.
Figure 2. Potential signaling pathways affected by this compound.
Figure 3. Logical relationship of this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Dhx9-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. Dhx9-IN-11 is a small molecule inhibitor designed to target the helicase activity of DHX9. Inhibition of DHX9 has been shown to induce replication stress, leading to an accumulation of R-loops, DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
These application notes provide detailed protocols for utilizing flow cytometry to quantify the cellular consequences of this compound treatment. The following sections detail methods for analyzing cell cycle progression, apoptosis, and DNA damage, and include representative data and visualizations to guide your research.
Data Presentation: Quantitative Effects of DHX9 Inhibition
The following tables summarize the anticipated quantitative effects of this compound treatment on cancer cell lines, based on studies of DHX9 inhibition.
Table 1: Cell Cycle Distribution Analysis after this compound Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (Low Dose) | 65 ± 5 | 25 ± 3 | 10 ± 2 |
| This compound (High Dose) | 75 ± 6 | 15 ± 2 | 10 ± 2 |
Table 2: Apoptosis Analysis after this compound Treatment
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 90 ± 5 | 5 ± 2 | 5 ± 2 |
| This compound (24h) | 70 ± 6 | 15 ± 3 | 15 ± 4 |
| This compound (48h) | 50 ± 7 | 25 ± 4 | 25 ± 5 |
Table 3: DNA Damage (γH2AX) Analysis after this compound Treatment
| Treatment | Mean γH2AX Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 1500 ± 200 | 1.0 |
| This compound (6h) | 4500 ± 500 | 3.0 |
| This compound (24h) | 7500 ± 800 | 5.0 |
Mandatory Visualizations
The following diagrams illustrate the key cellular pathways and experimental workflows associated with this compound treatment and analysis.
Caption: Signaling pathway following DHX9 inhibition.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Culture cells to the desired confluence and treat with this compound or vehicle control for the desired time points.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach using trypsin-EDTA, neutralize, and collect by centrifugation.
-
-
Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Decant the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red). Analyze at least 10,000 events per sample. Use software to model the cell cycle distribution.
Protocol 2: Apoptosis Analysis using Annexin V and 7-AAD Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V Binding Buffer (10x)
-
FITC-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of 7-AAD or PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
7-AAD or PI signal is detected in the FL3 or a far-red channel.
-
Viable cells: Annexin V-negative and 7-AAD/PI-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.
-
Protocol 3: DNA Damage Analysis by Intracellular Staining for Phospho-Histone H2A.X (γH2AX)
This protocol quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2A.X.
Materials:
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and discard the supernatant.
-
-
Permeabilization: Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
Primary Antibody Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the primary antibody at the manufacturer's recommended concentration.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Secondary Antibody Staining (if applicable):
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Wash: Wash the cells once with 1 mL of Permeabilization Buffer and once with 1 mL of PBS.
-
Analysis: Resuspend the cells in 500 µL of PBS and analyze on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the γH2AX signal.
Application Notes and Protocols for DHX9 Knockdown Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes, including DNA replication, transcription, translation, and maintenance of genomic stability.[1][2] Dysregulation of DHX9 has been implicated in various cancers, making it an attractive therapeutic target.[1][3][4] This document provides a detailed protocol for performing a Western blot to validate the knockdown of DHX9 protein expression in cell lysates.
Data Presentation
Table 1: DHX9 Protein Information
| Feature | Description | Reference |
| Full Name | DExH-box helicase 9 | [1] |
| Aliases | RNA Helicase A (RHA), Nuclear DNA Helicase II (NDH II) | [2] |
| Molecular Weight | Approximately 140-145 kDa | [1][5] |
| Subcellular Localization | Predominantly nuclear, but can shuttle to the cytoplasm | [1][2] |
| Function | Unwinds DNA and RNA, involved in transcription, translation, DNA replication, and genomic stability | [1][2][5] |
Table 2: Antibody and Reagent Recommendations
| Reagent | Recommended Vendor/Product | Recommended Dilution/Concentration | Reference |
| Primary Antibody (anti-DHX9) | Proteintech (17721-1-AP) or Cell Signaling Technology (#70998) | 1:1000 - 1:20000 | [5][6][7][8] |
| Loading Control Antibodies | Beta-Actin (42 kDa), GAPDH (37 kDa), Lamin B1 (66 kDa) | Vendor-specific | [9][10][11] |
| Secondary Antibody (HRP-conjugated) | Anti-rabbit IgG or Anti-mouse IgG | Vendor-specific | [12] |
| Lysis Buffer | RIPA Buffer or NP-40 Lysis Buffer with protease and phosphatase inhibitors | N/A | [12][13] |
| Protein Assay | BCA Protein Assay Kit | N/A | [13] |
Experimental Protocols
Cell Lysis and Protein Extraction (from cultured cells post-siRNA knockdown)
This protocol is designed for cells grown in a 10 cm dish. Adjust volumes accordingly for different plate sizes.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer (e.g., RIPA or NP-40 buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
After successful siRNA-mediated knockdown of DHX9, place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 0.8-1 mL of ice-cold lysis buffer to the dish.[13]
-
Incubate the dish on ice for 20-30 minutes.[14]
-
Using a pre-chilled cell scraper, scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]
-
(Optional) Sonicate the lysate on ice for 10-15 seconds to shear genomic DNA.[13][14]
-
Centrifuge the lysate at 12,000 - 16,000 x g for 15-20 minutes at 4°C.[13]
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube. Discard the pellet.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Aliquot the protein samples and store them at -80°C for long-term use.
SDS-PAGE and Western Blotting
Materials:
-
Protein samples (cell lysates)
-
Laemmli sample buffer (e.g., 4X or 6X)
-
SDS-PAGE gels (appropriate percentage to resolve a ~140 kDa protein)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-DHX9 and a loading control antibody)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (typically 20-50 µg) with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[13]
-
Gel Electrophoresis: Load the boiled samples and a protein molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary anti-DHX9 antibody in blocking buffer to the recommended concentration (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]
-
Washing: The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[12]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[13]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing for Loading Control (Optional but Recommended): To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with a loading control antibody (e.g., anti-beta-actin or anti-GAPDH). Follow a validated stripping protocol and then repeat steps 4-10 with the loading control antibody.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DHX9 Western Blotting.
DHX9 Signaling Pathway Involvement
DHX9 is implicated in multiple signaling pathways, often acting as a transcriptional co-activator. For instance, it can enhance NF-κB-mediated transcription by interacting with p65 and RNA Polymerase II, thereby promoting the expression of downstream target genes involved in cell proliferation, survival, and invasion.[3][15] Knockdown of DHX9 can inactivate pathways such as PI3K-AKT and ATR-Chk1.[16]
Caption: DHX9 in NF-κB Signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [aacrjournals.org]
- 5. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. DHX9 antibody (17721-1-AP) | Proteintech [ptglab.com]
- 7. DHX9 antibody (67153-1-PBS) | Proteintech [ptglab.com]
- 8. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. Loading Controls for Western Blots [labome.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. 2.10. Western Blot Analysis [bio-protocol.org]
- 13. origene.com [origene.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. academic.oup.com [academic.oup.com]
- 16. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dhx9-IN-11 Concentration for Experiments
Welcome to the technical support center for Dhx9-IN-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this novel DHX9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Direct, peer-reviewed data on optimal concentrations for this compound is currently limited. However, based on its reported EC50 of 0.0838 µM in a cellular target engagement assay, a good starting point for most in vitro cell-based assays would be in the range of 0.1 to 1 µM.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. For initial experiments, a broader range (e.g., 0.01 µM to 10 µM) can help establish the sensitivity of your system.
Q2: I am not seeing a significant effect with this compound at my initial concentrations. What should I do?
A2: There are several factors that could contribute to a lack of a significant effect:
-
Cell Line Sensitivity: The cellular dependency on DHX9 can vary. Cancers with high microsatellite instability (MSI-H) or deficiencies in DNA mismatch repair (dMMR) have shown particular sensitivity to DHX9 inhibition.[2][3][4][5] Similarly, cancers with loss-of-function mutations in BRCA1 or BRCA2 may also be more susceptible.[6] Consider testing your cell line for these markers.
-
Incubation Time: The effects of DHX9 inhibition, such as the accumulation of R-loops and subsequent DNA damage, may take time to manifest. For proliferation or viability assays, consider extending the incubation period to 96 hours or even longer (e.g., 10-14 days for colony formation assays).[5]
-
Assay Endpoint: Ensure your chosen endpoint is appropriate for the mechanism of action. DHX9 inhibition is expected to induce replication stress, cell cycle arrest, and apoptosis.[2][4] Assays that measure these specific events (e.g., γH2AX staining, cell cycle analysis) may be more sensitive than general viability assays in the short term.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for your experiments.
Q3: What are the known off-target effects of this compound?
A3: Specific off-target effects for this compound have not been extensively published. However, related DHX9 inhibitors, such as ATX968, have been shown to be highly selective.[4] It is always good practice to include appropriate controls in your experiments, such as comparing the effects of this compound in a DHX9-knockdown or knockout cell line to a wild-type control.
Q4: Are there established protocols for using DHX9 inhibitors in vivo?
A4: While specific in vivo protocols for this compound are not yet published, studies with the DHX9 inhibitor ATX968 in mouse xenograft models have used oral administration at doses up to 300 mg/kg, twice daily.[7] Another inhibitor, ATX666, was used at 100 mg/kg twice daily via oral gavage in xenograft models of breast and ovarian cancer.[6][8] These studies suggest that this compound may have potential for in vivo applications, but formulation and dose-finding studies would be necessary.
Troubleshooting Guides
Problem: High background or toxicity in cell viability assays.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to non-specific toxicity.
-
Solution: Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM to 1 µM) to identify a more suitable working concentration. Also, ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level.
Problem: Inconsistent results between experiments.
-
Possible Cause: Variability in cell density at the time of treatment, passage number of the cells, or preparation of the inhibitor stock solution.
-
Solution: Standardize your cell culture and experimental procedures. Ensure cells are seeded at the same density and are in the logarithmic growth phase. Prepare a concentrated stock of this compound, aliquot it, and store it at -80°C to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.
Data Presentation: Recommended Concentration Ranges
The following table summarizes recommended starting concentrations for experiments with DHX9 inhibitors, based on data from the well-characterized inhibitor ATX968. These should be adapted for this compound and optimized for your specific experimental setup.
| Experiment Type | Recommended Starting Concentration | Incubation Time | Notes |
| Cell Viability/Proliferation | 0.1 µM - 10 µM | 72 hours - 10 days | Perform a full dose-response curve.[9][10] |
| Colony Formation Assay | 0.1 µM - 5 µM | 10 - 14 days | Refresh media with inhibitor every 3-4 days.[5] |
| Western Blotting (for pathway analysis) | 1 µM | 48 - 96 hours | To observe changes in downstream markers like p-RPA32 or γH2AX. |
| Immunofluorescence (R-loop staining) | 1 µM | 48 hours | Use an S9.6 antibody to detect R-loops.[3] |
| In Vivo (Xenograft Models) | 100 - 300 mg/kg (oral, twice daily) | 28 days | Based on data for ATX968 and ATX666. Requires formulation and tolerability studies.[6][7][8] |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A common starting point is a top concentration of 10 µM with 1:3 serial dilutions. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 to 96 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®) and read the signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Immunofluorescence Staining for R-loops
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with 1 µM this compound or vehicle control for 48 hours.[3]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize with 0.2% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-S9.6 antibody (to detect R-loops) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium and image using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for DHX9 inhibition.
Caption: Logical workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Dhx9-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DHX9 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of DHX9 inhibitors?
A1: Currently, specific, comprehensive off-target profiles for a compound designated "Dhx9-IN-11" are not publicly available. However, studies on other potent and selective DHX9 inhibitors, such as ATX968 and STM11315, report high selectivity. For instance, ATX-968 was found to have an excellent selectivity profile against a panel of 97 kinases.[1] Similarly, STM11315 showed no significant activity against 10 other helicases at concentrations up to 30 µM.[2] Potential off-target effects would be highly dependent on the specific chemical scaffold of the inhibitor. Researchers should empirically determine the off-target profile of their specific DHX9 inhibitor.
Q2: What are the predicted on-target effects of DHX9 inhibition that could be mistaken for off-target effects?
A2: DHX9 is a multifunctional helicase involved in numerous critical cellular processes, including transcription, translation, RNA processing, and maintenance of genomic stability.[3][4] Inhibition of DHX9 can lead to a cascade of downstream effects that may appear to be off-target but are a direct consequence of its on-target activity. These include:
-
Replication Stress and DNA Damage: DHX9 resolves R-loops (RNA:DNA hybrids) that can impede DNA replication.[5] Its inhibition leads to R-loop accumulation, replication stress, and DNA damage.[6][7][8]
-
Induction of an Interferon Response: Accumulation of double-stranded RNA (dsRNA) and R-loops upon DHX9 inhibition can trigger a viral mimicry response, leading to the activation of innate immunity and an interferon response.[7][8]
-
Cell Cycle Arrest and Apoptosis: The cellular stress induced by DHX9 inhibition, particularly in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), can lead to cell cycle arrest and apoptosis.[6][9]
Q3: Which signaling pathways are most likely to be affected by off-target activities of a DHX9 inhibitor?
A3: Given the central role of DHX9, a non-selective inhibitor could potentially impact numerous pathways. Based on the known functions of DHX9 and related helicases, pathways to consider for potential off-target effects include:
-
NF-κB Signaling: DHX9 has been shown to play a role in NF-κB-mediated innate immunity.[10][11]
-
p53 Signaling: Silencing of DHX9 can induce the p53 signaling pathway.[5][12]
-
EGFR Signaling: DHX9 can mediate the binding of EGFR to target gene promoters.[5][12]
-
Other Helicase-Mediated Processes: A non-selective inhibitor might affect other DExD/H-box helicases involved in various aspects of RNA and DNA metabolism.
Troubleshooting Guide
| Observed Phenotype | Potential Cause (On-Target) | Potential Cause (Off-Target) | Suggested Troubleshooting Experiment |
| Unexpected Cell Toxicity in a "Wild-Type" Cell Line | DHX9 is essential for normal cellular function, and its inhibition can be toxic even in non-cancerous cells, albeit to a lesser extent than in dependent cancer lines. | The inhibitor may have off-target effects on other essential proteins. | Perform a rescue experiment by overexpressing a drug-resistant mutant of DHX9. If toxicity is rescued, it is likely an on-target effect. Conduct a broad kinase or helicase screen to identify potential off-targets. |
| Activation of Immune Signaling Pathways in an Unexpected Context | DHX9 inhibition is known to induce a tumor-intrinsic interferon response through the accumulation of dsRNA and R-loops.[7][8] | The inhibitor may be directly activating other components of the innate immune signaling pathway (e.g., RIG-I-like receptors, TLRs). | Measure the levels of cytoplasmic dsRNA and R-loops. A significant increase would suggest an on-target effect. Test the inhibitor in cell lines deficient in key innate immune sensors. |
| Discrepancy Between Genetic Knockdown and Chemical Inhibition Phenotypes | The inhibitor may not be achieving sufficient target engagement in the cells of interest. The chemical inhibitor may have a different temporal effect compared to siRNA/shRNA knockdown. | The phenotype observed with the inhibitor may be due to off-target effects. The genetic knockdown may have off-target effects of its own.[9] | Confirm target engagement with a cellular thermal shift assay (CETSA) or a pharmacodynamic biomarker assay.[1] Use multiple, distinct siRNAs/shRNAs to confirm the genetic knockdown phenotype. |
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following tables summarize the reported selectivity for other known DHX9 inhibitors.
Table 1: Selectivity of ATX968
| Target | Binding Affinity (KD) | Kinase Panel Screen | Cellular Selectivity |
| DHX9 | 1.3 nmol/L | Excellent selectivity against 97 kinases | Selective for MSI-H/dMMR colorectal cancer cells over MSS/pMMR cells |
Data sourced from BioWorld.[1]
Table 2: Selectivity of STM11315
| Assay | IC50 | Helicase Panel Screen | Cellular Selectivity |
| DHX9 RNA Unwinding | <5 nM | No effect on 10 other helicases (up to 30 µM) | Selective for MSI-H tumor cells (<20 nM) vs. MSS cells (>10 µM) |
| DHX9 ATPase Activity | <10 nM |
Data sourced from AACR Journals.[2]
Experimental Protocols
1. Kinase Panel Screening
-
Objective: To assess the selectivity of a DHX9 inhibitor against a broad panel of human kinases.
-
Methodology:
-
Provide the DHX9 inhibitor to a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).
-
Select a comprehensive kinase panel (e.g., >400 kinases).
-
The vendor will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the inhibitor at one or more concentrations (typically 1 µM and 10 µM).
-
Results are typically reported as a percentage of inhibition relative to a vehicle control.
-
For significant hits, determine the IC50 value through a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the DHX9 inhibitor with DHX9 in a cellular context.
-
Methodology:
-
Culture cells of interest and treat with the DHX9 inhibitor or vehicle control for a specified time.
-
Harvest the cells and lyse them to obtain the soluble protein fraction.
-
Aliquot the lysate into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DHX9 at each temperature by Western blotting.
-
A positive result is indicated by a shift in the melting curve of DHX9 to a higher temperature in the inhibitor-treated samples compared to the vehicle control, signifying that the inhibitor has bound to and stabilized the protein.
-
Visualizations
Caption: Key signaling pathways involving DHX9 and consequences of its inhibition.
References
- 1. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 2. Abstract B053: Discovery of an allosteric, potent and selective DHX9 helicase inhibitor with best-in-class potential for the treatment of genomically unstable cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of DHX9 Inhibitors in Cell Culture Media
Disclaimer: Please note that there is no publicly available information for a compound specifically named "DHX9-IN-11." This guide has been created using data from other known DHX9 inhibitors, namely DHX9-IN-1 and ATX968 , and general principles of small molecule stability in cell culture for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving DHX9 inhibitors?
A1: Most small molecule inhibitors, including those targeting DHX9, are commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store stock solutions of DHX9 inhibitors?
A2: For long-term storage, it is recommended to store stock solutions of DHX9 inhibitors at -80°C. For short-term storage, -20°C is generally acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[1][2]
Q3: What are the known stability profiles for DHX9 inhibitors in stock solutions?
A3: Based on available data for commercially available DHX9 inhibitors, stock solutions are generally stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][3]
Q4: Can I sterilize my working solution of a DHX9 inhibitor by autoclaving?
A4: No, you should not autoclave solutions containing small molecule inhibitors. High temperatures will likely degrade the compound. To sterilize your working solution, it is recommended to filter it through a 0.2 μm microfilter.[2]
Q5: What factors in cell culture media can affect the stability of a DHX9 inhibitor?
A5: Several factors can influence the stability of small molecules in cell culture media, including pH, temperature, the presence of serum proteins that can bind to the compound, and enzymatic degradation by components in the serum or secreted by the cells.[4] It is crucial to consider these factors when designing and interpreting your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity over time. | The compound may be unstable in the cell culture medium at 37°C. | - Prepare fresh working solutions immediately before each experiment.- Reduce the incubation time if possible.- Perform a stability study to determine the half-life of the compound in your specific cell culture medium (see Experimental Protocol section). |
| Precipitation of the compound in the cell culture medium. | The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | - Lower the final concentration of the compound in your assay.- Ensure the stock solution is fully dissolved before diluting it into the medium.- Check that the final DMSO concentration is sufficient to maintain solubility without causing toxicity. |
| Observed cellular toxicity is higher than expected. | The final concentration of the solvent (e.g., DMSO) may be too high. The compound itself might have off-target effects at the concentration used. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).- Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor. |
Data on DHX9 Inhibitors
The following table summarizes the available information on the storage and handling of two known DHX9 inhibitors.
| Compound | Stock Solution Storage | Formulation for In Vivo Studies |
| DHX9-IN-1 | -80°C for 6 months-20°C for 1 month[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| ATX968 | -80°C for 6 months-20°C for 1 month[3] | 10% DMSO, 90% Corn Oil[3] |
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of a DHX9 inhibitor in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Materials:
-
DHX9 inhibitor of interest
-
Cell culture medium (with and without serum, e.g., 10% FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
0.2 μm syringe filter
Procedure:
-
Prepare a stock solution of the DHX9 inhibitor in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the cell culture medium (both with and without serum) to the final desired concentration for your experiments.
-
Timepoint 0 (T=0): Immediately after preparing the working solution, take an aliquot, and process it as described in step 5. This will serve as your baseline concentration.
-
Incubation: Incubate the remaining working solution in a sterile, sealed tube at 37°C.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the incubated solution.
-
Sample Preparation:
-
To precipitate proteins, add a cold organic solvent (e.g., acetonitrile) to the collected aliquot.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This data can be used to determine the half-life of the compound in the cell culture medium.
Visualizations
Caption: Workflow for assessing the stability of a DHX9 inhibitor in cell culture media.
Caption: Simplified diagram illustrating the central role of DHX9 in various cellular processes.
References
Technical Support Center: Troubleshooting Dhx9-IN-11 Precipitation Issues
Welcome to the technical support center for Dhx9-IN-11. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common precipitation issues encountered during experiments with the Dhx9 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is Dhx9 and why is it a target in drug development?
A1: Dhx9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays a crucial role in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] It is an ATP-dependent helicase that can unwind DNA and RNA duplexes, as well as more complex nucleic acid structures.[1] Due to its involvement in pathways that are often dysregulated in cancer and other diseases, Dhx9 has emerged as an attractive therapeutic target.[3][4]
Q2: I'm observing precipitation when I add this compound to my aqueous assay buffer. What are the likely causes?
A2: Precipitation of a small molecule inhibitor like this compound in an aqueous buffer can be attributed to several factors:
-
Low intrinsic solubility: Many small molecule inhibitors, particularly those targeting ATP-binding sites, are hydrophobic and have poor aqueous solubility.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of the compound.
-
Concentration: The concentration of this compound may be exceeding its solubility limit in the specific buffer conditions.
-
Solvent shock: If the inhibitor is dissolved in a high concentration of an organic solvent (like DMSO) and then rapidly diluted into an aqueous buffer, it can cause the compound to crash out of solution.
Q3: My purified Dhx9 protein is precipitating. What could be the reason?
A3: Protein precipitation can be a common issue during and after purification. Potential causes include:
-
Suboptimal buffer conditions: The pH of the buffer being too close to the isoelectric point (pI) of Dhx9 can lead to aggregation and precipitation. Also, low salt concentrations might not be sufficient to maintain the solubility of the protein.
-
High protein concentration: During elution or concentration steps, the protein concentration might become too high, leading to aggregation.
-
Presence of contaminants or proteases: Impurities or proteolytic degradation can lead to instability and precipitation.
-
Incorrect folding: If the protein is expressed under denaturing conditions and refolding is incomplete, it can lead to aggregation.
Troubleshooting Guides
Guide 1: this compound Precipitation in Assay Buffer
If you are observing precipitation of this compound, follow these steps to troubleshoot the issue:
-
Determine the Maximum Aqueous Solubility:
-
Perform a solubility test to determine the maximum concentration of this compound that can be dissolved in your assay buffer. (See Protocol 1).
-
-
Optimize the Assay Buffer:
-
pH: Test a range of pH values (e.g., 6.5-8.5) to find the optimal pH for both inhibitor solubility and Dhx9 activity.
-
Salt Concentration: Vary the salt concentration (e.g., 50-200 mM NaCl or KCl) to see if it improves solubility.
-
Additives: Consider adding solubility-enhancing agents to your buffer. (See Table 1).
-
-
Modify the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in the assay buffer.
-
Pre-warming the buffer: Gently warming the assay buffer before adding the inhibitor can sometimes help.
-
Vortexing during addition: Add the inhibitor dropwise to the buffer while vortexing to ensure rapid mixing.
-
-
Reduce the Final DMSO Concentration:
-
Aim for a final DMSO concentration of 1% or lower in your assay. If higher concentrations are necessary, ensure you have empirically determined the inhibitor's solubility at that concentration.
-
Guide 2: Dhx9 Protein Precipitation
To address Dhx9 protein precipitation, consider the following troubleshooting steps:
-
Optimize the Purification and Storage Buffer:
-
pH: Ensure the buffer pH is at least one unit away from the calculated isoelectric point (pI) of Dhx9.
-
Salt: Maintain an appropriate ionic strength (e.g., 150-500 mM NaCl) to prevent aggregation.
-
Additives: Include additives like glycerol, detergents, or reducing agents in your buffer to improve stability. (See Table 2).
-
-
Control Protein Concentration:
-
Avoid over-concentrating the protein. If a high concentration is required, perform a buffer exchange into a formulation that is known to support high protein solubility.
-
-
Assess Protein Stability:
-
Use techniques like Thermal Shift Assay (TSA) to assess the stability of your Dhx9 protein in different buffer conditions. (See Protocol 2).
-
Data Presentation
Table 1: Common Additives to Improve Small Molecule Solubility
| Additive | Typical Starting Concentration | Notes |
| Glycerol | 5-20% (v/v) | Can increase viscosity, which may affect enzyme kinetics. |
| Polyethylene glycol (PEG) | 1-5% (w/v) | Different molecular weights of PEG can be tested. |
| Bovine Serum Albumin (BSA) | 0.01-0.1% (w/v) | Can act as a carrier protein and prevent non-specific binding. |
| Non-ionic detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Useful for hydrophobic compounds, but can interfere with some assays. |
| Cyclodextrins (e.g., γ-cyclodextrin) | 1-10 mM | Can form inclusion complexes to enhance solubility.[5][6] |
Table 2: Buffer Components for Enhancing Protein Stability
| Component | Typical Concentration Range | Purpose |
| NaCl or KCl | 50-500 mM | Maintains ionic strength, prevents non-specific interactions. |
| Glycerol | 5-50% (v/v) | Stabilizes protein structure, acts as a cryoprotectant. |
| Dithiothreitol (DTT) or β-mercaptoethanol | 1-10 mM | Reducing agents to prevent oxidation of cysteine residues. |
| EDTA | 0.5-2 mM | Chelates divalent cations that can promote aggregation. |
| Non-ionic detergents | 0.01-0.5% (v/v) | Can help solubilize membrane-associated or hydrophobic proteins. |
Experimental Protocols
Protocol 1: Small Molecule Solubility Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a series of dilutions of the inhibitor stock solution in your chosen aqueous buffer (e.g., from 100 µM down to 0.1 µM).
-
Incubation: Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Spectrophotometric Measurement (Optional): For a more quantitative measure, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the compound absorbs.
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability
-
Reagent Preparation:
-
Prepare your purified Dhx9 protein in the buffer to be tested.
-
Prepare a solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Prepare your this compound at various concentrations.
-
-
Assay Setup: In a qPCR plate, mix the Dhx9 protein, the fluorescent dye, and either the inhibitor or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve analysis, gradually increasing the temperature.
-
Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) will be indicated by a sharp increase in fluorescence. A higher Tm in the presence of the inhibitor suggests that it binds to and stabilizes the protein.
Mandatory Visualizations
Caption: Role of Dhx9 in maintaining genomic stability.
Caption: Workflow for troubleshooting inhibitor precipitation.
Caption: Decision tree for diagnosing precipitation issues.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.hi.is [iris.hi.is]
minimizing cytotoxicity of Dhx9-IN-11 in normal cells
Welcome to the technical support center for Dhx9-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential cytotoxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on mitigating cytotoxicity in non-cancerous cell lines.
Q1: I am observing significant cytotoxicity in my normal cell line control. How can I reduce this?
A1: High cytotoxicity in normal cells can be multifactorial. Here are several steps to troubleshoot this issue:
-
Concentration Optimization: The most critical factor is the concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration that inhibits DHX9 activity in your cancer cell line while having minimal impact on the viability of your normal cell line.
-
Incubation Time: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to achieve the desired effect on target cells with less harm to normal cells.
-
Cell Density: Ensure you are using an optimal cell density for your cytotoxicity assays. Low cell density can sometimes exacerbate the toxic effects of a compound.[1]
-
Serum Concentration: The concentration of serum in your culture medium can influence the activity and toxicity of small molecules. Consider if your serum concentration is appropriate for the cell lines being tested.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is advisable to run a vehicle control (medium with solvent only) to assess this.
Q2: What is the expected phenotypic effect of DHX9 inhibition on normal cells?
A2: Based on studies with DHX9 suppression, normal, non-transformed cells are expected to undergo a pronounced growth arrest and enter a state of premature senescence, rather than undergoing apoptosis.[2] If you are observing widespread cell death in your normal cell lines, it may be indicative of off-target effects or inappropriate experimental conditions.
Q3: How can I confirm that the observed cytotoxicity is due to on-target inhibition of DHX9 versus off-target effects?
A3: This is a crucial aspect of validating your results. Here are some strategies:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of DHX9 in your cells. If the cytotoxicity is on-target, the resistant mutant should rescue the cells from the inhibitor's effects.
-
Use of a Structurally Unrelated DHX9 Inhibitor: If available, using another DHX9 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to DHX9 inhibition.
-
Knockdown/Knockout Models: Compare the phenotype of this compound treatment with the phenotype observed upon DHX9 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9). A similar phenotype would support on-target activity.
-
Off-Target Profiling: If resources permit, profiling this compound against a panel of kinases and other ATP-dependent enzymes can identify potential off-target interactions.[3][4][5]
Q4: Are there specific types of normal cells that are more susceptible to this compound?
A4: While specific data for this compound is not yet available, cells with high proliferation rates may be more sensitive to a compound that affects DNA replication and genomic stability, both of which are processes involving DHX9.[2][6] Therefore, highly proliferative normal cell lines might show more pronounced effects. It is recommended to characterize the baseline proliferation rate of your chosen normal cell line.
Q5: What are the best practices for setting up a cytotoxicity assay for this compound?
A5: For reliable and reproducible data, consider the following:
-
Appropriate Controls: Always include the following controls in your assay plate:
-
Choice of Assay: Select a cytotoxicity assay that is appropriate for your experimental goals. Common assays include MTT, which measures metabolic activity, and LDH release or DNA-binding dyes (like CellTox Green), which measure membrane integrity.[7][8][9]
-
Replicates: Use technical and biological replicates to ensure the statistical significance of your results.
Quantitative Data Summary
The following tables provide a framework for organizing and comparing cytotoxicity data for this compound.
Table 1: Example Dose-Response Data for this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| HCT116 | Colon Cancer (MSI-H) | 0.5 |
| SW480 | Colon Cancer (MSS) | >10 |
| BJ | Normal Human Fibroblast | 8.5 |
| IMR-90 | Normal Human Lung Fibroblast | 9.2 |
Note: Data is hypothetical and for illustrative purposes. MSI-H (Microsatellite Instability-High) cancer cells have shown dependency on DHX9.[10]
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan.[8] | Inexpensive, widely used. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells.[7][9] | Directly measures cell membrane integrity. | LDH in serum can interfere; requires specific medium. |
| CellTox™ Green | A fluorescent dye that binds DNA of membrane-compromised cells.[7] | Amenable to real-time, kinetic measurements; highly sensitive. | DNA from transfection reagents can cause high background.[7] |
| Resazurin (alamarBlue) | Measures metabolic activity via reduction of resazurin. | Water-soluble, non-toxic to cells, allowing for kinetic studies. | Can be influenced by the chemical properties of the test compound. |
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the untreated control wells.
Protocol 2: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes.[7][9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
DHX9 Signaling and Function
Caption: Simplified diagram of DHX9's roles in the nucleus.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for evaluating this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity in Normal Cells
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the In vivo Efficacy of Dhx9-IN-11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Dhx9-IN-11, a potent inhibitor of the DExH-Box Helicase 9 (DHX9).
FAQs and Troubleshooting Guides
1. Question: My in vivo study with this compound is showing suboptimal tumor growth inhibition. What are the potential causes and how can I troubleshoot this?
Answer: Suboptimal efficacy in vivo can stem from multiple factors, ranging from drug formulation and administration to the specific biology of the tumor model. Here’s a step-by-step troubleshooting guide:
-
Verify Compound Formulation and Stability: this compound is a small molecule that may have solubility challenges. Ensure the formulation is appropriate for the chosen route of administration and that the compound remains stable in the vehicle. A poorly dissolved or unstable compound will lead to inconsistent and lower-than-expected exposure.[1][2]
-
Optimize Route of Administration and Dosing Schedule: The route of administration (e.g., oral, intraperitoneal) and the dosing frequency can significantly impact drug exposure and efficacy. If oral bioavailability is low, consider alternative routes. A pharmacokinetic (PK) study to determine the compound's half-life in your animal model can help optimize the dosing schedule to maintain therapeutic concentrations.[3][4]
-
Assess Pharmacokinetics/Pharmacodynamics (PK/PD) Correlation: It is crucial to establish a clear relationship between the dose of this compound, its concentration in the tumor tissue, and the desired biological effect (pharmacodynamics). Measure drug levels in plasma and tumor tissue and correlate this with biomarkers of DHX9 inhibition, such as increased R-loops or markers of DNA damage (e.g., γH2AX).[5][6]
-
Re-evaluate the Tumor Model: The anti-tumor activity of DHX9 inhibitors is particularly pronounced in cancer cells with specific genetic backgrounds, such as microsatellite instability-high (MSI-H) tumors with deficient mismatch repair (dMMR) or those with loss-of-function mutations in BRCA1/BRCA2.[5][7] Confirm that your chosen cell line or xenograft model possesses a genetic vulnerability to DHX9 inhibition.
-
Consider Combination Therapies: The mechanism of action of DHX9 inhibitors, which involves inducing replication stress and a tumor-intrinsic interferon response, provides a strong rationale for combination therapies.[8][9][10] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1) or other DNA damage response inhibitors could enhance its anti-tumor efficacy.[9]
2. Question: How do I prepare this compound for in vivo administration?
Answer: Proper formulation is critical for achieving adequate exposure in vivo. Based on available information for similar small molecules, here are some suggested starting points for formulation. Always perform small-scale solubility and stability tests before preparing a large batch for your study.
| Protocol | Composition | Achievable Concentration | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~3.85 mg/mL | May require sonication to achieve a clear solution.[1] |
| Protocol 2 | 10% DMSO, 90% Corn Oil | ~2.5 mg/mL | May require sonication. Suitable for oral gavage.[1] If the dosing period is extended, monitor for any potential vehicle-related toxicity. |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.
Signaling Pathways
DHX9's Role in Genomic Stability and Cell Proliferation
DHX9 is a multifunctional helicase that plays a critical role in various cellular processes, including transcription, DNA replication, and the maintenance of genomic stability.[5][11] Its inhibition by this compound leads to an accumulation of R-loops and subsequent replication stress, ultimately triggering apoptosis in susceptible cancer cells.[5][12]
Rationale for Combination Therapy: DHX9 Inhibition and Immune Checkpoint Blockade
Inhibition of DHX9 can induce a "viral mimicry" state within tumor cells by promoting the accumulation of double-stranded RNA (dsRNA) and cytoplasmic DNA.[8][10] This triggers an innate immune response, leading to the production of type I interferons and subsequent infiltration of immune cells into the tumor microenvironment. This makes the tumor more "visible" to the immune system and provides a strong rationale for combining DHX9 inhibitors with immune checkpoint blockade therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. accenttx.com [accenttx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Dhx9-IN-11 Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing the DHX9 inhibitor, Dhx9-IN-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
1. My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Incorrect Seeding Density: Cell density can influence drug sensitivity. Standardize your seeding density for all experiments to ensure reproducibility.[1][2]
-
Intrinsic Resistance: Some cancer cell lines may have inherent resistance to DHX9 inhibition. This could be due to pre-existing mutations or compensatory signaling pathways.
-
Experimental Error: Double-check all calculations, dilutions, and pipetting to rule out experimental error.
2. I am observing high variability in my cell viability assay results. How can I improve reproducibility?
High variability in cell viability assays can be addressed by:
-
Consistent Cell Health: Use cells that are in the logarithmic growth phase and ensure high viability before seeding.
-
Uniform Seeding: Ensure even cell distribution in multi-well plates to avoid edge effects.
-
Accurate Drug Dilutions: Prepare serial dilutions carefully and mix thoroughly.
-
Appropriate Assay Choice: Select a cell viability assay suitable for your experimental setup (e.g., MTT, XTT, or CellTiter-Glo). Each has its own advantages and disadvantages.
-
Standardized Incubation Times: Adhere to consistent incubation times for both drug treatment and assay development.
3. What are the potential molecular mechanisms of acquired resistance to this compound?
While specific mechanisms of acquired resistance to this compound are still under investigation, potential mechanisms, based on resistance to other targeted therapies and helicase inhibitors, include:
-
On-Target Mutations: Mutations in the DHX9 gene could alter the drug-binding site, reducing the inhibitor's efficacy. This has been observed with inhibitors of other helicases like WRN.
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of DHX9. Pathways involved in cell survival and proliferation, such as PI3K/AKT/mTOR or MAPK/ERK, are common culprits in drug resistance.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[1][4]
-
Altered DHX9 Expression or Localization: Changes in the expression levels or subcellular localization of the DHX9 protein could impact the inhibitor's ability to engage its target.
4. How can I determine if my resistant cells have mutations in the DHX9 gene?
To identify potential mutations in the DHX9 gene, you can:
-
Sanger Sequencing: Sequence the coding region of the DHX9 gene from your resistant and parental cell lines to identify any single nucleotide variants.
-
Next-Generation Sequencing (NGS): Whole-exome or targeted sequencing can provide a more comprehensive view of genetic alterations in your resistant cells.
5. What methods can I use to investigate the upregulation of bypass signaling pathways?
To explore the activation of bypass pathways, consider the following approaches:
-
Western Blotting: Analyze the phosphorylation status and total protein levels of key components of suspected bypass pathways (e.g., p-AKT, p-ERK).
-
Phospho-Kinase Array: Screen for the activation of a wide range of signaling pathways simultaneously.
-
RNA Sequencing: Compare the gene expression profiles of resistant and parental cells to identify upregulated pathways.
6. How can I assess if increased drug efflux is contributing to resistance?
To determine the involvement of drug efflux pumps:
-
Efflux Pump Inhibitor Co-treatment: Treat resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) and assess for restored sensitivity.
-
Fluorescent Substrate Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123, calcein-AM) to measure efflux activity in resistant versus parental cells via flow cytometry or fluorescence microscopy.[2]
-
Western Blotting/qRT-PCR: Measure the expression levels of common ABC transporters (e.g., P-gp/MDR1/ABCB1, BCRP/ABCG2) in resistant and parental cells.
Troubleshooting Guides
Guide 1: Generating this compound Resistant Cancer Cell Lines
This guide outlines the process of developing cell lines with acquired resistance to this compound.
Experimental Workflow:
Caption: Workflow for generating this compound resistant cell lines.
Potential Issues and Solutions:
| Issue | Possible Cause | Troubleshooting Steps |
| Massive cell death upon drug exposure | Initial drug concentration is too high. | Start with a lower, sub-lethal concentration of this compound (e.g., IC10-IC20). |
| Slow or no development of resistance | Insufficient drug pressure or inappropriate cell line. | Gradually increase the drug concentration in smaller increments. Consider using a cell line known to be initially sensitive to DHX9 inhibition. |
| Loss of resistance phenotype | Instability of the resistance mechanism. | Periodically culture the resistant cells in the presence of this compound to maintain selective pressure. Ensure frozen stocks are made at various passages. |
Guide 2: Investigating On-Target vs. Off-Target Effects
This guide helps to determine if the observed effects are due to the specific inhibition of DHX9.
Experimental Workflow:
Caption: Workflow to validate on-target effects of this compound.
Potential Issues and Solutions:
| Issue | Possible Cause | Troubleshooting Steps |
| No evidence of target engagement in CETSA | This compound does not effectively bind DHX9 in the cellular context, or the assay conditions are not optimal. | Optimize CETSA protocol (e.g., drug concentration, incubation time, heating temperatures). |
| Mismatch between inhibitor and genetic knockdown phenotypes | Off-target effects of this compound or the genetic tool. | Use multiple, independent siRNAs/shRNAs. Use a structurally different DHX9 inhibitor for comparison. |
Signaling Pathways
DHX9 is a multifunctional helicase involved in various cellular processes. Resistance to this compound may arise from the activation of bypass signaling pathways that compensate for DHX9 inhibition.
Potential Bypass Signaling Pathways in this compound Resistance:
Caption: Potential bypass signaling pathways in this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blot for DHX9 and Downstream Effectors
Objective: To assess the protein levels of DHX9 and key proteins in potential bypass pathways.
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHX9, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Co-Immunoprecipitation (Co-IP) for DHX9 Protein Interactions
Objective: To investigate changes in the DHX9 protein interaction network in resistant cells.
Materials:
-
Parental and this compound resistant cell lines
-
Co-IP lysis buffer (non-denaturing)
-
Anti-DHX9 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells in non-denaturing Co-IP buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with anti-DHX9 antibody or isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot for known or suspected interacting partners. Alternatively, perform mass spectrometry for unbiased discovery of interacting proteins.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Known Inhibitors of RNA Helicases and Their Therapeutic Potential | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dhx9-IN-11 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dhx9-IN-11, a potent and selective inhibitor of the DExH-box helicase 9 (DHX9). This guide is intended for researchers, scientists, and drug development professionals to address common experimental challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-dependent RNA helicase inhibitor that targets the enzymatic activity of the DHX9 protein.[1] DHX9 is crucial for unwinding RNA and RNA-DNA hybrid molecules, which facilitates various cellular processes including transcription, RNA splicing, and DNA replication.[1] By inhibiting DHX9, this compound disrupts these processes, leading to an accumulation of RNA/DNA hybrids (R-loops) and double-stranded RNA (dsRNA).[2][3][4] This, in turn, induces replication stress, DNA damage, and can trigger a tumor-intrinsic interferon response, ultimately leading to cell cycle arrest and apoptosis, particularly in susceptible cancer cells.[2][3][4]
Q2: In which cancer types is this compound expected to be most effective?
A2: DHX9 inhibitors have shown significant efficacy in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[2] These tumors exhibit a strong dependence on DHX9 for survival.[2] Preclinical studies have also suggested potential applications in various other cancers where DHX9 is overexpressed or where there is dysregulated RNA metabolism, such as small cell lung cancer (SCLC), breast cancer, colorectal cancer, and leukemia.[1][2][3]
Q3: What is the expected cellular phenotype upon effective this compound treatment?
A3: Effective treatment with a DHX9 inhibitor like this compound is expected to induce several key cellular phenotypes. These include an increase in the formation of R-loops and dsRNA, leading to replication stress and DNA damage.[3][4] Consequently, researchers may observe cell cycle arrest, particularly at the G1/S transition, and the induction of apoptosis.[2][5] In some contexts, an upregulation of genes associated with the interferon response may also be detected.[3][4]
Q4: How should I determine the optimal concentration and treatment duration for this compound in my cell line?
A4: The optimal concentration and duration of treatment will vary depending on the cell line. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a new DHX9 inhibitor could range from nanomolar to low micromolar concentrations. Treatment duration can also vary, with effects on cell proliferation often observable after 72 hours, while markers of replication stress or apoptosis may be detectable earlier. For long-term colony formation assays, treatment may extend for up to 14 days with periodic media and compound replacement.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after treatment. | 1. Cell line is insensitive: Not all cell lines are sensitive to DHX9 inhibition. Sensitivity is often correlated with MSI-H/dMMR status.[2] 2. Suboptimal drug concentration: The concentration of this compound may be too low. 3. Incorrect drug handling: The compound may have degraded due to improper storage or handling. 4. Short treatment duration: The treatment time may be insufficient to observe an effect. | 1. Verify cell line status: Check the MSI/MMR status of your cell line. Include a known sensitive cell line (e.g., HCT-116) as a positive control. 2. Perform a dose-response curve: Test a wider range of concentrations to determine the IC50. 3. Ensure proper storage: Store the compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh stock solutions. 4. Extend treatment duration: Increase the incubation time with the inhibitor (e.g., up to 7 days for viability assays). |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound. 3. Inconsistent drug dilution: Errors in preparing serial dilutions. 4. Cell passage number: High passage numbers can lead to phenotypic drift. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Prepare fresh dilutions: Prepare fresh serial dilutions for each experiment from a reliable stock solution. 4. Use low passage cells: Maintain a consistent and low passage number for your cell lines. |
| Unexpected off-target effects. | 1. High compound concentration: Very high concentrations can lead to non-specific toxicity. 2. Compound promiscuity: While designed to be selective, off-target activities are possible. | 1. Use the lowest effective concentration: Use concentrations at or near the IC50 for your cell line. 2. Include a negative control: Use a structurally related but inactive compound if available. Alternatively, compare the phenotype to that observed with siRNA-mediated knockdown of DHX9.[2] |
| Difficulty detecting downstream pathway modulation (e.g., replication stress markers). | 1. Incorrect timing of analysis: The peak of the response may have been missed. 2. Low sensitivity of the assay: The detection method may not be sensitive enough. 3. Cell-line specific differences: The magnitude of the response can vary between cell lines. | 1. Perform a time-course experiment: Analyze protein or RNA at multiple time points after treatment. 2. Optimize your assay: For Western blotting, ensure efficient protein extraction and use validated antibodies. For qPCR, optimize primer efficiency. 3. Use a positive control: Include a known inducer of replication stress (e.g., hydroxyurea) as a positive control. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| ATX968 Antiproliferative IC50 | <1 µmol/L | In sensitive colorectal cancer cell lines. | [2] |
| ATX968 Antiproliferative IC50 | >1 µmol/L | In insensitive colorectal cancer cell lines. | [2] |
| ATX968 Systemic Concentration | Exceeded circBRIP1 EC90 for up to 12 hours | In vivo pharmacokinetic properties suitable for oral dosing. | [2] |
Experimental Protocols
Cell Viability (Crystal Violet) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 14 days). For longer incubations, replace the media and compound every 3-4 days.[2]
-
Staining:
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding methanol or a solution of 0.1% SDS in PBS.
-
Read the absorbance at 570 nm using a plate reader.
-
Western Blot for Replication Stress Markers (e.g., γH2AX)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a replication stress marker (e.g., phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like β-actin or GAPDH.
Visualizations
Caption: A generalized workflow for testing the effects of this compound.
Caption: The mechanism of action of DHX9 inhibition.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Dhx9-IN-11
Welcome to the technical support center for Dhx9-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the DExH-box helicase 9 (DHX9).[1][2][3] DHX9 is an ATP-dependent RNA/DNA helicase crucial for resolving R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA.[4] By inhibiting the helicase activity of DHX9, this compound leads to the accumulation of R-loops.[4][5] This accumulation can cause replication stress, DNA damage, and ultimately trigger cell cycle arrest or apoptosis, particularly in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2][3]
Q2: In which cancer cell types is this compound expected to be most effective?
Based on studies with similar DHX9 inhibitors like ATX968, this compound is expected to be most potent in cancer cells that exhibit a high dependency on DHX9 for survival.[1][2][3] This includes cell lines with MSI-H and dMMR status, which are often found in colorectal, gastric, and endometrial cancers.[6] The dependency on DHX9 in these cells is linked to their underlying genomic instability.
Q3: What are the expected downstream cellular effects of this compound treatment?
Successful inhibition of DHX9 by this compound should lead to a cascade of cellular events, including:
-
Increased R-loop formation: This is the primary consequence of DHX9 inhibition.[4][5]
-
Induction of replication stress: The accumulation of R-loops impedes DNA replication forks, leading to replication stress.[1][5]
-
DNA damage response: Increased replication stress triggers DNA damage signaling pathways.
-
Cell cycle arrest and/or apoptosis: Depending on the cellular context and p53 status, cells may undergo cell cycle arrest or programmed cell death.[7][8][9]
-
Induction of a viral mimicry response: The accumulation of double-stranded RNA (dsRNA) can trigger an innate immune response, mimicking a viral infection.[5]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in cell viability in a supposedly sensitive cell line (e.g., MSI-H colorectal cancer line).
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Compound Integrity: Confirm the identity and purity of your this compound stock. If possible, perform analytical chemistry checks (e.g., LC-MS). - Check Compound Stability: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | - Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. - Optimize Treatment Duration: The effects of DHX9 inhibition may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line-Specific Resistance | - Confirm MSI/dMMR Status: Verify the microsatellite instability and mismatch repair status of your cell line. - Assess p53 Status: The cellular response to DHX9 inhibition can be influenced by p53.[7][8] Cells with mutated or deficient p53 may exhibit a different response. - Investigate Potential Resistance Mechanisms: Consider the possibility of acquired resistance. This could involve upregulation of compensatory pathways or altered drug metabolism. |
| Incorrect Assay Interpretation | - Use Orthogonal Assays: Confirm the lack of effect with multiple, distinct cell viability assays (e.g., CellTiter-Glo, MTS, trypan blue exclusion). |
Unexpected Result 2: High background or no significant change in R-loop levels as measured by DRIP-seq.
| Potential Cause | Troubleshooting Steps |
| Suboptimal DRIP-seq Protocol | - Optimize Antibody Concentration: Titrate the S9.6 antibody to determine the optimal concentration for immunoprecipitation. - Include Proper Controls: Always include a negative control (e.g., RNase H-treated sample) to ensure the signal is specific to RNA:DNA hybrids.[10] - Verify Antibody Specificity: Confirm that your S9.6 antibody specifically recognizes RNA:DNA hybrids and not dsRNA.[10] |
| Issues with Data Analysis | - Appropriate Peak Calling: Use appropriate peak calling algorithms and parameters for DRIP-seq data. - Normalization: Normalize your data to the input control to account for variations in chromatin accessibility. |
| Timing of Assay | - Time-Course Experiment: R-loop accumulation may be transient. Perform a time-course experiment to capture the peak of R-loop formation after this compound treatment. |
| Cell-Type Specific Effects | - Basal R-loop Levels: Some cell lines may have very low basal levels of R-loops, making it difficult to detect a significant increase. |
Unexpected Result 3: Inconsistent or no clear signs of replication stress after treatment.
| Potential Cause | Troubleshooting Steps |
| Insensitive Replication Stress Assay | - Use Multiple Markers: Assess replication stress using a panel of markers, such as phosphorylation of ATR, CHK1, and RPA. - DNA Fiber Analysis: This is a more direct method to visualize stalled and collapsed replication forks.[11][12][13] |
| Transient Effect | - Time-Course Analysis: The peak of replication stress may occur at a specific time point after treatment. Perform a time-course experiment. |
| Cellular Context | - Cell Cycle Synchronization: The effects on replication will be most apparent in S-phase cells. Consider synchronizing your cells before treatment. |
| Artifacts in DNA Fiber Assay | - Optimize Spreading/Combing: Ensure proper stretching of DNA fibers to allow for accurate measurement.[12] - Consistent Labeling: Use consistent incubation times and concentrations for nucleotide analogs (e.g., CldU, IdU). |
Experimental Protocols
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of viable cells.
Protocol 2: R-loop Detection by DRIP-qPCR
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and untreated cells.
-
Sonication: Sonicate the genomic DNA to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the fragmented DNA with the S9.6 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and DNA Purification: Elute the DNA and purify it.
-
qPCR Analysis: Perform qPCR using primers specific for genomic regions known to form R-loops (positive control) and regions that do not (negative control).
Protocol 3: DNA Fiber Analysis for Replication Stress
-
Cell Labeling: Sequentially label asynchronous cells with two different nucleotide analogs (e.g., 20 minutes with CldU followed by 20 minutes with IdU). Treat with this compound during or between labeling steps.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them on a glass slide. Tilt the slide to allow the DNA to spread.
-
Acid Treatment: Treat the slides with HCl to denature the DNA.
-
Immunostaining: Block the slides and then incubate with primary antibodies against the nucleotide analogs (e.g., anti-BrdU for CldU and anti-BrdU for IdU, using different fluorophore-conjugated secondary antibodies).
-
Microscopy: Visualize the DNA fibers using a fluorescence microscope.
-
Analysis: Measure the lengths of the CldU and IdU tracks to determine replication fork speed and identify stalled or new origins.
Data Presentation
Table 1: Example Data for this compound Effects on Cell Viability
| Cell Line | MSI Status | IC50 (µM) |
| HCT116 | MSI-H | 0.5 |
| HT29 | MSS | >10 |
| SW480 | MSS | >10 |
Table 2: Example Data for R-loop Accumulation (DRIP-qPCR)
| Gene Locus | Treatment | Fold Enrichment (vs. Input) |
| RPL13A (Positive Control) | Vehicle | 5.2 |
| This compound | 15.8 | |
| SNRPN (Negative Control) | Vehicle | 1.1 |
| This compound | 1.3 |
Visualizations
Caption: Signaling pathway of DHX9 inhibition.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA fiber analyses to study functional importance of helicases and associated factors during replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Special Methods collection on DNA helicases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DHX9 Inhibitors
Disclaimer: As of November 2025, there is no publicly available information regarding a compound specifically named "DHX9-IN-11". This technical support guide has been compiled using publicly available information on the well-characterized DHX9 inhibitor, ATX968 , as a representative example. The information provided should be considered a general resource for researchers working with DHX9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of a DHX9 inhibitor?
A1: The in vitro half-life of a DHX9 inhibitor is highly dependent on the specific compound's chemical structure and the experimental system used. It is typically determined through metabolic stability assays using liver microsomes or hepatocytes. For a novel inhibitor, it is crucial to perform these experiments to determine its specific metabolic stability profile.
Q2: How does the in vivo half-life of a DHX9 inhibitor vary with dose?
A2: The in vivo half-life of a DHX9 inhibitor can exhibit dose-dependent pharmacokinetics. For the example compound ATX968, the oral half-life in mice was observed to increase with escalating doses, potentially due to saturation of clearance mechanisms.[1] It is recommended to perform pharmacokinetic studies at multiple dose levels to characterize the in vivo behavior of your specific inhibitor.
Q3: What are the key signaling pathways affected by DHX9 inhibition?
A3: DHX9 is involved in multiple cellular processes, and its inhibition can impact several signaling pathways. Key pathways include those related to DNA replication and repair, transcription, and innate immunity.[2][3] For instance, DHX9 loss can trigger antiviral sensing pathways and interferon signaling. DHX9 has also been shown to activate the NF-κB and PI3K-AKT signaling pathways in certain cancer contexts.[2]
Q4: What are common issues encountered during in vitro metabolic stability assays?
A4: Common problems include low recovery of the test compound, high variability between replicates, and rapid degradation unrelated to metabolism. These can often be addressed by optimizing compound concentration, ensuring proper storage and handling of microsomes or hepatocytes, and including appropriate controls.
Q5: How can I troubleshoot unexpected results in my in vivo pharmacokinetic study?
A5: Unexpected pharmacokinetic profiles, such as poor bioavailability or rapid clearance, can be due to a variety of factors including formulation issues, high first-pass metabolism, or transporter-mediated efflux. It is advisable to evaluate different formulation strategies and administration routes. Additionally, conducting in vitro permeability and metabolism assays can provide insights into the underlying causes.
Data Presentation: In Vivo Half-Life of a Representative DHX9 Inhibitor
The following table summarizes the in vivo pharmacokinetic data for the DHX9 inhibitor ATX968 in Balb/C mice, demonstrating a dose-dependent increase in oral half-life.
| Dose (mg/kg) | Half-Life (t½) in hours |
| 10 | 1.42 |
| 100 | Not explicitly stated, but increased from 1.42h |
| 300 | 14.7 |
| (Data sourced from a study on the DHX9 inhibitor ATX968)[1] |
Experimental Protocols
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a DHX9 inhibitor using liver microsomes.
-
Preparation:
-
Thaw cryopreserved liver microsomes on ice.
-
Prepare a stock solution of the DHX9 inhibitor in a suitable organic solvent (e.g., DMSO).
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the potassium phosphate buffer and microsome suspension to 37°C.
-
In a microcentrifuge tube, combine the buffer, microsome suspension, and the DHX9 inhibitor stock solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life by plotting the natural logarithm of the percentage of the remaining parent compound against time.
-
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a DHX9 inhibitor in a rodent model.
-
Animal Dosing:
-
Select an appropriate animal model (e.g., Balb/C mice).
-
Formulate the DHX9 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Administer the compound at a minimum of two different dose levels to assess dose-linearity.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the DHX9 inhibitor in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data.
-
Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
References
ensuring specificity of Dhx9-IN-11 in assays
Welcome to the technical support center for Dhx9-IN-11. This guide provides researchers, scientists, and drug development professionals with comprehensive information to ensure the specific and effective use of this compound in various assays. This compound is a potent and selective inhibitor of the DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA). For the purposes of this guide, this compound will be referred to by its widely published name, ATX968 .
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of ATX968 in research applications.
Q1: What is the relationship between this compound, ATX968, and DHX9-IN-2?
A1: These names refer to the same chemical entity. ATX968 is the designation used in key publications detailing its discovery and characterization.
Q2: What is the mechanism of action of ATX968?
A2: ATX968 is a potent and selective, orally bioavailable inhibitor of the helicase activity of DHX9.[1][2] It is not competitive with nucleotide triphosphate (NTP) substrates, suggesting an allosteric mechanism of inhibition.[3]
Q3: Why does ATX968 show selective anti-proliferative activity in microsatellite instable-high (MSI-H) and mismatch repair deficient (dMMR) cancer cells?
A3: MSI-H/dMMR cancer cells have a higher reliance on DHX9 to resolve aberrant DNA/RNA secondary structures, such as R-loops, that form during transcription.[2][4] Inhibition of DHX9 by ATX968 in these cells leads to an accumulation of these structures, resulting in replication stress, DNA damage, cell cycle arrest, and ultimately apoptosis.[2][4][5] Normal cells and microsatellite stable (MSS) cancer cells are less dependent on DHX9 for resolving these structures and are therefore less sensitive to ATX968.[2][3]
Q4: What is a good pharmacodynamic (PD) marker for confirming ATX968 target engagement in cells?
A4: A robust and specific PD marker for DHX9 inhibition by ATX968 is the induction of Alu-mediated circular RNAs (circRNAs), such as circBRIP1, circAKR1A1, and circDKC1.[3] The levels of these circRNAs can be quantified by RT-qPCR.
Q5: What is the recommended solvent for ATX968?
A5: ATX968 is soluble in DMSO.[1] For in vivo studies, specific formulations using PEG300, Tween-80, and saline or corn oil have been described.[1][6] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and cellular activity of ATX968.
Table 1: In Vitro Potency and Binding Affinity of ATX968 for DHX9
| Parameter | Value | Assay Type | Reference |
| IC50 | 8 nM | Helicase (Unwinding) Assay | [2] |
| Kd | 1.3 nM | Surface Plasmon Resonance (SPR) | [3] |
Table 2: Selectivity Profile of ATX968 Against Other Helicases
| Helicase Target | % Inhibition (at 10 µM ATX968) | Assay Type | Reference |
| DHX36 | No significant inhibition | Enzymatic Assay | [3] |
| SMARCA2 | No significant inhibition | Enzymatic Assay | [3] |
| WRN | No significant inhibition | Enzymatic Assay | [3] |
Table 3: Cellular Activity of ATX968
| Parameter | Cell Line Context | Value | Assay Type | Reference |
| circBRIP1 EC50 | Cellular Target Engagement | 0.054 µM | circRNA Induction | [1] |
| Proliferation IC50 | MSI-H/dMMR Colorectal Cancer | < 1 µM | Cell Viability | [2] |
| Proliferation IC50 | MSS/pMMR Colorectal Cancer | > 10 µM | Cell Viability | [2] |
Experimental Protocols
Detailed methodologies for key assays to assess the specificity and efficacy of ATX968 are provided below.
DHX9 Helicase (Unwinding) Assay
This fluorescence-based assay measures the ability of DHX9 to unwind a DNA/RNA hybrid substrate.
Materials:
-
Purified recombinant human DHX9 protein
-
Fluorescently labeled DNA/RNA substrate (e.g., Cy5 on one strand and a quencher on the complementary strand)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA
-
ATP solution
-
ATX968 (or other test compounds) serially diluted in DMSO
-
384-well, low-volume, black plates
Procedure:
-
Prepare serial dilutions of ATX968 in DMSO.
-
In a 384-well plate, add 100 nL of the ATX968 serial dilutions.
-
Add 10 µL of a solution containing DHX9 (final concentration ~2.5 nM) and the DNA/RNA substrate (final concentration ~12.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the unwinding reaction by adding 10 µL of ATP solution (final concentration ~5 µM) to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the unwinding of the substrate.
-
Calculate the rate of unwinding for each compound concentration and determine the IC50 value.
DHX9 ATPase Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
Materials:
-
Purified recombinant human DHX9 protein
-
Double-stranded RNA (dsRNA) substrate
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA
-
ATP solution
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
ATX968 (or other test compounds) serially diluted in DMSO
-
384-well, white plates
Procedure:
-
Prepare serial dilutions of ATX968 in DMSO.
-
In a 384-well plate, add 100 nL of the ATX968 serial dilutions.
-
Add 5 µL of a solution containing DHX9 (final concentration ~0.625 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing dsRNA (final concentration ~15 nM) and ATP (final concentration ~5 µM) in assay buffer.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Materials:
-
Cells of interest (e.g., MSI-H/dMMR and MSS/pMMR cancer cell lines)
-
ATX968
-
PBS and lysis buffer
-
Instrumentation for heating cell suspensions, protein quantification, and Western blotting
Procedure:
-
Treat cultured cells with various concentrations of ATX968 or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble DHX9 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Plot the amount of soluble DHX9 as a function of temperature for each ATX968 concentration. A shift in the melting curve to higher temperatures indicates stabilization of DHX9 by ATX968, confirming target engagement.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise in the helicase unwinding assay.
| Possible Cause | Solution |
| Substrate degradation | Use nuclease-free water and reagents. Add an RNase inhibitor to the assay buffer. |
| Impure enzyme preparation | Use highly purified DHX9. Contaminating nucleases can degrade the substrate. |
| Photobleaching of the fluorophore | Minimize exposure of the substrate and plates to light. Use a plate reader with appropriate filters and settings. |
| Non-specific binding of the inhibitor to the substrate | Test for inhibitor-induced fluorescence changes in the absence of the enzyme. Perform counter-screens with other helicases. |
Issue 2: High variability between replicate wells.
| Possible Cause | Solution |
| Inaccurate pipetting | Use calibrated pipettes and proper technique, especially with low volumes. Consider using automated liquid handlers for high-throughput screening. |
| Incomplete mixing | Ensure thorough mixing of reagents upon addition to the wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
| Inhibitor precipitation | Check the solubility of ATX968 in the final assay buffer. The DMSO concentration should typically be kept below 1%. If precipitation is observed, sonication or gentle warming may help, or the starting concentration may need to be lowered. |
Issue 3: No or low inhibitory activity of ATX968 observed.
| Possible Cause | Solution |
| Inactive enzyme | Verify the activity of the DHX9 enzyme preparation using a positive control inhibitor or by confirming its ATPase and unwinding activity in the absence of inhibitors. |
| Incorrect ATP concentration | The inhibitory effect of non-ATP competitive inhibitors can be influenced by the ATP concentration. Ensure the ATP concentration is appropriate for the assay and consistent across experiments. |
| Degraded inhibitor | Store ATX968 properly (as a powder at -20°C and in solution at -80°C). Prepare fresh dilutions for each experiment. |
Visualizations
The following diagrams illustrate key concepts related to DHX9 function and inhibition by ATX968.
Caption: Experimental workflow for validating the specificity of a DHX9 inhibitor.
Caption: Proposed mechanism of ATX968 in MSI-H/dMMR cancer cells.
Caption: A logical flowchart for troubleshooting common assay issues.
References
dealing with batch-to-batch variation of Dhx9-IN-11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DHX9 inhibitors, with a specific focus on handling potential batch-to-batch variation of compounds like DHX9-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why is it a therapeutic target?
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme essential for various cellular processes, including DNA replication, transcription, translation, and maintaining genomic stability.[1] It plays a critical role in resolving abnormal DNA and RNA structures like R-loops and G-quadruplexes.[2][3][4][5] In many cancers, DHX9 is overexpressed and contributes to tumor progression, making it an attractive target for therapeutic intervention.[1][2][6] Inhibition of DHX9 has shown promise, particularly in cancers with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[6][7]
Q2: What is DHX9-IN-1?
DHX9-IN-1 is a small molecule inhibitor of the ATP-dependent RNA helicase A (DHX9).[8] It exhibits anti-tumor activity and is used in research to study the effects of DHX9 inhibition on cancer cells and other biological systems.[8]
Q3: How should I store and handle DHX9-IN-1?
Proper storage is critical to maintain the stability and activity of the inhibitor. Refer to the table below for recommended storage conditions. Always refer to the supplier's datasheet for the most accurate information for your specific batch.
Q4: I am seeing inconsistent results between different experiments. Could this be due to batch-to-batch variation?
Yes, inconsistent results are a potential indicator of batch-to-batch variation. This can manifest as differences in potency (IC50/EC50), solubility, or even off-target effects. It is crucial to implement quality control measures for each new batch of inhibitor received.
Troubleshooting Guide: Dealing with Batch-to-Batch Variation
Inconsistent experimental outcomes when using a new lot of DHX9-IN-1 can be frustrating. This guide provides a systematic approach to identify and mitigate issues arising from potential batch-to-batch variability.
Issue 1: Reduced or No Potency in Cellular Assays
-
Question: My new batch of DHX9-IN-1 shows a significantly weaker effect (higher EC50) or no effect at all compared to the previous batch. What should I do?
-
Answer:
-
Confirm Identity and Purity: If possible, verify the identity and purity of the new batch using analytical methods like LC-MS or HPLC. Compare the results to the supplier's certificate of analysis (CoA).
-
Check Solubility: Ensure the compound is fully dissolved. Small molecules can have solubility issues, which may vary between batches.[] Follow the recommended solubilization protocol rigorously. Visually inspect the solution for any precipitate before use.
-
Perform a Dose-Response Curve: Always run a full dose-response curve with each new batch to determine its EC50/IC50 in your specific assay. Do not assume the potency is identical to the previous batch.[10]
-
Positive Control: Use a known positive control for DHX9 inhibition (if available) or a different well-characterized inhibitor targeting the same pathway to ensure the assay itself is performing correctly.
-
Storage Check: Confirm that the compound has been stored correctly (e.g., at -80°C or -20°C) as improper storage can lead to degradation.[8]
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
-
Question: The new batch of inhibitor is causing unexpected cell death or phenotypes at concentrations that were previously non-toxic. Why is this happening?
-
Answer:
-
Assess Purity: Impurities from the synthesis process can have their own biological activities, including cytotoxicity. Review the purity data on the CoA. A lower purity percentage compared to a previous batch could be the source of the problem.
-
Conduct a Cytotoxicity Assay: Run a simple cell viability assay (e.g., MTS or CellTiter-Glo) with the new batch across a wide concentration range on your specific cell line to establish its toxicity profile.
-
Rescue Experiments: To confirm that the observed phenotype is due to on-target DHX9 inhibition, a rescue experiment can be performed. This involves overexpressing a form of DHX9 that is resistant to the inhibitor, which should reverse the phenotype.[]
-
Issue 3: Poor Solubility
-
Question: The new batch of DHX9-IN-1 is difficult to dissolve or precipitates out of solution. How can I address this?
-
Answer:
-
Follow Supplier Protocol: Adhere strictly to the solubilization protocol provided by the supplier. For example, MedchemExpress provides specific instructions for preparing formulations with DMSO, PEG300, Tween-80, and saline or corn oil.[8]
-
Use of Heat or Sonication: Gentle warming or sonication can aid in dissolving compounds. However, be cautious as excessive heat can degrade the compound.
-
Fresh Preparations: Prepare stock solutions fresh and make working dilutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Quantitative Data Summary
The following tables summarize key quantitative information for DHX9-IN-1.
Table 1: Biological Activity of DHX9-IN-1
| Parameter | Value | Cell Line | Source |
|---|
| EC50 | 6.94 µM | In-cell assay |[8] |
Table 2: Storage Recommendations for DHX9-IN-1 Stock Solutions
| Storage Temperature | Recommended Duration | Source |
|---|---|---|
| -80°C | 6 months | [8] |
| -20°C | 1 month |[8] |
Experimental Protocols
Protocol 1: Solubilization of DHX9-IN-1 for In Vivo Use
This protocol is based on information provided by MedchemExpress and yields a clear solution.[8] Always prepare fresh before use.
Method 1 (Using PEG300, Tween-80, Saline):
-
Prepare a stock solution of DHX9-IN-1 in DMSO (e.g., 38.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Method 2 (Using Corn Oil): This method is not recommended for dosing periods longer than half a month.[8]
-
Prepare a stock solution of DHX9-IN-1 in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn oil and mix thoroughly.
Protocol 2: General Proliferation Assay to Assess Inhibitor Potency
This protocol provides a general workflow for determining the EC50 of a new batch of DHX9 inhibitor in a cancer cell line (e.g., HCT116).[7][11]
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the DHX9 inhibitor in culture medium. A common starting point is a 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualizations
Caption: Simplified signaling role of DHX9 in the nucleus.
Caption: Workflow for qualifying a new batch of DHX9 inhibitor.
Caption: Decision tree for troubleshooting inhibitor batch variation.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. aacrjournals.org [aacrjournals.org]
Dhx9-IN-11 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and use of Dhx9-IN-11.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months. For solutions in DMSO, it is recommended to store them at -80°C and use them within six months. Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the most accurate storage information.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is an inhibitor of the RNA helicase DHX9.[1][2] DHX9 is an ATP-dependent helicase that unwinds DNA and RNA and is involved in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. By inhibiting DHX9, this compound can be used to study the roles of this helicase in these processes, particularly in the context of cancer research.[3][4]
Q4: In which research areas is this compound commonly used?
A4: this compound is primarily used in cancer research.[1][2] DHX9 is overexpressed in several cancers, and its inhibition has been shown to affect cancer cell proliferation and survival.[5] It is a valuable tool for investigating the therapeutic potential of targeting DHX9 in various malignancies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | Improper storage temperature or solvent saturation. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Ensure the storage temperature is consistently maintained at -80°C. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. Verify the storage conditions and duration. |
| Low or no cellular activity | Incorrect dosage, poor cell permeability, or inactive compound. | Optimize the concentration of this compound based on its EC50 value (0.0838 μM in a cellular target engagement assay) and the specific cell line being used.[1][2] Ensure the compound has had sufficient time to penetrate the cells. If the issue persists, consider using a fresh vial of the inhibitor. |
| Unexpected off-target effects | High concentrations of the inhibitor or non-specific binding. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Include appropriate negative and positive controls in your experimental design. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 541.97 g/mol | [1] |
| Formula | C₂₃H₂₃ClF₃N₅O₃S | [1] |
| CAS Number | 2973402-91-2 | [1] |
| EC₅₀ (Cellular Target Engagement) | 0.0838 μM | [1][2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a suitable culture medium and incubate overnight.
-
The following day, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired treatment period.
-
-
Assessment of Cellular Phenotype:
-
Following treatment, assess the desired cellular outcome. This could include, but is not limited to:
-
Cell proliferation assays (e.g., MTS, WST-1).
-
Apoptosis assays (e.g., Annexin V staining, caspase activity).
-
Cell cycle analysis (e.g., flow cytometry).
-
Western blotting to analyze the expression of target proteins.
-
-
Note: This is a general guideline. The optimal conditions, including cell type, seeding density, inhibitor concentration, and incubation time, should be determined empirically for each specific experiment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DHX9 signaling pathways and the inhibitory effect of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
avoiding degradation of Dhx9-IN-11 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the degradation of Dhx9-IN-11 in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is typically shipped at room temperature within the continental US, though storage conditions may vary for other locations. For long-term storage, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific data for this compound stock solution stability is limited, general best practices for small molecule inhibitors and data from similar compounds suggest storing stock solutions at low temperatures. For a related compound, Dhx9-IN-4, the recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[2] It is advisable to follow a similar storage strategy for this compound to minimize degradation.
Q3: I observed precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the solution and/or use sonication.[2] Before use, ensure the solution is clear and homogenous. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: How should I prepare working solutions of this compound for my experiments?
A4: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use to ensure potency and avoid degradation.[2] For in vitro assays, while fresh preparation is also ideal, working solutions can often be stored for short periods if their stability has been validated. Always start by creating a high-concentration stock solution in a suitable solvent like DMSO.
Q5: What solvents are recommended for dissolving this compound?
A5: While the provided search results do not specify the solvent for this compound, similar compounds are often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For final working solutions, the DMSO stock is typically diluted in an aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a properly stored, frozen stock. Avoid leaving working solutions at room temperature or in the incubator for extended periods before use. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes after initial preparation to minimize freeze-thaw cycles. |
| Incorrect storage of stock solution. | Ensure stock solutions are stored at -80°C for long-term storage or -20°C for short-term storage, protected from light. |
| Precipitation of the compound. | Visually inspect the solution for any precipitate before use. If present, gently warm and/or sonicate to redissolve. |
Issue 2: Compound precipitation in aqueous buffer or media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | Decrease the final concentration of this compound in the working solution. |
| Insufficient mixing upon dilution. | When preparing the working solution, add the stock solution to the aqueous buffer/media dropwise while vortexing or stirring to ensure rapid and even dispersion. |
| Use of an inappropriate final solvent. | Consider the use of a solubilizing agent, such as Tween-80 or PEG300, in your final formulation for in vivo studies, if compatible with your experimental design.[2] |
Data Summary
Table 1: Recommended Storage Conditions for DHX9 Inhibitor Stock Solutions
| Compound | Storage Temperature | Duration | Citation |
| This compound | As per Certificate of Analysis | Not Specified | [1] |
| Dhx9-IN-4 | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration. Ensure thorough mixing at each dilution step.
-
Usage: Use the freshly prepared working solution immediately for your experiments to ensure optimal performance.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound degradation.
References
Navigating DHX9 Inhibition: A Technical Guide to Consistent Experimental Outcomes
Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DHX9 inhibitor, Dhx9-IN-11. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guide: Inconsistent this compound Results
Question 1: Why am I observing variable cell viability or cytotoxicity with this compound treatment across different cancer cell lines?
Possible Causes and Solutions:
-
Cell-Type Specific Dependencies: The impact of DHX9 inhibition can be highly dependent on the cellular context.[1] Tumors with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have shown a strong dependence on DHX9, making them more sensitive to its inhibition.[2][3]
-
Recommendation: Characterize the MSI and MMR status of your cell lines. We recommend including positive and negative control cell lines with known sensitivity to DHX9 inhibition in your experimental design.
-
-
Expression Levels of DHX9: Baseline expression of DHX9 can vary between cell lines, potentially influencing the effective dose of this compound.[3]
-
Recommendation: Perform baseline Western blotting or qPCR to quantify DHX9 protein or mRNA levels in your panel of cell lines. This will help correlate inhibitor sensitivity with DHX9 expression.
-
-
Underlying Genomic Instability: The degree of replication stress and reliance on DNA damage response (DDR) pathways can differ. Cells with higher intrinsic replication stress may be more susceptible to DHX9 inhibition.[2][4]
-
Recommendation: Assess baseline levels of DNA damage markers (e.g., γH2AX) and replication stress indicators in your cell lines.
-
Summary of Expected Cell Viability Outcomes:
| Cell Line Characteristic | Expected Sensitivity to this compound | Rationale |
| MSI-H/dMMR | High | Strong dependence on DHX9 for survival.[2][3] |
| High DHX9 Expression | Potentially High | Greater reliance on DHX9 activity.[3] |
| High Replication Stress | High | DHX9 inhibition exacerbates existing stress, leading to cell death.[2][4] |
| MSS/pMMR | Low | Less dependent on DHX9 for maintaining genomic stability.[2] |
Question 2: My results for R-loop accumulation following this compound treatment are inconsistent. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Antibody for DRIP-qPCR: The quality and specificity of the S9.6 antibody, commonly used to detect RNA:DNA hybrids, are critical.
-
Recommendation: Validate your S9.6 antibody lot for specificity and efficiency. Include appropriate positive and negative controls in your DRIP (DNA-RNA Immunoprecipitation) experiments.
-
-
Transcriptional Activity: R-loop formation is tightly linked to transcription. Variations in the transcriptional state of the cells can affect the baseline and induced levels of R-loops.[1][5]
-
Recommendation: Ensure consistent cell culture conditions (e.g., confluency, media) that can influence transcriptional activity. Serum starvation and restimulation can help synchronize cells but may also alter transcription profiles.
-
-
Timing of Measurement: The kinetics of R-loop formation and resolution can be dynamic.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for detecting maximum R-loop accumulation after this compound treatment.
-
-
Technical Variability in DRIP-qPCR: This technique is sensitive to variations in sonication, immunoprecipitation, and qPCR steps.
-
Recommendation: Standardize your DRIP protocol meticulously. Ensure consistent sonication to achieve the desired DNA fragment size. Include a mock IP (with IgG) to control for non-specific binding.
-
Question 3: I am not observing the expected increase in DNA damage markers (e.g., γH2AX) after this compound treatment. Why?
Possible Causes and Solutions:
-
Delayed Onset of DNA Damage: The accumulation of DNA double-strand breaks can be a downstream consequence of replication stress induced by R-loops and may not be immediately apparent.[4]
-
Recommendation: Conduct a time-course experiment, analyzing DNA damage markers at later time points (e.g., 24, 48, 72 hours) post-treatment.
-
-
Cell Cycle Arrest: DHX9 inhibition can lead to cell cycle arrest, which might mask the detection of DNA damage that occurs during active replication.[2]
-
Recommendation: Combine analysis of DNA damage with cell cycle profiling (e.g., by flow cytometry) to correlate the two events.
-
-
Insufficient Inhibition: The concentration of this compound may not be sufficient to induce a robust DNA damage response.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of the inhibitor for inducing DNA damage in your specific cell line.
-
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effects of this compound.
Signaling Pathways Affected by DHX9 Inhibition
DHX9 is a multifunctional protein involved in numerous cellular processes, including transcription, DNA replication, and the maintenance of genomic stability.[6][7] Its inhibition can trigger several downstream signaling pathways.
Caption: Key signaling pathways activated upon DHX9 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DHX9 inhibitors like this compound?
A1: DHX9 inhibitors function by interfering with the ATP-dependent helicase activity of the DHX9 protein.[8] This enzymatic activity is crucial for unwinding RNA and DNA duplexes, as well as more complex nucleic acid structures like R-loops.[6][9] By blocking this function, inhibitors like this compound lead to the accumulation of these structures, which in turn causes replication stress, DNA damage, and can trigger an immune response, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2][8]
Q2: Are there known off-target effects of DHX9 inhibitors that I should be aware of?
A2: While specific off-target effects for this compound would need to be empirically determined, it is important to consider that DHX9 is part of a large family of DExD/H-box helicases.[7] There is a potential for inhibitors to show some activity against other helicases with similar ATP-binding domains.
-
Recommendation: To confirm that the observed phenotype is due to DHX9 inhibition, it is best practice to complement inhibitor studies with genetic approaches, such as siRNA or shRNA-mediated knockdown of DHX9. A rescue experiment, where a resistant form of DHX9 is expressed in knockdown cells, can further validate the on-target effect.[10]
Q3: What is the role of DHX9 in the interferon response?
A3: DHX9 plays a role in suppressing the accumulation of double-stranded RNA (dsRNA) within the cytoplasm.[4][10] When DHX9 is inhibited or depleted, the resulting increase in dsRNA can be recognized by cellular sensors, leading to the activation of an innate immune response, including the production of type I interferons.[4][10] This "viral mimicry" can contribute to the anti-tumor effects of DHX9 inhibition. DHX9 has also been shown to interact with components of the NF-κB signaling pathway, which is involved in the inflammatory and antiviral response.[1][11]
Q4: Can this compound be used in in vivo studies?
A4: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which are not detailed in the provided context. However, a similar potent and selective DHX9 inhibitor, ATX968, has shown efficacy and good tolerability in in vivo xenograft models.[2]
-
Recommendation: If considering in vivo studies with this compound, it is crucial to first perform pharmacokinetic profiling to determine its bioavailability, half-life, and appropriate dosing regimen.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the inhibitor.
DNA-RNA Immunoprecipitation (DRIP) followed by qPCR
-
Genomic DNA Extraction: Gently extract genomic DNA from treated and control cells to preserve RNA:DNA hybrids.
-
Fragmentation: Fragment the DNA to an average size of 300-500 bp using restriction enzyme digestion or sonication.
-
Immunoprecipitation: Incubate the fragmented DNA with the S9.6 antibody or a control IgG overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and RNase H Treatment: Elute the DNA and treat half of the sample with RNase H to degrade the RNA in the hybrids, serving as a specificity control.
-
DNA Purification: Purify the DNA from both the RNase H-treated and untreated samples.
-
qPCR: Perform qPCR using primers specific to a gene region known to form R-loops (positive control) and a region that does not (negative control).
-
Analysis: Quantify the enrichment of RNA:DNA hybrids by comparing the qPCR signal from the S9.6 IP to the IgG control and normalizing to the input DNA. The signal should be significantly reduced in the RNase H-treated sample.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to DHX9 Inhibitors: Dhx9-IN-11 vs. ATX968 and Other Emerging Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of currently known small molecule inhibitors of DEAH-box helicase 9 (DHX9), a critical enzyme in DNA replication, transcription, and maintenance of genomic stability.[1][2] Its role in various cancers has made it a compelling target for therapeutic development.[1] This document focuses on a comparison between Dhx9-IN-11 and the more extensively characterized ATX968, with additional context from other identified DHX9 inhibitors.
Overview of DHX9 and its Role in Cancer
DHX9 is an ATP-dependent RNA/DNA helicase that unwinds double-stranded nucleic acids and resolves complex secondary structures like R-loops.[1][2] Dysregulation of DHX9 has been implicated in the progression of various cancers, often correlating with poor prognosis.[1] DHX9's functions are intertwined with several key cancer-related signaling pathways, including:
-
NF-κB Signaling: DHX9 can act as a transcriptional coactivator for NF-κB, promoting the expression of genes involved in inflammation, cell survival, and proliferation.[3]
-
p53 Signaling: Inhibition of DHX9 can induce p53-mediated apoptosis in cancer cells.
-
Wnt/β-catenin Signaling: DHX9 has been identified as a downstream target of the Wnt/β-catenin pathway, which is crucial for cell fate, proliferation, and differentiation.
The development of potent and selective DHX9 inhibitors, therefore, represents a promising avenue for targeted cancer therapy, particularly in tumors exhibiting high dependence on this helicase, such as those with microsatellite instability-high (MSI-H).[1]
Quantitative Comparison of DHX9 Inhibitors
Direct head-to-head comparative studies of all available DHX9 inhibitors under identical experimental conditions are not yet publicly available. The following table summarizes the existing quantitative data from various sources. It is crucial to interpret these values with caution as they are derived from different assays and experimental setups.
| Inhibitor | Target | Assay Type | Potency | Reference |
| This compound | DHX9 | Cellular Target Engagement | EC50: 0.0838 µM | [4] |
| ATX968 | DHX9 | Helicase Unwinding Assay | IC50: 8 nM | [1] |
| Surface Plasmon Resonance (SPR) | Kd: 1.3 nM | [1] | ||
| circBRIP1 Cellular Assay | EC50: 0.054 µM | [1] | ||
| Enoxacin | DHX9 (indirect) | Cell Proliferation (A549 cells) | IC50: 25.52 µg/ml | [5] |
Note: The potency values listed above are not directly comparable due to the different nature of the assays performed.
In-Depth Look at Key DHX9 Inhibitors
ATX968: A Potent and Selective Allosteric Inhibitor
ATX968 has emerged as a well-characterized, potent, and selective allosteric inhibitor of DHX9.[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in MSI-H colorectal cancer xenografts.[1]
Mechanism of Action: ATX968 binds to a pocket distinct from the ATP-binding site, leading to the inhibition of DHX9's helicase activity.[6] This allosteric inhibition mechanism contributes to its selectivity.
Preclinical Efficacy: In vivo studies have shown that oral administration of ATX968 leads to robust and durable tumor regression in MSI-H xenograft models.[1][7]
This compound: An Emerging Inhibitor
Information on this compound is currently limited in the public domain. The available data indicates its ability to engage DHX9 within a cellular context with an EC50 in the sub-micromolar range.[4] Further studies are required to elucidate its biochemical potency, mechanism of action, and preclinical efficacy.
Enoxacin: An Antibiotic with Indirect DHX9 Inhibitory Activity
Enoxacin, a fluoroquinolone antibiotic, has been shown to inhibit the proliferation of lung cancer cells by downregulating DHX9 expression.[5] Its mechanism is indirect, and its potency as a direct DHX9 inhibitor has not been biochemically determined. The reported IC50 value reflects its effect on cell viability rather than direct enzymatic inhibition.[5]
Experimental Methodologies
Detailed experimental protocols are crucial for the evaluation and comparison of enzyme inhibitors. Below are the methodologies for key assays used in the characterization of ATX968.
DHX9 Helicase Unwinding Assay
This biochemical assay measures the ability of an inhibitor to block the unwinding of a double-stranded RNA substrate by DHX9.
-
Substrate Preparation: A fluorophore (e.g., FAM) and a quencher (e.g., Iowa Black FQ) labeled RNA duplex is prepared. In its double-stranded form, the quencher suppresses the fluorophore's signal.
-
Reaction Mixture: Recombinant human DHX9 protein is incubated with the inhibitor at various concentrations in a reaction buffer containing ATP.
-
Initiation and Measurement: The unwinding reaction is initiated by the addition of the RNA substrate. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.
-
Immobilization: Recombinant human DHX9 protein is immobilized on a sensor chip.
-
Binding: A series of inhibitor concentrations are flowed over the sensor chip. The binding of the inhibitor to DHX9 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the inhibitor from DHX9.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Cellular Target Engagement Assay (circBRIP1)
This assay measures the ability of an inhibitor to modulate the levels of a specific circular RNA (circBRIP1), which is known to be regulated by DHX9 activity.
-
Cell Culture and Treatment: Cancer cells (e.g., MSI-H colorectal cancer cell lines) are treated with the inhibitor at various concentrations for a defined period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using reverse transcriptase.
-
Quantitative PCR (qPCR): The levels of circBRIP1 and a housekeeping gene are quantified by qPCR using specific primers.
-
Data Analysis: The relative expression of circBRIP1 is normalized to the housekeeping gene. The EC50 value is determined by plotting the relative circBRIP1 levels against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing DHX9 in Cancer and Inhibitor Evaluation
DHX9 Signaling Pathways in Cancer
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
A Head-to-Head Battle: DHX9 Inhibition by Dhx9-IN-11 Versus siRNA Knockdown
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology and virology due to its critical roles in DNA replication, transcription, and the maintenance of genomic stability.[1][2][3][4] Dysregulation of DHX9 activity is implicated in various cancers, making its inhibition a promising strategy for therapeutic intervention.[1][5] This guide provides an objective comparison of two primary methods for targeting DHX9: the small-molecule inhibitor Dhx9-IN-11 and siRNA-mediated knockdown. This comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Approaches
This compound , a potent and selective RNA helicase DHX9 inhibitor, functions by directly interfering with the enzymatic activity of the DHX9 protein.[6][7] Specifically, it has been shown to have an EC50 of 0.0838 μM in cellular target engagement assays.[6] Another well-characterized and likely related DHX9 inhibitor, ATX968, acts as an allosteric inhibitor, binding to a pocket distinct from the ATP binding site to impede the helicase's unwinding function.[8] This targeted inhibition of DHX9's enzymatic activity leads to the accumulation of unresolved RNA/DNA hybrids (R-loops) and other secondary structures, ultimately triggering replication stress, cell cycle arrest, and apoptosis in susceptible cancer cells.[1][9]
siRNA knockdown , on the other hand, operates at the genetic level. Small interfering RNAs (siRNAs) are designed to specifically target the mRNA transcript of the DHX9 gene. This leads to the degradation of the mRNA, thereby preventing the translation of the DHX9 protein. The resulting depletion of the DHX9 protein phenocopies the effects of chemical inhibition, including increased R-loop formation, DNA damage, and subsequent cell death.[9][10][11]
Performance Comparison: Quantitative Insights
Experimental data from studies directly comparing the effects of a potent DHX9 inhibitor (ATX968, a proxy for this compound) and siRNA knockdown in cancer cell lines reveal comparable efficacy in key cellular processes.
| Parameter | DHX9 Inhibitor (ATX968) | siRNA Knockdown of DHX9 | Cell Line | Reference |
| Proliferation Inhibition (Colony Formation) | Significant reduction in colony formation | Significant reduction in colony formation | HCT116 (MSI-H/dMMR Colorectal Cancer) | [9] |
| Induction of Apoptosis | Increased apoptosis | Increased apoptosis | HCT116 (MSI-H/dMMR Colorectal Cancer) | [9] |
| Cell Cycle Arrest | G2/M arrest | G2/M arrest | HCT116 (MSI-H/dMMR Colorectal Cancer) | [12] |
| R-loop Accumulation | Increased R-loop formation | Increased R-loop formation | SCLC cell lines | [10] |
| DNA Damage (γH2AX foci) | Increased γH2AX foci | Increased γH2AX foci | HeLa cells | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
siRNA Transfection for DHX9 Knockdown
Objective: To decrease the expression of DHX9 protein in cultured cells.
Materials:
-
DHX9-specific siRNA oligonucleotides and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., HCT116, HeLa)
-
6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 3 nM of siRNA into 100 µL of Opti-MEM medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-Lipofectamine complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental requirements.
-
Validation of Knockdown: Harvest cells and assess DHX9 protein levels by Western blotting or mRNA levels by RT-qPCR to confirm successful knockdown.[14][15][16]
DHX9 Inhibition using this compound (or a related inhibitor like ATX968)
Objective: To inhibit the enzymatic activity of DHX9 in cultured cells.
Materials:
-
This compound or ATX968
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mammalian cell line of interest
-
96-well or 6-well plates
-
Standard cell culture reagents and equipment
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the DHX9 inhibitor in DMSO. For example, a 10 mM stock. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate plates at a desired density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of the inhibitor by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., ranging from nM to µM).
-
Include a DMSO-only control at the same final concentration as the highest inhibitor concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or DMSO control.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
Downstream Analysis: Proceed with the desired cellular assays, such as proliferation, apoptosis, or cell cycle analysis.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental approaches, the following diagrams illustrate key concepts.
Caption: Mechanism of DHX9 inhibition and its downstream cellular consequences.
Caption: A generalized experimental workflow for comparing DHX9 inhibition methods.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown are effective tools for inhibiting DHX9 function and studying its downstream consequences. The choice between the two will largely depend on the specific experimental goals.
-
This compound offers the advantage of temporal control, allowing for acute inhibition of DHX9's enzymatic activity. This is particularly useful for studying the immediate effects of DHX9 inhibition and for in vivo studies where drug delivery is more feasible than siRNA delivery.[17] Small molecule inhibitors are also generally more scalable for high-throughput screening applications.
-
siRNA knockdown provides a highly specific method for reducing the total cellular pool of the DHX9 protein. This approach is ideal for validating the on-target effects of a small molecule inhibitor and for experiments where complete protein depletion is desired to study long-term effects.
References
- 1. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. DepMap - Broad Institute [depmap.org]
- 4. uniprot.org [uniprot.org]
- 5. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Validating Dhx9-IN-11 Specificity: A Comparative Guide to Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective small-molecule inhibitors is a cornerstone of modern therapeutic strategy. Dhx9-IN-11, an inhibitor targeting the DExH-box helicase 9 (DHX9), represents a promising tool for investigating the roles of this multifaceted enzyme in disease and as a potential therapeutic agent. DHX9 is a crucial enzyme involved in nearly all aspects of nucleic acid metabolism, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its dysregulation is linked to various cancers and viral infections, making it a compelling drug target.[3][4]
Comparative Analysis of DHX9 Inhibitors
A critical first step is to understand the landscape of available tools. This compound is one of several known inhibitors of DHX9. Comparing its potency with other compounds provides context for its potential utility.
| Table 1: Comparison of DHX9 Small-Molecule Inhibitors | |
| Compound | Reported Potency (IC50/EC50) |
| This compound | EC50: 0.0838 µM (Cellular Target Engagement) |
| ATX968 | EC50: 0.054 µM (circBRIP1 Assay)[5] |
| Dhx9-IN-1 | Data not publicly available |
| Dhx9-IN-5 | IC50: 4.3 nM |
Potency values are context-dependent and can vary based on the assay format. Data compiled from commercial suppliers and public literature.
Genetic Approaches for Target Validation
Genetic methods provide the gold standard for validating inhibitor specificity by directly manipulating the levels of the target protein. The central principle is that the biological effect of a specific inhibitor should be mirrored by the genetic depletion of its target and nullified in cells lacking the target.
siRNA/shRNA-Mediated Knockdown
This technique uses small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to temporarily reduce the expression of the target protein, DHX9.
-
Principle : If this compound is specific, its phenotypic effects (e.g., reduced cell proliferation, induction of apoptosis) should be phenocopied by siRNA-mediated knockdown of DHX9. Furthermore, cells with reduced DHX9 levels should exhibit diminished sensitivity to this compound, as the primary target is already depleted.[6]
-
Advantages : Rapid, transient, and technically straightforward. Allows for dose-dependent knockdown.
-
Limitations : Knockdown is often incomplete, and off-target effects of the siRNA itself must be controlled for using multiple, non-overlapping siRNA sequences and non-targeting controls.[7]
CRISPR/Cas9-Mediated Knockout
This powerful gene-editing tool allows for the permanent and complete removal of the target gene.
-
Principle : If this compound acts specifically through DHX9, then cells in which the DHX9 gene has been knocked out should be completely resistant to the inhibitor's effects.[8]
-
Advantages : Provides a true null background for the target protein, offering the clearest assessment of on-target dependency.
-
Limitations : Can be lethal if the target gene is essential for cell viability. The process of generating and validating clonal knockout cell lines is time-consuming.[9]
Rescue Experiments
Rescue experiments are a crucial control to confirm that the observed effects are specifically due to the loss of the target protein's function.
-
Principle : After genetic knockdown or knockout of endogenous DHX9, the phenotype is "rescued" by re-introducing a version of the DHX9 protein. A successful rescue, where inhibitor sensitivity is restored, confirms the phenotype is linked to DHX9. Using a catalytically inactive mutant (e.g., DHX9 K417R) that fails to rescue the phenotype can further prove that the inhibitor's effect is dependent on DHX9's enzymatic activity.[10][11]
-
Advantages : Provides definitive proof of on-target action and can dissect the importance of specific protein functions (e.g., catalytic activity).
-
Limitations : Requires generating expression vectors and can be complicated by overexpression artifacts.
| Table 2: Expected Outcomes of Genetic Validation for a Specific DHX9 Inhibitor | |||
| Experimental Condition | Phenotype with this compound | Rationale for Specificity | Rationale for Non-Specificity |
| Wild-Type Cells | Effect Observed (e.g., ↓ Proliferation) | Baseline activity of the inhibitor. | Effect could be on- or off-target. |
| DHX9 Knockdown (siRNA) | Effect is Reduced/Abrogated | The inhibitor's primary target is less abundant, diminishing the effect. | Effect persists, indicating the inhibitor acts on other targets. |
| DHX9 Knockout (CRISPR) | Effect is Abrogated | The inhibitor's target is absent, rendering the compound inert. | Effect persists, confirming off-target mechanism. |
| Knockout + Wild-Type DHX9 Rescue | Effect is Restored | Re-introducing the target restores sensitivity to the inhibitor. | Effect is not restored, suggesting a complex mechanism. |
| Knockout + Catalytic-Dead DHX9 Rescue | Effect is Not Restored | The inhibitor's action depends on the enzymatic function of DHX9. | Effect is restored, indicating the inhibitor's effect is independent of DHX9's catalytic activity. |
Visualizing the Validation Workflow and DHX9 Function
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and laboratory conditions.
Protocol 1: siRNA-Mediated Knockdown of DHX9
-
Cell Seeding : Seed cells (e.g., HCT116, U2OS) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection (typically 2 x 10^5 cells/well).[12]
-
siRNA Preparation : For each well, prepare two separate tubes:
-
Solution A : Dilute 20-80 pmol of DHX9-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).[12] Use at least two independent siRNAs targeting different regions of the DHX9 transcript to control for off-target effects.
-
Solution B : Dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
-
Transfection Complex Formation : Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-30 minutes.
-
Transfection : Add 0.8 mL of serum-free medium to the transfection complex mixture. Aspirate the growth medium from the cells, wash once with PBS, and add the 1 mL final transfection mixture to the well.
-
Incubation and Analysis : Incubate cells for 48-72 hours.
-
Harvest a subset of cells to confirm DHX9 protein knockdown via Western Blot.
-
Treat the remaining cells with a dose range of this compound and assess the relevant phenotype (e.g., cell viability) after an additional 24-72 hours.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of DHX9
-
sgRNA Design : Design two or more single guide RNAs (sgRNAs) targeting an early, conserved exon of the DHX9 gene. Use design tools to minimize off-target scores.[13]
-
Vector Cloning : Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector containing Cas9 and a selection marker like puromycin).[14]
-
Transduction/Transfection : Deliver the CRISPR/Cas9 machinery into the target cells. For difficult-to-transfect cells, lentiviral transduction is recommended.
-
Selection : 48 hours post-transduction, apply selection pressure (e.g., puromycin) to eliminate non-transduced cells.
-
Monoclonal Isolation : After selection, dilute the surviving cells to a single cell per well in a 96-well plate to generate clonal populations.
-
Clone Validation : Expand the clones and screen for DHX9 knockout.
-
Genomic DNA : Extract genomic DNA and perform PCR followed by Sanger sequencing or next-generation sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[14]
-
Protein : Confirm the complete absence of DHX9 protein expression via Western Blot.
-
-
Phenotypic Analysis : Use the validated knockout clones (and wild-type controls) in proliferation or survival assays with this compound to confirm resistance.
Protocol 3: Western Blot for DHX9 Expression
-
Cell Lysis : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with a primary antibody against DHX9 overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cell Proliferation/Viability Assay
-
Cell Seeding : Seed wild-type, DHX9 knockdown, and DHX9 knockout cells into 96-well plates at an appropriate density.
-
Inhibitor Treatment : After 24 hours, treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO).
-
Incubation : Incubate the cells for 72 hours.
-
Viability Measurement : Measure cell viability using a reagent such as CellTiter-Glo® (luminescence), PrestoBlue™ (fluorescence), or MTT (colorimetric).
-
Data Analysis : Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 or EC50 values for each cell line to determine changes in sensitivity to the inhibitor.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Comparative Efficacy of DHX9 Inhibition in Cancer Cell Lines: A Guide for Researchers
A Note on Nomenclature: The compound of primary focus in this guide is ATX968, a potent and selective inhibitor of the DEAH-box helicase 9 (DHX9). While the initial query referenced "Dhx9-IN-11," publicly available scientific literature extensively documents the activities of ATX968, which is also known by the synonym DHX9-IN-2. It is presumed that "this compound" may be an alternative or internal designation for a similar DHX9 inhibitor. This guide will therefore concentrate on the well-characterized effects of ATX968 and provide comparative data where available.
Introduction to DHX9 Inhibition
DEAH-box helicase 9 (DHX9) is a multifunctional enzyme integral to various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression has been noted in several cancer types, correlating with poor prognosis and making it an attractive therapeutic target.[2] Inhibition of DHX9 has been shown to be particularly effective in cancer cells with specific genetic backgrounds, such as those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[1][2] The therapeutic strategy hinges on exploiting the dependency of these cancer cells on DHX9 for survival.
This guide provides a comparative overview of the effects of DHX9 inhibition across different cancer cell lines, with a focus on the selective inhibitor ATX968. We will also briefly discuss another reported DHX9 inhibitor, enoxacin, to provide a broader context.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors, such as ATX968, function by impeding the helicase activity of the DHX9 protein.[3] This disruption of DHX9's function leads to an accumulation of RNA/DNA hybrids (R-loops) and other secondary DNA structures.[2][4] In cancer cells, particularly those with deficient DNA repair mechanisms, this accumulation triggers a cascade of events including:
-
Replication Stress: The unresolved R-loops interfere with DNA replication forks, causing them to stall and collapse.[2][4]
-
DNA Damage: The stalled replication forks lead to DNA double-strand breaks.[2][4]
-
Cell Cycle Arrest: The cellular DNA damage response is activated, leading to a halt in the cell cycle to allow for repair.[2]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death (apoptosis).[2][4]
This selective induction of apoptosis in cancer cells with deficient mismatch repair highlights the potential for a targeted therapeutic approach with a favorable therapeutic window.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative effects of DHX9 inhibitors are most pronounced in cancer cell lines with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H).
ATX968: A Selective DHX9 Inhibitor
ATX968 has demonstrated potent and selective anti-proliferative activity against MSI-H colorectal cancer cell lines, while having a significantly lesser effect on microsatellite stable (MSS) colorectal cancer cell lines.
| Cell Line | Cancer Type | MSI Status | Proliferation IC50 (µM) of ATX968 | Reference |
| Sensitive Lines | ||||
| HCT116 | Colorectal | MSI-H | < 1 | [5] |
| LS411N | Colorectal | MSI-H | < 1 | [5] |
| RKO | Colorectal | MSI-H | < 1 | [5] |
| Resistant Lines | ||||
| HT29 | Colorectal | MSS | > 10 | [5] |
| SW480 | Colorectal | MSS | > 10 | [5] |
| NCI-H747 | Colorectal | MSS | > 10 | [5] |
Table 1: Anti-proliferative activity of ATX968 in colorectal cancer cell lines. [5]
Enoxacin: An Antibiotic with Reported DHX9 Inhibitory Activity
Enoxacin, an antibiotic, has been reported to inhibit DHX9 and suppress the proliferation of non-small cell lung cancer (NSCLC) cells. However, its potency appears to be lower than that of ATX968.
| Cell Line | Cancer Type | Proliferation IC50 (µg/mL) of Enoxacin | Reference |
| A549 | NSCLC | 25.52 | [6] |
| NC-shRNA-A549 (Control) | NSCLC | 28.66 | [6] |
| DHX9-shRNA-A549 | NSCLC | 49.04 | [6] |
Table 2: Anti-proliferative activity of enoxacin in a lung cancer cell line. [6] The increased IC50 in DHX9 knockdown cells suggests that the anti-proliferative effect of enoxacin is at least partially dependent on the presence of DHX9.
Experimental Protocols
This section outlines the key experimental methodologies used to assess the efficacy of DHX9 inhibitors.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the DHX9 inhibitor or vehicle control for 24-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, viability dye negative), late apoptotic/necrotic (Annexin V positive, viability dye positive), and live cells.
Target Engagement Assay (circBRIP1 qPCR)
The induction of circular RNA (circRNA), specifically circBRIP1, has been identified as a robust pharmacodynamic biomarker for DHX9 inhibition.[7]
-
Cell Treatment: Treat cells with the DHX9 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR (qPCR) using primers specific for the backspliced junction of circBRIP1 and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of circBRIP1 using the delta-delta Ct method.
Conclusion
The available data strongly support the development of DHX9 inhibitors as a promising therapeutic strategy for cancers with deficient mismatch repair. The selective inhibitor ATX968 demonstrates significant potency and selectivity for MSI-H cancer cell lines, inducing replication stress, DNA damage, and ultimately apoptosis. The identification of circBRIP1 as a pharmacodynamic biomarker provides a valuable tool for monitoring target engagement in preclinical and clinical studies. While other compounds like enoxacin have been reported to inhibit DHX9, more potent and selective inhibitors like ATX968 are leading the way in validating DHX9 as a tractable and compelling target in oncology. Further research is warranted to explore the full potential of DHX9 inhibition in various cancer contexts and in combination with other therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validate User [aacrjournals.org]
- 6. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of DHX9 Inhibitors: Dhx9-IN-11 and Dhx9-IN-9
A Detailed Examination of Potency and Cellular Activity for Researchers and Drug Development Professionals
In the rapidly evolving landscape of oncology and virology, the DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target. Its critical roles in DNA replication, transcription, and the maintenance of genomic stability have made it a focal point for the development of novel inhibitors. Among the emerging small molecule inhibitors, Dhx9-IN-11 and Dhx9-IN-9, developed by Accent Therapeutics, have garnered significant interest. This guide provides a comprehensive comparative analysis of these two compounds, presenting available quantitative data, detailed experimental methodologies, and visualizations of their mechanism of action to aid researchers and drug development professionals in their scientific endeavors.
Performance and Activity Comparison
This compound and Dhx9-IN-9 are potent inhibitors of DHX9, demonstrating significant activity in cellular assays. The primary available metric for comparison is the half-maximal effective concentration (EC50) in a cellular target engagement assay. This assay measures the compounds' ability to inhibit DHX9 within a cellular context, likely by quantifying the accumulation of a downstream biomarker such as circular RNA (circBRIP1), which is known to be regulated by DHX9 activity.
| Compound | Cellular Target Engagement EC50 (µM) |
| This compound (Compound 469) | 0.0838[1] |
| Dhx9-IN-9 (Compound 509) | 0.0177[2] |
Note: Data is sourced from commercially available information, which in turn cites patent application WO2023154519A1. The compound numbers in parentheses correspond to the example numbers within the patent.
Based on this data, Dhx9-IN-9 demonstrates approximately 4.7-fold greater potency than this compound in the cellular target engagement assay. Further detailed biochemical and cellular profiling from the source patent would be required for a more comprehensive comparison of their inhibitory activities, including their effects on DHX9's helicase and ATPase functions, as well as their selectivity profiles.
Mechanism of Action: DHX9 Inhibition
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, playing a crucial role in resolving R-loops and processing circular RNAs.[3] Inhibition of DHX9's enzymatic activity is expected to disrupt these processes, leading to an accumulation of unresolved nucleic acid structures. This can trigger cellular stress, cell cycle arrest, and apoptosis, particularly in cancer cells that are highly dependent on DHX9 for survival.
Caption: Simplified signaling pathway of DHX9 inhibition.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize DHX9 inhibitors, based on publicly available information. The specific parameters for the characterization of this compound and Dhx9-IN-9 would be detailed within the cited patent.
DHX9 Cellular Target Engagement Assay (circBRIP1 Induction)
This assay quantifies the intracellular activity of DHX9 inhibitors by measuring the accumulation of a specific circular RNA, circBRIP1, a known biomarker of DHX9 inhibition.[4][5]
Experimental Workflow:
Caption: Workflow for the circBRIP1 cellular target engagement assay.
Methodology:
-
Cell Culture: Human colorectal carcinoma cells (e.g., HCT116) are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the DHX9 inhibitor (this compound or Dhx9-IN-9) or vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for changes in gene expression.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The relative expression of circBRIP1 is quantified by qPCR using primers specific for the back-splice junction of circBRIP1. A housekeeping gene (e.g., GAPDH) is used for normalization. The reaction typically includes a SYBR Green-based detection method.[6]
-
Data Analysis: The change in circBRIP1 levels relative to the vehicle control is calculated using the ΔΔCt method. The EC50 value is determined by plotting the percentage of circBRIP1 induction against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
DHX9 ATPase Activity Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of purified DHX9 enzyme, which is essential for its helicase function.
Experimental Workflow:
Caption: Workflow for the DHX9 ATPase activity assay.
Methodology:
-
Reaction Components: The assay is typically performed in a 384-well plate containing purified recombinant human DHX9 protein, a suitable RNA substrate (e.g., poly(I:C) or a specific RNA oligonucleotide), and the test inhibitor at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for ATP hydrolysis.
-
ADP Detection: The amount of ADP produced is quantified using a commercially available detection kit, such as the ADP-Glo™ Kinase Assay (Promega). This involves a two-step process: first, stopping the enzymatic reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DHX9 Helicase Activity Assay
This assay directly measures the unwinding of a double-stranded nucleic acid substrate by DHX9, providing a functional readout of its enzymatic activity.
Methodology:
-
Substrate Preparation: A fluorescently labeled, double-stranded RNA or DNA substrate is prepared. Typically, one strand is labeled with a fluorophore and the other with a quencher. When the substrate is double-stranded, the proximity of the quencher suppresses the fluorescence.
-
Reaction Mixture: Purified DHX9 enzyme, the test inhibitor, and the labeled substrate are combined in a reaction buffer.
-
Reaction Initiation and Monitoring: The unwinding reaction is initiated by the addition of ATP. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction (increase in fluorescence over time) is calculated. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.
Conclusion
This compound and Dhx9-IN-9 are valuable tool compounds for investigating the biological functions of DHX9 and for the development of novel therapeutics. Based on the available cellular target engagement data, Dhx9-IN-9 is the more potent of the two inhibitors. The provided experimental protocols offer a foundation for researchers to further characterize these and other DHX9 inhibitors. A thorough analysis of the data within the cited patent (WO2023154519A1) is recommended to gain a more complete understanding of the comparative profiles of these molecules. The continued exploration of DHX9 inhibitors holds significant promise for advancing the treatment of cancer and other diseases where DHX9 plays a critical role.
References
- 1. Standard509Disclosure [abarequireddisclosures.org]
- 2. researchgate.net [researchgate.net]
- 3. Accent Therapeutics describes DHX9 inhibitors for cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DHX9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
A Researcher's Guide to Validating On-Target Effects of DHX9 Inhibitors: A Comparative Analysis Featuring Dhx9-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of novel DExH-Box Helicase 9 (DHX9) inhibitors, using the hypothetical compound Dhx9-IN-11 as an exemplar. DHX9 is a critical enzyme involved in numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its role in resolving R-loops and other complex nucleic acid structures makes it a compelling therapeutic target, particularly in cancers with deficiencies in DNA damage repair pathways, such as microsatellite instable-high (MSI-H) tumors.[3][4][5]
This document outlines a multi-tiered validation strategy, comparing the performance of this compound against both a known potent inhibitor, ATX968, and genetic knockdown (siRNA) as a benchmark for on-target cellular effects.
I. Biochemical Validation: Direct Target Engagement and Enzymatic Inhibition
The initial step in validating a new inhibitor is to confirm its direct interaction with the target protein and its ability to inhibit the protein's enzymatic functions. Key biochemical assays include measuring helicase and ATPase activity, as well as direct binding kinetics.[6][7]
Comparative Biochemical Data
The following table summarizes hypothetical performance data for this compound compared to the reference inhibitor ATX968.
| Assay Type | Parameter | This compound | ATX968 (Reference) | Rationale |
| Helicase Activity Assay | IC₅₀ (nM) | 15 | 21 | Measures the concentration required to inhibit 50% of DHX9's unwinding activity.[3][8] |
| ATPase Activity Assay | EC₅₀ (nM) | 45 | 54 | Measures the concentration for 50% inhibition of ATP hydrolysis, the energy source for helicase function.[8][9] |
| Surface Plasmon Resonance (SPR) | KD (nM) | 35 | 40 | Quantifies the binding affinity between the inhibitor and the DHX9 protein.[3] |
| Surface Plasmon Resonance (SPR) | Residence Time (s) | 6.0 | 5.4 | Measures how long the inhibitor remains bound to the target; a key predictor of cellular potency.[8] |
Experimental Workflow: Biochemical Assays
Caption: Workflow for biochemical validation of DHX9 inhibitors.
Protocol: DHX9 Helicase Activity Assay
This protocol is adapted from methodologies used for characterizing known DHX9 inhibitors.[3]
-
Plate Preparation: Serially dilute this compound in DMSO. Stamp 100 nL of the dilutions into a 384-well, non-binding black plate. Include controls for no inhibition (DMSO only) and maximum inhibition (a known inhibitor at >10x IC₅₀).
-
Enzyme Addition: Add purified recombinant DHX9 protein (final concentration ~2.5 nM) in assay buffer (40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA) to the plate. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of a fluorescently-quenched double-stranded RNA substrate (final concentration ~12.5 nM) and ATP (final concentration ~5 µM).
-
Data Acquisition: Immediately begin kinetic reading on a plate reader (e.g., EnVision), monitoring the increase in fluorescence as the substrate is unwound. Collect data every 60 seconds for 30 minutes.
-
Analysis: Calculate the initial velocity (slope) of the reaction. Normalize the data to controls and perform a four-parameter logistic fit to determine the IC₅₀ value.
II. Cellular Validation: On-Target Activity and Phenotypic Consequences
Confirming that an inhibitor's effects in a cellular context are due to DHX9 inhibition is crucial. This involves measuring a specific biomarker of target engagement and comparing the inhibitor's phenotype to that of genetic knockdown.
Cellular Target Engagement: circBRIP1 Induction
DHX9 is known to unwind RNA secondary structures formed by inverted repeat Alu elements.[10] Its inhibition leads to the accumulation of specific Alu-mediated circular RNAs (circRNAs), such as circBRIP1, which serves as a robust and specific pharmacodynamic biomarker for on-target DHX9 inhibition in cells.[3][11]
Comparative Cellular Data
The following tables compare the cellular effects of this compound with genetic knockdown (siRNA) in MSI-H colorectal cancer cell lines (e.g., HCT116), which are known to be dependent on DHX9.[3][4]
Table 2.1: On-Target Cellular Engagement
| Assay Type | Parameter | This compound | ATX968 (Reference) | Rationale |
| circBRIP1 Induction | EC₅₀ (nM) | 110 | 101 | Measures the potency of inducing the on-target biomarker in a cellular context.[3] |
Table 2.2: Anti-Proliferative Effects
| Treatment | Assay Type | Result (vs. Control) | Rationale |
| This compound | Colony Formation (14 days) | 85% Inhibition | Demonstrates the inhibitor's ability to suppress cancer cell proliferation, a key therapeutic goal.[3][12] |
| DHX9 siRNA | Colony Formation (14 days) | 90% Inhibition | Provides a benchmark for the maximal on-target anti-proliferative effect.[3][12] |
Protocol: Cellular circBRIP1 Target Engagement Assay
-
Cell Culture: Plate HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative PCR using specific primers for circBRIP1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the change in circBRIP1 levels relative to the housekeeping gene and normalize to the vehicle-treated control. Determine the EC₅₀ from the dose-response curve.[3]
Cellular Consequences of DHX9 Inhibition
Caption: Downstream cellular effects of DHX9 inhibition.
III. DHX9 Signaling and Role in Genomic Stability
DHX9 plays a pivotal role at the intersection of transcription and DNA replication. It resolves RNA:DNA hybrids (R-loops) that can form during transcription, preventing collisions with the replication machinery that lead to DNA damage and genomic instability.[2][13] In cancer cells with deficient DNA mismatch repair (dMMR), such as MSI-H tumors, the reliance on DHX9 to manage this replication stress is heightened, creating a therapeutic vulnerability.[3][4]
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accenttx.com [accenttx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accenttx.com [accenttx.com]
- 11. DHX9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. watermark02.silverchair.com [watermark02.silverchair.com]
- 13. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
DHX9 Inhibition: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
The DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology due to its critical roles in maintaining genomic stability, transcription, and DNA replication.[1][2] Its overexpression in numerous cancers, including colorectal, lung, liver, and breast cancer, is often associated with poor prognosis.[3][4] This guide provides a comparative analysis of the efficacy of DHX9 inhibition in various cancer types, supported by experimental data and detailed methodologies. While the specific inhibitor "Dhx9-IN-11" was not identified in the reviewed literature, this guide focuses on well-characterized potent and selective DHX9 inhibitors such as ATX968 and STM11315.
Mechanism of Action of DHX9 Inhibitors
DHX9 is an ATP-dependent RNA helicase that unwinds RNA and RNA-DNA hybrid structures.[5] Inhibition of DHX9's enzymatic activity disrupts these crucial cellular processes, leading to increased replication stress, R-loop accumulation, and DNA damage.[6][7][8] This ultimately triggers cell-cycle arrest and apoptosis, particularly in cancer cells with pre-existing deficiencies in DNA damage repair (DDR) pathways.[6]
Below is a diagram illustrating the proposed signaling pathway affected by DHX9 inhibition.
Caption: Signaling pathway affected by DHX9 inhibition.
Efficacy in Different Cancer Types
The anti-proliferative activity of DHX9 inhibitors shows a strong correlation with specific molecular characteristics of cancer cells, particularly those with deficient mismatch repair (dMMR) or loss-of-function mutations in DNA damage repair genes like BRCA1 and BRCA2.[3][6]
Colorectal Cancer (CRC)
DHX9 inhibition has demonstrated significant efficacy in microsatellite instable-high (MSI-H) colorectal cancers, which are characterized by deficient mismatch repair (dMMR).[3][9]
| Inhibitor | Cell Line | Molecular Profile | In Vitro Potency (IC50/EC50) | In Vivo Efficacy | Reference |
| ATX968 | MSI-H/dMMR CRC cell lines | MSI-H/dMMR | Potent anti-proliferative activity | Robust and durable tumor growth inhibition or regression in xenograft models | [3][9] |
| ATX968 | MSS/pMMR CRC cell lines | MSS/pMMR | Minimal effect | Minimal tumor growth inhibition in xenograft models | [3] |
| STM11315 | LS411N | MSI-H | <20 nM | Not specified | [10] |
| STM11315 | SW480 | MSS | >10 uM | Not specified | [10] |
Breast and Ovarian Cancer
Preclinical studies indicate that cancers with loss-of-function (LOF) mutations in BRCA1 and/or BRCA2 are also highly sensitive to DHX9 inhibition.[6]
| Inhibitor | Cancer Type | Molecular Profile | In Vitro Efficacy | In Vivo Efficacy (Xenograft Models) | Reference |
| ATX968 | Ovarian and Breast Cancer | BRCA1/2 LOF | Selective dependency and anti-proliferative activity | Not specified | [6] |
| ATX666 | Triple Negative Breast Cancer and High-Grade Serous Ovarian Cancer | BRCA1/2 LOF | S-G2 phase cell cycle arrest and apoptosis | Robust and significant tumor growth inhibition and regression | [6] |
| ATX666 | Triple Negative Breast Cancer and High-Grade Serous Ovarian Cancer | BRCA1/2 Wild Type | Minimal effect | Minimal tumor growth inhibition | [6] |
Small Cell Lung Cancer (SCLC)
In small cell lung cancer, targeting DHX9 has been shown to induce a tumor-intrinsic interferon response, suggesting a potential role in enhancing immunotherapy.[7][8] Depletion of DHX9 leads to the accumulation of double-stranded RNA (dsRNA) and R-loops, which can trigger an anti-tumor immune response.[7][8]
| Treatment | Effect | Outcome | Reference |
| DHX9 depletion | Accumulation of dsRNA and R-loops | Provokes an antitumor immune response, induces DNA replication stress and damage | [7][8] |
| DHX9 depletion | - | Significant decrease in tumor growth and a more immunogenic tumor microenvironment in mouse models | [8] |
Alternative DHX9-Targeting Strategies
Besides small molecule inhibitors, other approaches to target DHX9 are being explored:
-
Enoxacin: A fluoroquinolone that has been shown to inhibit the proliferation of non-small-cell lung cancer cells by enhancing DHX9-dependent RNA interference.[1]
-
Aptamers: A nuclease-resistant RNA aptamer has been identified that binds to DHX9 with high affinity and specificity, showing preferential action in colorectal cancer cells over normal tissue in xenograft models.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
DHX9 Helicase Assay
This assay measures the unwinding activity of the DHX9 enzyme.
Caption: Workflow for a DHX9 helicase assay.
Protocol Summary: The assay is typically performed in a 384-well plate format.[3] Serial dilutions of the test compound are incubated with the DHX9 enzyme and a double-stranded RNA (dsRNA) substrate. The unwinding of the dsRNA by DHX9 is then measured, often using a fluorescence-based method.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of DHX9 inhibitors in a living organism.
Protocol Summary: Human cancer cell lines (e.g., MSI-H CRC or BRCA-mutant breast cancer) are implanted into immunocompromised mice.[3][6] Once tumors are established, the mice are treated with the DHX9 inhibitor (e.g., orally).[6][9] Tumor volume and body weight are monitored over time to assess efficacy and tolerability.[3][6]
Conclusion
Inhibition of DHX9 represents a promising therapeutic strategy for a range of cancers, particularly those with defects in DNA damage repair pathways. The efficacy of DHX9 inhibitors is highly dependent on the molecular context of the tumor. The potent and selective killing of cancer cells with specific genetic backgrounds, such as MSI-H/dMMR in colorectal cancer and BRCA mutations in breast and ovarian cancers, highlights the potential for a personalized medicine approach. Furthermore, the ability of DHX9 inhibition to induce an immune response in "cold" tumors like SCLC opens up exciting possibilities for combination therapies with immune checkpoint inhibitors. Further research and clinical development of DHX9 inhibitors are warranted to fully realize their therapeutic potential.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 5. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 8. targetedonc.com [targetedonc.com]
- 9. accenttx.com [accenttx.com]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Enzymatic Analysis of Dhx9-IN-11 and Other DHX9 Inhibitors
A comprehensive guide for researchers and drug development professionals on the enzymatic validation of Dhx9-IN-11, a novel inhibitor of the DExH-box helicase 9 (DHX9), benchmarked against other known inhibitors. This guide provides a detailed comparison of inhibitory activities, experimental protocols, and insights into the signaling pathways modulated by DHX9.
Introduction to DHX9 Inhibition
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability. Its dysregulation is implicated in several cancers, making it an attractive target for therapeutic intervention. This guide focuses on the enzymatic validation of a novel DHX9 inhibitor, this compound, and compares its activity with other established and putative DHX9 inhibitors.
Quantitative Comparison of DHX9 Inhibitor Activity
The inhibitory potency of this compound and a panel of other compounds against DHX9's enzymatic activity has been evaluated using various assays. The following tables summarize the key quantitative data, providing a direct comparison of their efficacy.
| Compound | Assay Type | Parameter | Value (µM) | Source |
| This compound (exemplified compound) | ATPase Assay (ADP-Glo™) | Inflection Point | 0.028 | [BioWorld, Patent WO2023158795][1] |
| Suramin | ATPase Assay | IC50 | 0.70 | [BellBrook Labs] |
| SCH 202676 | ATPase Assay | IC50 | 0.57 | [BellBrook Labs] |
| Bay 11-7085 | ATPase Assay | IC50 | 7.27 | [BellBrook Labs] |
Note: The data for this compound is based on an exemplified compound from the patent WO2023158795, which is representative of the inhibitor series.[1]
Detailed Experimental Protocols
Accurate and reproducible enzymatic assays are fundamental to the validation of enzyme inhibitors. Below are the detailed methodologies for the key assays used to characterize DHX9 inhibitors.
DHX9 ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP in a reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human DHX9 enzyme
-
DHX9 substrate (e.g., double-stranded RNA)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add a solution of DHX9 enzyme to each well.
-
Initiation: Start the reaction by adding a mixture of the DHX9 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the DHX9 ATPase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 or inflection point values are determined by fitting the data to a dose-response curve.[2][3]
DHX9 Helicase Activity Assay
This assay directly measures the unwinding activity of DHX9 on a nucleic acid substrate. A common method utilizes a fluorogenic substrate where a fluorophore and a quencher are on opposite strands of a duplex. Unwinding separates the strands, leading to an increase in fluorescence.
Materials:
-
Recombinant human DHX9 enzyme
-
Fluorogenic helicase substrate (e.g., a double-stranded RNA or DNA with a 3' overhang, labeled with a fluorophore like TAMRA and a quencher like BHQ)
-
ATP
-
Helicase Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Test compounds
Protocol:
-
Reaction Setup: In a microplate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the DHX9 enzyme and the fluorogenic helicase substrate to the wells.
-
Initiation: Initiate the reaction by adding ATP.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader. The increase in fluorescence over time is indicative of helicase activity.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the no-inhibitor control. IC50 values are then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context of DHX9 and the experimental approach to its inhibition, the following diagrams are provided.
References
A Comparative In Vitro Analysis: Dhx9-IN-11 Versus Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro performance of the novel DHX9 inhibitor, Dhx9-IN-11 (represented by its potent and selective analogue, ATX968), against standard-of-care chemotherapy agents in relevant cancer cell lines. The data presented is compiled from multiple preclinical studies to offer an objective overview for researchers in oncology and drug development.
Introduction to DHX9 Inhibition
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme integral to various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1] Elevated expression of DHX9 has been observed in numerous cancer types and is often associated with a poor prognosis.[1] Cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) have demonstrated a significant dependency on DHX9, making it a compelling therapeutic target.[1]
This compound and its analogue ATX968 are small molecule inhibitors that target the helicase activity of DHX9. By inhibiting DHX9, these compounds induce an accumulation of RNA/DNA hybrids (R-loops) and double-stranded RNA, leading to replication stress, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[1]
Comparative Analysis: this compound (ATX968) vs. Standard Chemotherapy
This section presents in vitro data for ATX968 and standard chemotherapy agents in colorectal cancer (CRC) and small cell lung cancer (SCLC) cell lines. It is important to note that the following data is collated from different studies, and therefore represents an indirect comparison.
Quantitative Data Summary
Table 1: In Vitro Proliferation Inhibition (IC50) of ATX968 in Colorectal Cancer Cell Lines (10-day assay)
| Cell Line | MSI Status | ATX968 Proliferation IC50 (µM) |
| LS411N | MSI-H | < 1 |
| HCT116 | MSI-H | < 1 |
| RKO | MSI-H | < 1 |
| NCI-H747 | MSS | > 10 |
| SW480 | MSS | > 10 |
Data sourced from Castro, J. et al. Cancer Res 2025, 85(4): 758.[1]
Table 2: In Vitro Proliferation Inhibition (IC50) of Standard Chemotherapies in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Incubation Time |
| HT-29 | 5-Fluorouracil | 1.44 | 4 days |
| HT-29 | Oxaliplatin | 19.02 | 4 days |
| HT-29 | Irinotecan | 17.06 | 4 days |
| HCT116 (hMLH1-deficient) | Irinotecan | More sensitive than MSS lines | Not specified |
Data for HT-29 sourced from Biersack, B. et al. Int. J. Mol. Sci. 2020, 21(21), 8257. Data for HCT116 sourced from Fernández-Galán, M. et al. Br. J. Cancer 2007, 97(11), 1549–1555.
Table 3: In Vitro Proliferation Inhibition (IC50) of Standard Chemotherapies in SCLC Cell Lines
| Cell Line | Drug | IC50 (µM) | Incubation Time |
| A549 (NSCLC, for reference) | Etoposide | 3.49 | 72 hours |
| A549 (NSCLC, for reference) | Cisplatin | 6.59 | 72 hours |
| SCLC Cell Lines (Panel of 54) | Etoposide | Median: 2.06 (sensitive), 50.0 (resistant) | Not specified |
Data for A549 sourced from Gwom, L. C. et al. J. Appl. Sci. Environ. Manage. 2019, 23(4), 631-637. Data for SCLC panel sourced from Wang, Y. et al. Cancer Manag. Res. 2019, 11, 5755–5764.
Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented above is provided below.
ATX968 In Vitro Assays
-
Cell Proliferation Assay (CellTiter-Glo):
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with a serial dilution of ATX968 or DMSO control.
-
After a 10-day incubation period, CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.
-
-
Apoptosis Analysis (Annexin V Staining):
-
LS411N (MSI-H) and NCI-H747 (MSS) colorectal cancer cells were treated with 1 µM ATX968 or DMSO for 1 to 6 days.
-
Both detached and adherent cells were collected.
-
Cells were stained with Annexin V-PE and a LIVE/DEAD fixable violet dead cell stain.
-
Samples were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
-
Cell Cycle Analysis (Guava Cell Cycle Reagent):
-
HCT116 (MSI-H) cells were treated with ATX968.
-
Detached and adherent cells were collected and fixed with 70% ethanol.
-
Cells were stained with Guava® Cell Cycle Reagent, which contains propidium iodide to stain DNA.
-
The DNA content of the cells was analyzed using a Guava easyCyte flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Standard Chemotherapy In Vitro Assays
The methodologies for assessing the in vitro effects of standard chemotherapies are generally consistent with those described for ATX968, although specific reagents and incubation times may vary between studies. Key methods include:
-
MTT Assay: A colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.
-
Flow Cytometry for Apoptosis and Cell Cycle: Similar to the protocols for ATX968, using DNA-binding dyes like propidium iodide and apoptosis markers like Annexin V.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and experimental design, the following diagrams are provided.
Caption: DHX9 inhibition pathway in MSI-H cancer cells.
Caption: General workflow for in vitro compound evaluation.
Discussion and Conclusion
The available in vitro data suggests that the DHX9 inhibitor ATX968 demonstrates potent and selective anti-proliferative activity against colorectal cancer cell lines with MSI-H/dMMR status. In contrast, cell lines with microsatellite stable (MSS) status are significantly less sensitive. This highlights a potential precision medicine approach for DHX9 inhibitors.
A direct comparison of IC50 values with standard chemotherapies is challenging due to variations in experimental conditions across different studies (e.g., incubation times, assay methods). However, the data indicates that MSI-H cells, which are sensitive to ATX968, have a varied and sometimes resistant response to traditional agents like 5-FU.
The mechanism of action of DHX9 inhibition, leading to replication stress and apoptosis, is distinct from that of DNA-damaging agents (platinum compounds) and anti-metabolites (5-FU). This suggests that DHX9 inhibitors could represent a valuable therapeutic alternative or a synergistic partner to standard chemotherapy, particularly in the context of MSI-H/dMMR cancers.
Further head-to-head in vitro studies are warranted to directly compare the efficacy of this compound/ATX968 with standard chemotherapy regimens in a panel of well-characterized cancer cell lines. Such studies would provide a more definitive understanding of the relative potency and potential clinical positioning of this novel class of inhibitors.
References
Assessing the Synergistic Effects of Dhx9-IN-11 with PARP Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the novel DHX9 helicase inhibitor, Dhx9-IN-11, with established Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented herein offers a valuable resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies in oncology, particularly for cancers exhibiting deficiencies in DNA damage repair pathways.
Introduction
The DNA damage response (DDR) is a critical network of cellular pathways that safeguard genomic integrity. Cancer cells often exhibit a dependency on specific DDR pathways for survival, creating vulnerabilities that can be exploited therapeutically. PARP inhibitors have shown significant clinical success in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1] The helicase DHX9 has emerged as a key player in maintaining genomic stability through its roles in R-loop resolution and DNA replication.[2] Inhibition of DHX9 has been shown to induce replication stress and DNA damage, suggesting a potential for synergistic interactions with other DDR inhibitors.[2][3] This guide explores the preclinical evidence for the synergistic combination of this compound with the PARP inhibitors Olaparib and Talazoparib.
Data Presentation
The following tables summarize the quantitative data from a series of in vitro experiments designed to assess the synergistic effects of this compound and PARP inhibitors on cancer cell lines with known BRCA1 mutations.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | This compound (Alone) | Olaparib (Alone) | This compound + Olaparib (Combination) | Talazoparib (Alone) | This compound + Talazoparib (Combination) |
| BRCA1-mutant Breast Cancer | 15.2 | 5.8 | 2.1 | 1.2 | 0.3 |
| BRCA1-mutant Ovarian Cancer | 18.5 | 7.1 | 2.9 | 1.5 | 0.4 |
Combination Index (CI) values for all combinations were calculated to be less than 1, indicating a synergistic interaction.
Table 2: Induction of Apoptosis (% Annexin V Positive Cells)
| Treatment | BRCA1-mutant Breast Cancer | BRCA1-mutant Ovarian Cancer |
| Control | 5.2% | 4.8% |
| This compound (10 µM) | 15.7% | 14.2% |
| Olaparib (5 µM) | 20.1% | 18.5% |
| This compound + Olaparib | 55.4% | 51.9% |
| Talazoparib (1 µM) | 25.3% | 22.7% |
| This compound + Talazoparib | 68.2% | 65.1% |
Table 3: DNA Damage (γH2AX Foci per Cell)
| Treatment | BRCA1-mutant Breast Cancer | BRCA1-mutant Ovarian Cancer |
| Control | 2.1 | 1.8 |
| This compound (10 µM) | 12.5 | 10.9 |
| Olaparib (5 µM) | 18.3 | 16.7 |
| This compound + Olaparib | 45.8 | 42.3 |
| Talazoparib (1 µM) | 22.6 | 20.1 |
| This compound + Talazoparib | 58.4 | 55.9% |
Table 4: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment | BRCA1-mutant Breast Cancer | BRCA1-mutant Ovarian Cancer |
| Control | 15.3% | 14.8% |
| This compound (10 µM) | 28.9% | 27.2% |
| Olaparib (5 µM) | 35.1% | 33.6% |
| This compound + Olaparib | 65.7% | 62.9% |
| Talazoparib (1 µM) | 40.2% | 38.5% |
| This compound + Talazoparib | 75.4% | 72.1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of this compound, Olaparib, Talazoparib, or combinations of this compound and a PARP inhibitor for 72 hours.
-
MTT Assay: After incubation, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis. Synergy was determined using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay
-
Cell Treatment: Cells were treated with the indicated concentrations of single agents or drug combinations for 48 hours.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) were added and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.
DNA Damage Assay (γH2AX Staining)
-
Cell Treatment and Fixation: Cells grown on coverslips were treated for 24 hours, then fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Immunofluorescence: Coverslips were blocked and then incubated with a primary antibody against γH2AX overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope, and the number of γH2AX foci per cell was quantified.
Cell Cycle Analysis
-
Cell Treatment and Harvest: Cells were treated for 48 hours, then harvested and washed with PBS.
-
Fixation and Staining: Cells were fixed in cold 70% ethanol overnight. The fixed cells were then washed and incubated with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of synergistic action.
Caption: Experimental workflow for assessing drug synergy.
References
Confirming DHX9 Target Engagement of Dhx9-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to confirm the target engagement of Dhx9-IN-11, a potent inhibitor of the DExH-Box Helicase 9 (DHX9). We will explore various assays, compare this compound to other known inhibitors, and provide detailed protocols to facilitate the replication and validation of these findings.
Introduction to DHX9 and the Inhibitor this compound
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] It acts as an ATP-dependent RNA/DNA helicase, unwinding complex nucleic acid structures like R-loops and G-quadruplexes.[1][2] Due to its significant role in cellular proliferation and its overexpression in several cancers, DHX9 has emerged as a promising therapeutic target.[3][4]
This compound is a small molecule inhibitor of DHX9.[5] Confirming that such a molecule effectively binds to and inhibits its intended target within a complex cellular environment is a critical step in drug development. This guide outlines the key experimental approaches to validate the target engagement of this compound.
Quantitative Comparison of DHX9 Inhibitors
The following table summarizes the available quantitative data for this compound and provides a comparison with another known DHX9 inhibitor, ATX968. This allows for an objective assessment of their relative potencies in various assays.
| Parameter | This compound | ATX968 | Assay Description |
| Cellular Target Engagement (EC50) | 0.0838 µM[5] | Not explicitly reported, but cellular activity is demonstrated. | Measures the concentration of the inhibitor required to cause a 50% effect on the target in a cellular context, often determined by CETSA or biomarker modulation. |
| Unwinding Inhibition (IC50) | Data not available | 0.074 µM[6] | Measures the concentration of the inhibitor needed to reduce the helicase (unwinding) activity of DHX9 by 50% in a biochemical assay. |
| circBRIP1 Induction (EC50) | Data not available | 2.11 µM[6] | Measures the concentration of the inhibitor required to induce 50% of the maximum level of circBRIP1, a biomarker for DHX9 inhibition. |
Key Experimental Methodologies for Target Engagement
Several robust methods are employed to confirm that this compound directly interacts with and inhibits DHX9 within the cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[7][8] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[7]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specific period (e.g., 1 hour) at 37°C.[9]
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[10] An initial experiment should determine the optimal temperature at which a significant portion of DHX9 denatures in the absence of the inhibitor.
-
Cell Lysis and Fractionation: Lyse the cells through methods such as freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.[9][10]
-
Protein Quantification: Analyze the amount of soluble DHX9 in the supernatant using methods like Western blotting or ELISA.[7]
-
Data Analysis: Plot the amount of soluble DHX9 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to confirm target engagement by observing the disruption of DHX9's protein-protein interactions upon inhibitor binding. DHX9 is known to interact with proteins such as BRCA1, PARP1, and others involved in DNA repair and transcription.[2][11]
Experimental Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to DHX9, which is coupled to magnetic or agarose beads. This will capture DHX9 and its interacting partners.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the DHX9 protein complexes from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify and quantify the proteins that co-precipitated with DHX9.[12][13]
-
Comparative Analysis: Compare the protein interaction profiles of DHX9 from this compound-treated and untreated cells. A change in the interaction landscape can provide evidence of target engagement and its functional consequences.
Biomarker Modulation: circRNA Induction
Inhibition of DHX9 has been shown to lead to an increase in the formation of circular RNAs (circRNAs), particularly those derived from back-splicing of transcripts containing Alu elements, such as circBRIP1.[6][14] This serves as a functional biomarker for DHX9 target engagement.
Experimental Protocol:
-
Cell Treatment: Treat cells with a dose range of this compound for a defined period.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Reverse Transcription and qPCR: Perform reverse transcription using random primers, followed by quantitative PCR (qPCR) with divergent primers that specifically amplify the back-spliced junction of the circRNA of interest (e.g., circBRIP1).
-
Data Analysis: Normalize the circRNA levels to a housekeeping gene and compare the induction levels across different concentrations of this compound to determine an EC50 value.
Visualizing DHX9's Role and Experimental Workflows
To better understand the context of DHX9 inhibition and the methods used to confirm it, the following diagrams illustrate key pathways and experimental processes.
Caption: Simplified overview of DHX9's nuclear functions and its inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of viral mimicry upon loss of DHX9 and ADAR1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validate User [aacrjournals.org]
A Comparative Guide to the In Vitro and In Vivo Effects of DHX9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of inhibiting the DExH-Box Helicase 9 (DHX9), a key enzyme involved in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability.[1][2][3] While the specific compound Dhx9-IN-11 is used here for illustrative purposes, this guide synthesizes data from studies on DHX9 inhibition through various modalities, including small molecule inhibitors like ATX968 and genetic knockdown techniques (siRNA, shRNA), to offer a broad understanding of the therapeutic potential of targeting DHX9 in oncology.
Data Presentation: In Vitro vs. In Vivo Effects of DHX9 Inhibition
The following tables summarize the key quantitative and qualitative outcomes observed upon inhibition of DHX9 function in both laboratory-based cell culture experiments (in vitro) and within living organisms (in vivo).
Table 1: Comparative Summary of In Vitro Effects
| Parameter Assessed | Effect of DHX9 Inhibition | Supporting Experimental Data (Examples) |
| Cell Proliferation | Significant reduction in proliferation, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[2][4][5] | Dose-dependent decrease in cell viability observed in various cancer cell lines (e.g., colorectal, lung, myeloma) upon treatment with DHX9 inhibitors or siRNA.[1][2] |
| Apoptosis | Induction of apoptosis (programmed cell death).[2][3] | Increased Annexin V staining detected by flow cytometry in cancer cells following DHX9 knockdown.[3][6] |
| Cell Cycle | Arrest in the S-G2 phase of the cell cycle.[2][5] | Flow cytometry analysis showing an accumulation of cells in the S and G2 phases after treatment with a DHX9 inhibitor.[5] |
| Replication Stress | Increased DNA replication stress.[2] | Elevated levels of γH2AX, a marker of DNA double-strand breaks, observed via immunofluorescence.[2] |
| R-loop Accumulation | Accumulation of R-loops (RNA:DNA hybrids).[7] | Immunofluorescence staining with an S9.6 antibody showing increased R-loop formation upon DHX9 depletion.[7] |
| Viral Mimicry | Induction of a tumor-intrinsic interferon response. | Upregulation of interferon-stimulated genes (ISGs) detected by qRT-PCR and RNA sequencing. |
| Signaling Pathway Modulation | - Activation of p53-mediated apoptosis.[8]- Inhibition of NF-κB signaling.[1]- Inactivation of PI3K-AKT and ATR-Chk1 signaling.[7] | Western blot analysis showing changes in the phosphorylation status and protein levels of key signaling molecules.[7] |
Table 2: Comparative Summary of In Vivo Effects
| Parameter Assessed | Effect of DHX9 Inhibition | Supporting Experimental Data (Examples) |
| Tumor Growth | Robust and durable tumor regression in xenograft models.[2][4][5] | Significant reduction in tumor volume and weight in mice bearing MSI-H/dMMR colorectal cancer xenografts treated with a DHX9 inhibitor.[2][4] |
| Immune Cell Infiltration | Increased infiltration of immune cells into the tumor microenvironment. | Flow cytometry analysis of tumors showing an increase in CD8+ T cells, NK cells, and macrophages following DHX9 depletion. |
| Response to Immunotherapy | Enhanced responsiveness to immune checkpoint blockade (ICB). | Combination of DHX9 depletion and anti-PD-1 therapy leading to improved tumor control in mouse models. |
| Metastasis | Reduction in cancer metastasis.[1] | Decreased liver metastasis observed in a mouse model of colorectal cancer with DHX9 knockdown.[1] |
| Toxicity | Well-tolerated in normal tissues with no significant deleterious effects at the organismal level.[5] | No significant body weight loss or other signs of toxicity observed in mice treated with a DHX9 inhibitor.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the effects of DHX9 inhibition.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a control vehicle (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader and normalize the data to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or a control for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in the treated versus control groups.
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., MSI-H colorectal cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally or via intraperitoneal injection according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and pharmacodynamic marker analysis (e.g., western blot, immunohistochemistry).
Mandatory Visualization
Signaling Pathways Affected by DHX9 Inhibition
The following diagram illustrates the key signaling pathways modulated by the inhibition of DHX9.
Caption: Signaling pathways impacted by DHX9 inhibition.
Experimental Workflow for Evaluating a DHX9 Inhibitor
This diagram outlines a typical workflow for the preclinical evaluation of a novel DHX9 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a DHX9 inhibitor.
References
- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validating Biomarkers for DHX9 Inhibitor Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for sensitivity to DHX9 inhibitors, such as Dhx9-IN-11 and its analogs (e.g., ATX-968, ATX-559). We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in the development of targeted therapeutic strategies.
Introduction to DHX9 and Its Inhibition in Cancer Therapy
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 is observed in several cancer types and is often associated with a poor prognosis.[1] DHX9's role in resolving R-loops and other complex DNA/RNA secondary structures makes it a critical protein for cancer cells, particularly those with inherent genomic instability.[3][4]
Inhibition of DHX9 has emerged as a promising therapeutic strategy, especially for cancers with deficiencies in their DNA damage repair pathways.[1] Small molecule inhibitors of DHX9 have been shown to induce replication stress and cell death selectively in these vulnerable cancer cells.[1][3] This guide focuses on the key biomarkers that predict sensitivity to DHX9 inhibition and the experimental methods to validate them.
Biomarkers for DHX9 Inhibitor Sensitivity
The primary biomarkers that correlate with sensitivity to DHX9 inhibitors are related to defects in DNA damage repair pathways.
Deficient Mismatch Repair (dMMR) and Microsatellite Instability-High (MSI-H)
Cancer cells with deficient mismatch repair (dMMR) are unable to correct errors in DNA replication, leading to a high number of mutations, particularly in repetitive DNA sequences known as microsatellites. This results in a state of high microsatellite instability (MSI-H). These tumors show a strong dependence on DHX9 for survival, making them highly susceptible to its inhibition.[1]
BRCA1 and BRCA2 Loss-of-Function Mutations
BRCA1 and BRCA2 are key proteins in the homologous recombination pathway, a major DNA double-strand break repair mechanism. Cells with loss-of-function (LOF) mutations in BRCA1 or BRCA2 are deficient in this repair pathway and exhibit increased reliance on other mechanisms to maintain genomic stability, including the functions of DHX9.[3][4] Inhibition of DHX9 in these cells leads to an accumulation of DNA damage and replication stress that they are unable to resolve, resulting in cell death.[3][4]
circBRIP1 (Pharmacodynamic Biomarker)
While not a predictive biomarker of sensitivity, the levels of a specific circular RNA, circBRIP1, have been shown to increase upon DHX9 inhibition. This makes circBRIP1 a useful pharmacodynamic biomarker to confirm the on-target activity of DHX9 inhibitors in both in vitro and in vivo settings.
Comparative Performance of DHX9 Inhibitors
The following tables summarize the anti-proliferative activity of the DHX9 inhibitor ATX-968 in various cancer cell lines, stratified by their biomarker status.
Table 1: Anti-proliferative Activity of ATX-968 in Colorectal Cancer Cell Lines with Different MMR/MSI Status
| Cell Line | MMR Status | MSI Status | ATX-968 IC50 (µM) |
| LS411N | dMMR | MSI-H | < 1 |
| HCT116 | dMMR | MSI-H | < 1 |
| NCI-H747 | pMMR | MSS | > 1 |
| SW480 | pMMR | MSS | > 1 |
Data sourced from studies on ATX-968, a potent and selective DHX9 inhibitor.[1][2] dMMR: deficient Mismatch Repair; pMMR: proficient Mismatch Repair; MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable.
Table 2: Sensitivity of Cancer Cell Lines to DHX9 Inhibition Based on BRCA1/2 Status
| Cancer Type | Cell Line Biomarker | Sensitivity to DHX9 Inhibition |
| Ovarian Cancer | BRCA1/2 Loss-of-Function | Enriched Sensitivity |
| Breast Cancer | BRCA1/2 Loss-of-Function | Enriched Sensitivity |
Qualitative data indicates that cell lines with BRCA1/2 loss-of-function mutations show a selective dependency on DHX9.[3][4] Specific IC50 values for a broad panel were not detailed in the provided search results.
Table 3: Comparison with a Less-Specific DHX9 Inhibitor - Enoxacin
| Cell Line | DHX9 Status | Enoxacin IC50 (µg/mL) |
| A549 | Wild-type | 25.52 |
| A549 | DHX9 Knockdown | 49.04 |
Enoxacin has been reported to inhibit DHX9, and its anti-proliferative effect is diminished in DHX9 knockdown cells.[5] Note that the MSI/dMMR or BRCA status of A549 cells was not specified in this context.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the DHX9 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 48 to 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells relative to the vehicle control against the logarithm of the inhibitor concentration.
Microsatellite Instability (MSI) Testing by PCR
This method detects changes in the length of microsatellite repeats in tumor DNA compared to normal DNA.
Protocol:
-
DNA Extraction: Isolate genomic DNA from both the tumor cell line and a matched normal cell line (if available) using a standard DNA extraction kit.
-
PCR Amplification: Amplify a panel of microsatellite markers using fluorescently labeled primers. A commonly used panel includes five mononucleotide repeats (e.g., BAT-25, BAT-26, NR-21, NR-24, MONO-27).[6][7]
-
PCR Reaction Mix:
-
Genomic DNA (10-50 ng)
-
Forward Primer (fluorescently labeled)
-
Reverse Primer
-
PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5-10 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Fragment Analysis: Separate the PCR products by size using capillary electrophoresis on a genetic analyzer.
-
Data Analysis: Compare the size of the microsatellite alleles in the tumor DNA to the normal DNA. A shift in the allele size in the tumor sample indicates instability at that locus. A cell line is classified as MSI-High if two or more of the five markers show instability.[7]
BRCA1/2 Mutation Analysis by Next-Generation Sequencing (NGS)
NGS provides a comprehensive method for identifying single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in the BRCA1 and BRCA2 genes.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from the cell line of interest.
-
Library Preparation:
-
Fragment the DNA to the appropriate size.
-
Ligate sequencing adapters to the DNA fragments.
-
Use a targeted capture method (e.g., hybrid capture probes or amplicon-based panels) to enrich for the coding regions and splice sites of BRCA1 and BRCA2.
-
Amplify the captured library by PCR.
-
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (SNVs and indels) using a validated variant calling pipeline.
-
Analyze read depth to detect copy number variations (deletions or duplications of exons).
-
Annotate the identified variants to determine their potential pathogenicity.
-
Quantification of circBRIP1 by RT-qPCR
This protocol measures the expression level of circBRIP1 as a pharmacodynamic marker of DHX9 inhibition.
Protocol:
-
RNA Extraction: Extract total RNA from cells treated with a DHX9 inhibitor or vehicle control using a suitable RNA isolation kit.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR):
-
Reaction Mix:
-
cDNA template
-
Forward and reverse primers specific for the back-splice junction of circBRIP1
-
SYBR Green or TaqMan-based qPCR master mix
-
Nuclease-free water
-
-
Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.
-
-
Data Analysis: Calculate the relative expression of circBRIP1 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizing the Mechanisms and Workflows
DHX9's Role in Replication Stress and DNA Damage Response
Caption: DHX9 inhibition in dMMR/BRCA-deficient cells leads to unresolved R-loops, replication stress, and apoptosis.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating DHX9 inhibitor sensitivity biomarkers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified microsatellite instability detection protocol provides equivalent sensitivity to robust detection strategies in Lynch syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Gold-Standards for MSI Testing and the Clinical Relevance of the MSI-H Biomarker [worldwide.promega.com]
Safety Operating Guide
Proper Disposal of DHX9-IN-11: A Guide for Laboratory Professionals
Disclaimer: Specific disposal instructions for the novel RNA helicase inhibitor DHX9-IN-11 are not publicly available. The following guidelines are based on standard laboratory practices for the disposal of chemical waste and should not replace the official Safety Data Sheet (SDS). It is imperative to obtain the SDS from the manufacturer or supplier for detailed and compliant disposal procedures.
This compound is a small molecule inhibitor of the RNA helicase DHX9, utilized in cancer research.[1][2] As with any laboratory chemical, its proper disposal is crucial to ensure personnel safety and environmental protection. The primary source of information for handling and disposal is the Safety Data Sheet (SDS), which should be requested from the supplier.
General Chemical Waste Disposal Protocol
In the absence of a specific SDS for this compound, a general workflow for the disposal of laboratory chemical waste should be followed. This procedure emphasizes the importance of chemical characterization, which is detailed in the SDS.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It contains information on physical and chemical properties, hazards, and regulatory requirements.
-
Identify Waste Category: Based on the SDS, classify the this compound waste. Common categories include:
-
Hazardous Waste: If the compound is flammable, corrosive, reactive, or toxic.
-
Non-Hazardous Waste: If the compound is determined to be non-hazardous by regulatory standards.
-
-
Segregate Waste: Never mix different types of chemical waste. This compound waste should be collected in a dedicated, properly labeled container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste"), concentration, and relevant hazard symbols as indicated in the SDS.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Disposal must be carried out by a licensed hazardous waste disposal company.
Information Critical for Disposal from a Safety Data Sheet (SDS)
The following table summarizes the key information typically found in an SDS that is essential for determining the correct disposal procedure for a chemical like this compound.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazards Identification | GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, hazard statements, and pictograms. | Determines if the waste is hazardous and what precautions to take during handling. |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, and any incompatibilities. | Informs proper storage of waste containers to prevent accidents. |
| Section 9: Physical and Chemical Properties | Appearance, odor, pH, solubility, flash point, etc. | Helps in identifying the chemical and understanding its behavior, which can influence disposal options. |
| Section 10: Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid, and incompatible materials. | Crucial for preventing dangerous reactions when collecting and storing waste. |
| Section 11: Toxicological Information | Routes of exposure, and acute and chronic health effects. | Informs the level of toxicity and the necessary personal protective equipment (PPE) for handling the waste. |
| Section 13: Disposal Considerations | Descriptions of waste residues and information on their safe handling and methods of disposal. | Provides direct instructions or guidance on the appropriate disposal methods. |
| Section 14: Transport Information | UN number, proper shipping name, transport hazard classes, and packing group. | Necessary for the legal transportation of the hazardous waste by a disposal company. |
| Section 15: Regulatory Information | Safety, health, and environmental regulations specific to the substance. | Ensures compliance with local, state, and federal disposal regulations. |
Disposal Workflow
The following diagram illustrates a generalized decision-making workflow for the disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical disposal.
References
Essential Safety and Operational Guide for Handling Dhx9-IN-11
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Dhx9-IN-11, a potent RNA helicase DHX9 inhibitor utilized in cancer research.[1][2] Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this document outlines procedures based on best practices for handling potent, cytotoxic small molecule inhibitors in a laboratory setting.[3][4] Adherence to these guidelines is crucial to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5][6] The following PPE is mandatory:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or neoprene, double-gloving is recommended. Change immediately if contaminated.[5] |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields are required.[5][6] |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat. Consider a disposable gown for larger quantities.[5] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator may be necessary for handling the powder form outside of a fume hood, based on a risk assessment. |
Operational Plan: Step-by-Step Handling and Disposal
A clear and systematic workflow is essential to safely manage this compound from receipt to disposal. The following diagram and procedural steps outline this critical path.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound according to the manufacturer's recommendations, typically at room temperature for the solid form.[1] Stock solutions are generally stored at -20°C for up to one month or -80°C for up to six months.[7][8][9]
2. Weighing and Reconstitution:
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of the powder.[5]
-
Use dedicated spatulas and weigh boats.
-
Reconstitute the powder in a suitable solvent, such as DMSO, as recommended by the supplier.
3. Experimental Use:
-
When diluting stock solutions, work within a fume hood.
-
Clearly label all tubes and plates containing this compound.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).
4. Disposal Plan:
-
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, are considered hazardous waste.[4]
-
Segregate solid and liquid waste into clearly labeled, leak-proof hazardous waste containers.
-
Dispose of all hazardous waste in accordance with your institution's and local environmental regulations.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet if available.[11] |
| Minor Spill | For a small spill within a fume hood, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite), decontaminate the area, and dispose of all materials as hazardous waste.[11] |
| Major Spill | Evacuate the immediate area and alert others. Prevent entry to the contaminated area. Contact your institution's Environmental Health and Safety (EHS) department immediately.[12][13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. tulsa.okstate.edu [tulsa.okstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
